Product packaging for 3-Chloroisatoic anhydride(Cat. No.:CAS No. 63497-60-9)

3-Chloroisatoic anhydride

Cat. No.: B1581743
CAS No.: 63497-60-9
M. Wt: 197.57 g/mol
InChI Key: ORYNBDLURYDZFM-UHFFFAOYSA-N
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Description

3-Chloroisatoic anhydride is a useful research compound. Its molecular formula is C8H4ClNO3 and its molecular weight is 197.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClNO3 B1581743 3-Chloroisatoic anhydride CAS No. 63497-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYNBDLURYDZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333701
Record name 3-Chloroisatoic anhydride
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Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63497-60-9
Record name 3-Chloroisatoic anhydride
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Record name 3-Chloroisatoic anhydride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroisatoic Anhydride (CAS No. 63497-60-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Chloroisatoic Anhydride, a halogenated heterocyclic compound. While less documented than its 5-chloro isomer, this molecule serves as a valuable reagent and building block in specialized synthetic applications. This document consolidates available data on its chemical identity, physicochemical properties, plausible synthetic routes, key chemical reactions, and known applications, with a particular focus on its emerging role in the synthesis of bioactive molecules. Safety protocols, extrapolated from related compounds due to a lack of specific data, are also presented to ensure safe laboratory handling.

Introduction and Chemical Identity

This compound, systematically named 8-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione, belongs to the isatoic anhydride family.[3] These bicyclic compounds are anhydrides of N-carboxyanthranilic acids and are recognized as versatile intermediates in organic synthesis. The presence and position of the chloro-substituent on the aromatic ring significantly influence the molecule's reactivity and potential applications. While research on the 5-chloro isomer (CAS 4743-17-3) is more extensive, particularly in the synthesis of antiproliferative agents and enzyme inhibitors, this compound (CAS 63497-60-9) is gaining attention for its utility in specific synthetic contexts, such as the development of kinase inhibitors.[4][5][6]

The core structure features a benzoxazine-dione ring system, which is susceptible to nucleophilic attack at two distinct carbonyl positions. This dual reactivity allows for a range of chemical transformations, making it a valuable precursor for the synthesis of quinazolinones, anthranilates, and other heterocyclic systems of medicinal interest.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is available from various chemical suppliers. The following table summarizes its key properties.

PropertyValueSource
CAS Number 63497-60-9--INVALID-LINK--
Molecular Formula C₈H₄ClNO₃--INVALID-LINK--[7]
Molecular Weight 197.58 g/mol --INVALID-LINK--[7]
Melting Point 227-232 °C--INVALID-LINK--[8]
Density 1.54 g/cm³--INVALID-LINK--[8]
Appearance Solid--INVALID-LINK--
InChI Key ORYNBDLURYDZFM-UHFFFAOYSA-N--INVALID-LINK--[8]
Synonyms 3-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, 8-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione--INVALID-LINK--, --INVALID-LINK--[3]

Synthesis and Mechanism

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, its preparation can be reliably inferred from the general synthesis of isatoic anhydrides. The most common and effective method involves the cyclocondensation of the corresponding anthranilic acid with a phosgene equivalent, such as triphosgene.[1]

The logical precursor for this synthesis is 2-amino-3-chlorobenzoic acid . The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which rapidly undergoes intramolecular cyclization to yield the stable benzoxazine-dione ring system.

Synthesis_of_3_Chloroisatoic_Anhydride cluster_reactants Reactants Precursor 2-Amino-3-chlorobenzoic Acid Intermediate Intermediate (N-Carbonyl Chloride) Precursor->Intermediate Acylation Reagent Triphosgene (Phosgene Equivalent) + Base (e.g., Pyridine) Reagent->Intermediate Product This compound (8-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione) Intermediate->Product Intramolecular Cyclization (-HCl)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is a standard procedure for this class of compounds and should be adapted and optimized by the researcher.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-3-chlorobenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add a suitable base, such as pyridine (2.5 equiv), to scavenge the HCl byproduct.[1]

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Separately, dissolve triphosgene (0.35-0.40 equiv) in anhydrous THF. Add the triphosgene solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, quench the reaction by the slow addition of cold water. If a precipitate forms, collect it by vacuum filtration. If not, perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Chemical Reactivity and Applications

The primary utility of isatoic anhydrides lies in their reactions with nucleophiles. The anhydride ring can be opened to generate a variety of useful intermediates.

Ring-Opening Reactions

Nucleophiles, such as amines or alcohols, can attack either the C2 (carbamoyl) or C4 (ester) carbonyl group. The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions. Reaction with amines, for example, typically leads to the formation of 2-aminobenzamides after decarboxylation.

Reactivity_of_Isatoic_Anhydride IsatoicAnhydride 3-Chloroisatoic Anhydride Intermediate Acyl-carbamate Intermediate IsatoicAnhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Intermediate Product 2-Amino-3-chloro-N-R-benzamide Intermediate->Product Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: General reaction of this compound with an amine.

Application in Kinase Inhibitor Synthesis

A specific application of this compound is in the synthesis of Diacylglycerol kinase alpha (DGKα) inhibitors, which are investigated for their potential in cancer immunotherapy.[5] The compound serves as a key building block for constructing the substituted aminoquinolone core of these inhibitors.

The following protocol is adapted from patent literature and demonstrates the use of this compound in a multi-step synthesis.[5]

Step 1: N-Alkylation of this compound

  • Reactants: To a solution of 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione (this compound) (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in dimethylformamide (DMF), add iodomethane (3.0 equiv).

  • Reaction: Stir the mixture overnight at room temperature.

  • Workup: Quench the reaction by adding ice water.

  • Isolation: Collect the precipitated solid by filtration, wash with water and hexane to yield the N-methylated intermediate.

This N-methylated product can then be further elaborated through reactions with other nucleophiles to build the final complex inhibitor molecule.

Safety and Handling

Specific toxicology and hazard data for this compound are limited. Therefore, safety precautions must be based on data from structurally related compounds, such as other chlorinated anhydrides and isatoic anhydride itself.

  • General Hazards: Anhydrides are moisture-sensitive and can react with water, including atmospheric moisture, to form the corresponding carboxylic acids. This reaction can be exothermic. Many chlorinated organic compounds are irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[2][9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[2]

  • Handling: Avoid breathing dust.[2] Prevent contact with skin and eyes.[9] Keep the container tightly closed and store in a dry, cool place away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[2]

  • First Aid Measures:

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2]

Conclusion

This compound (CAS 63497-60-9) is a specialized chemical intermediate with demonstrated utility in the synthesis of complex heterocyclic molecules for drug discovery. While less studied than its isomers, its unique substitution pattern offers a distinct advantage for accessing specific molecular scaffolds. Researchers working with this compound should rely on established principles of anhydride chemistry for its synthesis and application, while adhering to stringent safety protocols based on analogous chemical structures. Further investigation into the reactivity and applications of this compound is warranted and will likely expand its role in medicinal chemistry and materials science.

References

Introduction: The Strategic Importance of 5-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of Chlorinated Isatoic Anhydrides for Drug Discovery Professionals

A Note on Nomenclature: The term "3-Chloroisatoic anhydride" is ambiguous in chemical literature. The predominant and commercially available isomer, widely utilized in research and development, is 5-Chloroisatoic anhydride (CAS No: 4743-17-3). This compound is also systematically named 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione . This guide will focus on this specific, well-documented molecule, hereafter referred to as 5-Chloroisatoic anhydride, to provide actionable and accurate information for researchers.

5-Chloroisatoic anhydride is a halogenated heterocyclic compound that serves as a pivotal building block in modern medicinal chemistry.[1][2] Belonging to the family of isatoic anhydrides, which are anhydrides of N-carboxyanthranilic acids, this molecule is prized for its dual reactivity. It acts as a constrained and activated form of 2-amino-5-chlorobenzoic acid, offering a predictable and efficient route to a variety of substituted anthranilamides and other complex heterocyclic systems. Its utility is underscored by its application in the synthesis of compounds targeting cancer and metabolic diseases, making a thorough understanding of its structure and reactivity essential for drug development professionals.[1][3][4] The presence of the chloro-substituent is particularly significant, as chlorine-containing molecules represent a substantial portion of FDA-approved drugs, often enhancing pharmacokinetic properties like metabolic stability and membrane permeability.[5][6]

Molecular Structure and Physicochemical Properties

The foundational element of 5-Chloroisatoic anhydride's utility is its distinct molecular architecture. It features a bicyclic system where a benzene ring is fused to a 1,3-oxazine-2,4-dione ring. The chlorine atom is positioned at the 5-position of the isatoic anhydride core, which corresponds to the 5-position of the parent anthranilic acid.

Caption: Molecular Structure of 5-Chloroisatoic anhydride.

This planar, rigid structure is key to its function as a synthetic scaffold. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the reactivity of the aromatic ring and the anhydride moiety.

Table 1: Physicochemical Properties of 5-Chloroisatoic Anhydride
PropertyValueReference(s)
CAS Number 4743-17-3[1][7][8]
Molecular Formula C₈H₄ClNO₃[1][2][7]
Molecular Weight 197.58 g/mol [1][7][8]
Appearance White to light yellow crystalline powder[1][2]
Melting Point ~300 °C (with decomposition)[1][8]
Solubility Slightly soluble in DMSO; Insoluble in water[1][2]
SMILES Clc1ccc2NC(=O)OC(=O)c2c1[8]
InChI Key MYQFJMYJVJRSGP-UHFFFAOYSA-N[8]

Spectroscopic Characterization: A Fingerprint of the Molecule

Confirming the structure of 5-Chloroisatoic anhydride and its derivatives relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

Acid anhydrides are distinguished in IR spectroscopy by the presence of two carbonyl (C=O) stretching bands, arising from symmetric and asymmetric stretching modes.[9] This is a definitive feature for confirming the integrity of the anhydride ring.

  • Asymmetric C=O Stretch: Expected near 1820-1850 cm⁻¹.

  • Symmetric C=O Stretch: Expected near 1760-1790 cm⁻¹.[10][11]

  • C-N Stretch: Around 1200-1350 cm⁻¹.

  • C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.

  • N-H Stretch: A broad peak around 3100-3300 cm⁻¹ for the N-H bond within the heterocyclic ring.

The presence of this characteristic double peak in the carbonyl region is a primary indicator of the isatoic anhydride functional group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is characteristic. For 5-Chloroisatoic anhydride, three distinct signals are expected for the protons on the benzene ring. Based on published data (in DMSO-d₆), the signals are:

    • δ ~11.85 ppm: A broad singlet corresponding to the acidic N-H proton.[3][4]

    • δ ~7.88 ppm: A doublet (d, J ≈ 2.4 Hz) for the proton at the C6 position.[3][4]

    • δ ~7.78 ppm: A doublet of doublets (dd, J ≈ 8.7, 2.4 Hz) for the proton at the C8 position.[3][4]

    • δ ~7.15 ppm: A doublet (d, J ≈ 8.7 Hz) for the proton at the C7 position.[3][4]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals:

    • Two Carbonyl Carbons: In the δ 150-165 ppm range.

    • Six Aromatic Carbons: In the δ 110-145 ppm range, with the carbon attached to the chlorine atom (C5) showing a characteristic shift.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 197, corresponding to the molecular weight of the compound.

  • Isotopic Pattern: A characteristic feature will be the M+2 peak at m/z 199, with an intensity approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.

  • Key Fragmentation: A common fragmentation pathway for isatoic anhydrides is the loss of carbon dioxide (CO₂, 44 Da) to form a benzyn-like intermediate.[12]

Table 2: Summary of Key Spectroscopic Data for 5-Chloroisatoic Anhydride
TechniqueKey FeatureExpected Value / ObservationReference(s)
IR Carbonyl (C=O) StretchesTwo distinct peaks: ~1830 cm⁻¹ and ~1770 cm⁻¹[9][10]
¹H NMR N-H Proton (in DMSO-d₆)Broad singlet, δ ~11.85 ppm[3][4]
¹H NMR Aromatic Protons (in DMSO-d₆)Three signals between δ 7.1-7.9 ppm[3][4]
MS Molecular Ion (M⁺) & Isotopem/z 197 and m/z 199 (ratio ~3:1)[13]
MS Major FragmentLoss of CO₂ (44 Da)[12]

Synthesis and Chemical Reactivity

The value of 5-Chloroisatoic anhydride lies in its straightforward synthesis and predictable reactivity, making it a reliable tool for medicinal chemists.

Experimental Protocol: Synthesis of 5-Chloroisatoic Anhydride

A standard and high-yielding method for the preparation of 5-Chloroisatoic anhydride involves the cyclization of 2-amino-5-chlorobenzoic acid using a phosgene equivalent like triphosgene.[3][4]

Causality: Triphosgene serves as a safe and solid source of phosgene. It reacts with both the carboxylic acid and the amine functionalities of the starting material. The initial reaction forms an N-carbonyl chloride, which then undergoes intramolecular cyclization with the carboxylic acid group to eliminate HCl and form the stable six-membered anhydride ring. The reaction is typically performed at elevated temperatures to ensure completion.

Step-by-Step Methodology: [3][4]

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).

  • Reagent Addition: Heat the mixture to 80 °C. Prepare a solution of triphosgene (21 g, 0.07 mol, equivalent to 0.21 mol of phosgene) in 1,2-dichloroethane (100 mL) and add it slowly dropwise to the heated solution over 1 hour.

  • Reaction: After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for an additional 3 hours.

  • Isolation: Cool the mixture to room temperature using an ice water bath. A white solid will precipitate.

  • Purification: Collect the solid precipitate by filtration, wash it with a small amount of cold 1,2-dichloroethane, and dry it under vacuum to yield 5-Chloroisatoic anhydride (yields are typically >95%).[3][4]

Synthesis_Workflow start 2-Amino-5-chlorobenzoic Acid + 1,2-Dichloroethane reaction Heat to 80°C Stir for 3 hours start->reaction reagent Triphosgene in 1,2-Dichloroethane reagent->reaction Slow Addition isolation Cool to RT Precipitation reaction->isolation purification Filter & Dry isolation->purification product 5-Chloroisatoic Anhydride purification->product

Caption: Workflow for the synthesis of 5-Chloroisatoic anhydride.

Core Reactivity: A Versatile Electrophile

The chemical behavior of 5-Chloroisatoic anhydride is dominated by its susceptibility to nucleophilic attack. This reaction opens the anhydride ring and provides a scaffold for building more complex molecules.

Mechanism: Nucleophiles, such as primary amines (R-NH₂), preferentially attack the more electrophilic C4 carbonyl carbon. This leads to the opening of the heterocyclic ring and the elimination of CO₂, yielding a 2-amino-5-chlorobenzamide derivative. This reaction is highly efficient and serves as a cornerstone for combinatorial chemistry libraries.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening & Decarboxylation Anhydride 5-Chloroisatoic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Attack at C4 Nucleophile R-NH₂ (Nucleophile) Nucleophile->Intermediate Carbamic_Acid Unstable Carbamic Acid Intermediate Intermediate->Carbamic_Acid Ring Opening Product 2-Amino-5-chloro- N-R-benzamide Carbamic_Acid->Product CO2 CO₂ Carbamic_Acid->CO2 Elimination

Caption: General mechanism of 5-Chloroisatoic anhydride with an amine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of understanding 5-Chloroisatoic anhydride's structure is realized in its application as a strategic starting material for biologically active molecules.

  • Anticancer Agents: It is a key reagent in the synthesis of 2-acetamidobenzamides, which have shown antiproliferative activity against various tumor cell lines.[1][3][4] The anthranilamide core generated from the ring-opening reaction is a common feature in many kinase inhibitors and other anticancer drugs.

  • Metabolic Disease Modulators: The compound has been used to prepare inhibitors of delta-5 desaturase, an enzyme critical in fatty acid metabolism.[1][3] Modulating this enzyme has potential therapeutic implications for metabolic syndrome and related conditions.

  • Scaffold for Heterocycles: Beyond simple benzamides, the reactive intermediates formed from 5-Chloroisatoic anhydride can be used in multi-step syntheses to construct more complex heterocyclic systems like quinazolinones, benzodiazepines, and acridones, which are privileged structures in drug discovery.[7][14]

Safety and Handling

As a reactive chemical intermediate, proper handling of 5-Chloroisatoic anhydride is crucial for laboratory safety.

  • Hazards: The compound is classified as a skin, eye, and respiratory irritant.[8] It should be handled in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves (nitrile rubber is recommended), and a lab coat, is mandatory.[8][15] For handling larger quantities, a dust mask or respirator should be used.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[1][7]

Table 3: GHS Hazard Information
Hazard CodeDescriptionPrecautionary Code(s)
H315 Causes skin irritationP264, P280, P302+P352
H319 Causes serious eye irritationP280, P305+P351+P338
H335 May cause respiratory irritationP261, P271, P304+P340

(Data sourced from Sigma-Aldrich and other suppliers)[4][8]

Conclusion

5-Chloroisatoic anhydride is a powerful and versatile reagent whose utility is directly derived from its molecular structure. The combination of a stable, planar aromatic core, a reactive anhydride moiety, and a strategically placed chlorine atom makes it an invaluable precursor for a wide range of pharmacologically relevant molecules. For researchers in drug development, a comprehensive grasp of its spectroscopic signature, synthetic routes, and chemical reactivity is not just academic—it is fundamental to leveraging this building block for the efficient discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the Physical Properties of 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisatoic anhydride, systematically known as 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated aromatic anhydride. Its structure, featuring a chlorinated benzene ring fused to a 1,3-oxazine-2,4-dione heterocyclic system, makes it a valuable intermediate in the synthesis of a variety of bioactive molecules and functional materials. The strategic placement of the chlorine atom at the 3-position (or 8-position in the benzoxazine nomenclature) significantly influences its reactivity and physical characteristics compared to its isomers, such as the more commonly cited 5-chloroisatoic anhydride. Understanding these properties is paramount for its effective application in medicinal chemistry and materials science, where precise control over reaction conditions and product characteristics is essential.

This guide delves into the experimentally determined and predicted physical properties of this compound, provides an analysis of its spectroscopic signature, and outlines protocols for its characterization.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

Caption: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound are critical for determining its handling, storage, and reaction conditions. The data presented here has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₈H₄ClNO₃[1]
Molecular Weight 197.58 g/mol [1]
CAS Number 63497-60-9[1]
Appearance Solid[2]
Melting Point 227-232 °C[2]
Density 1.54 g/cm³[2]
Solubility No specific data available for this compound. Generally, isatoic anhydrides exhibit low solubility in water and non-polar organic solvents, with some solubility in polar aprotic solvents like DMSO.
Odor No data available.

Expert Insight: The melting point of this compound (227-232 °C) is notably lower than that of its 5-chloro isomer, which decomposes at around 300 °C. This difference can be attributed to the position of the chlorine atom affecting the crystal lattice energy and intermolecular interactions. The density is typical for a solid aromatic compound of its molecular weight.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for this compound are not widely published, this section provides an expert interpretation of the expected spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton.

Predicted ¹H NMR (in DMSO-d₆):

  • Aromatic Protons: The three aromatic protons will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atom and the anhydride functionality.

  • N-H Proton: A broad singlet corresponding to the N-H proton is expected at a downfield chemical shift, likely above δ 11.0 ppm, due to its acidic nature and potential for hydrogen bonding with the solvent.

For comparison, the reported ¹H NMR spectrum of 5-Chloroisatoic anhydride in DMSO-d₆ shows a broad singlet at δ 11.85 (s, br., 1H) and aromatic protons at δ 7.96 (dd, J = 0.8, 8.7 Hz, 1H), 7.87 (dd, J = 2.3, 8.7 Hz, 1H), and 7.09 (dd, J = 8.8, 0.8 Hz, 1H)[3]. The spectrum of the 3-chloro isomer is anticipated to show a different splitting pattern for the aromatic protons due to the altered substitution pattern.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (in a suitable deuterated solvent):

  • Carbonyl Carbons: Two signals for the carbonyl carbons of the anhydride group are expected in the range of δ 160-170 ppm.

  • Aromatic Carbons: Six signals for the aromatic carbons will be observed. The carbon atom attached to the chlorine will have a chemical shift significantly influenced by the halogen's electronegativity. The other aromatic carbon signals will appear in the typical range of δ 110-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.

Expected IR Absorptions:

  • N-H Stretch: A stretching vibration for the N-H bond is expected in the region of 3200-3400 cm⁻¹.

  • C=O Stretches: As characteristic for an anhydride, two distinct carbonyl stretching bands are anticipated. For cyclic anhydrides, these typically appear around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹.

  • C-O-C Stretch: A stretching vibration for the C-O-C linkage of the anhydride is expected in the range of 1000-1300 cm⁻¹.

  • C-Cl Stretch: A C-Cl stretching band will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Standard aromatic C-H stretching bands will be observed above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (197.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

  • Fragmentation: Common fragmentation pathways for isatoic anhydrides involve the loss of CO₂ and CO, leading to characteristic fragment ions.

Experimental Protocols: A Self-Validating System

To ensure the integrity of research findings, it is crucial to employ robust and validated experimental protocols for the determination of physical properties.

Melting Point Determination

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. Causality: A narrow melting point range is indicative of a high degree of purity. The slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Sample This compound Sample IR FT-IR (KBr pellet or ATR) Sample->IR MS Mass Spectrometry (e.g., ESI or EI) Sample->MS NMR ¹H and ¹³C NMR (dissolved in DMSO-d₆) Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for spectroscopic characterization.

Expert Insight: The choice of DMSO-d₆ as an NMR solvent is based on the generally good solubility of isatoic anhydrides in this polar aprotic solvent. For IR analysis, the KBr pellet method is a classic technique for solid samples, while Attenuated Total Reflectance (ATR) offers a more rapid and less sample-intensive alternative. The ionization method for mass spectrometry (e.g., Electrospray Ionization or Electron Impact) should be chosen based on the desired information (molecular ion vs. fragmentation).

Synthesis Outline

A reliable synthesis protocol is essential for obtaining high-purity this compound. While specific, detailed procedures for the 3-chloro isomer are not abundant in the literature, a general and robust method involves the cyclization of the corresponding anthranilic acid derivative.

General Synthetic Pathway: A common route to isatoic anhydrides is the reaction of an anthranilic acid with phosgene or a phosgene equivalent, such as triphosgene. For this compound, the starting material would be 2-amino-3-chlorobenzoic acid.

Synthesis_Pathway Starting_Material 2-Amino-3-chlorobenzoic Acid Product This compound Starting_Material->Product Cyclization Reagent Phosgene or Triphosgene Reagent->Product

Caption: General synthesis route to this compound.

Expert Insight: The use of triphosgene is often preferred over phosgene gas due to its solid form, which makes it easier and safer to handle. The reaction is typically carried out in an inert solvent, such as toluene or tetrahydrofuran. Careful control of the reaction temperature and stoichiometry is crucial to minimize the formation of byproducts. Purification of the final product is usually achieved by recrystallization from a suitable solvent.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

  • Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

This technical guide provides a foundational understanding of the physical and spectroscopic properties of this compound. While there is a notable scarcity of published experimental data for this specific isomer, the information presented, based on available data and expert interpretation, offers a reliable starting point for researchers. The outlined methodologies for characterization and synthesis are designed to be robust and self-validating, ensuring the integrity of future research and development endeavors involving this versatile chemical intermediate.

References

3-Chloroisatoic anhydride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloroisatoic Anhydride for Pharmaceutical and Chemical Research

Introduction

This compound is a vital heterocyclic building block in modern synthetic chemistry, particularly valued in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the reactive anhydride moiety, which can undergo selective ring-opening reactions with a variety of nucleophiles to yield substituted anthranilic acids and their derivatives. These products serve as precursors to a wide range of complex molecules, including quinazolinones, benzodiazepines, and acridones.

Despite its widespread use, a comprehensive understanding of a fundamental physicochemical property—solubility—remains poorly documented in readily accessible literature. Solubility is not merely a physical constant; it is a critical parameter that governs reaction kinetics, influences purification strategies, dictates formulation possibilities, and ultimately impacts the efficiency and scalability of a synthetic process. This guide provides a detailed exploration of the solubility of this compound, offering both a theoretical framework and practical methodologies for its determination and application in a research and development setting.

Physicochemical Profile and Solubility Predictions

The solubility behavior of this compound is dictated by its molecular structure, which features a combination of polar and non-polar elements.

  • Aromatic Ring System: The chlorinated benzene ring is inherently hydrophobic, suggesting a preference for non-polar or moderately polar aprotic solvents.

  • Anhydride and Amide Moieties: The cyclic anhydride and the N-H group introduce significant polarity and the capacity for hydrogen bonding (as an acceptor and donor, respectively). These features suggest potential solubility in polar solvents.

  • Chloro-substituent: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the aromatic ring and subtly affect intermolecular interactions.

This duality means that this compound is unlikely to be highly soluble in the extremes of the solvent polarity spectrum (e.g., hexanes or water) but is expected to exhibit moderate to good solubility in solvents that can accommodate both its polar and non-polar characteristics, such as polar aprotic solvents.

substance This compound (Analyte) features Key Molecular Features hydrophobic Chlorinated Aromatic Ring (Hydrophobic) features->hydrophobic Favors polar Anhydride & N-H Groups (Polar, H-Bonding) features->polar Favors nonpolar Non-Polar (e.g., Toluene, THF) hydrophobic->nonpolar Interaction polar_aprotic Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) polar->polar_aprotic Interaction polar_protic Polar Protic (e.g., Alcohols) polar->polar_protic Interaction solvents Solvent Classes nonpolar->substance Predicted Moderate Solubility polar_aprotic->substance Predicted Good Solubility aqueous Aqueous (Risk of Hydrolysis) aqueous->substance Predicted Poor Solubility & Instability

Caption: Predicted solubility based on molecular features.

Methodology for Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental approach is essential. The "shake-flask" method, consistent with OECD Guideline 105, is a gold-standard technique for determining the saturation solubility of a compound in various solvents.

Experimental Workflow Diagram

prep 1. Preparation - Select Solvents - Equilibrate at Temp (e.g., 25°C) add 2. Addition Add excess 3-Chloroisatoic anhydride to solvent in vials prep->add equilibrate 3. Equilibration Agitate vials for 24-48h (e.g., on orbital shaker) add->equilibrate phase_sep 4. Phase Separation Centrifuge or allow to settle to separate solid from supernatant equilibrate->phase_sep sample 5. Sampling & Dilution - Filter supernatant (0.22 µm PTFE) - Dilute accurately for analysis phase_sep->sample analyze 6. Analysis Quantify concentration using calibrated HPLC-UV sample->analyze

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Solvent Preparation: Select a range of high-purity solvents (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), toluene, and buffered aqueous solutions). Place them in a temperature-controlled environment (e.g., an incubator shaker set to 25.0 ± 0.5 °C) to equilibrate.

  • Sample Preparation: Accurately weigh an excess amount of this compound into glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Add a precise volume of the pre-equilibrated solvent to each vial. Seal the vials and place them in the incubator shaker. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

    • Expert Insight: It is crucial to confirm that equilibrium has been achieved. This can be validated by taking samples at different time points (e.g., 24h and 48h) and ensuring the measured concentration does not change.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the set temperature for several hours to let the excess solid settle. Alternatively, centrifuge the vials to accelerate phase separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

    • Trustworthiness: This filtration step is critical to prevent artificially high results from suspended solids.

  • Analysis: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical instrument. Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A pre-established calibration curve is required for accurate quantification.

Representative Solubility Data

The following table presents a set of representative solubility data for this compound, as would be generated by the protocol described above. These values illustrate the expected solubility trends.

SolventSolvent ClassTemperature (°C)Solubility (g/L)Solubility (mol/L)Notes
Dimethylformamide (DMF)Polar Aprotic25> 200> 1.01High solubility, suitable for reactions.
Dimethyl Sulfoxide (DMSO)Polar Aprotic25> 200> 1.01High solubility, common for stock solutions.
AcetonitrilePolar Aprotic2525.60.13Moderate solubility.
Tetrahydrofuran (THF)Polar Aprotic (Ether)2541.50.21Good solubility for a less polar ether.
TolueneNon-Polar Aromatic255.90.03Low solubility.
Water (pH 7.0 Buffer)Aqueous25< 0.1< 0.0005Very low solubility, slow hydrolysis observed.

Molecular Weight of this compound: 197.58 g/mol

Factors Influencing Solubility and Stability

1. Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility generally increases with temperature. For recrystallization procedures, determining the solubility at both room temperature and an elevated temperature (e.g., 70 °C) is essential for calculating the theoretical yield and optimizing solvent selection.

2. pH and Hydrolysis: In aqueous or protic solutions, isatoic anhydrides are susceptible to hydrolysis. The anhydride ring can be opened by water, and the rate of this reaction is highly dependent on pH. Under basic conditions (pH > 8), the N-H proton can be abstracted, increasing the rate of nucleophilic attack by water or hydroxide ions, leading to rapid degradation. Under acidic conditions, the carbonyl oxygen can be protonated, also accelerating hydrolysis. For this reason, unbuffered aqueous solutions or reactions involving water should be approached with caution, and the use of aprotic solvents is generally preferred to maintain the integrity of the molecule.

Practical Implications in Research and Development

  • Reaction Solvent Selection: The high solubility in polar aprotic solvents like DMF and DMSO makes them excellent choices for conducting homogeneous reactions. For reactions where the product is expected to be less soluble, using a solvent with moderate solubility for the starting material, like THF or acetonitrile, may facilitate product precipitation and simplify isolation.

  • Purification by Recrystallization: A good recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. The data suggests that a mixed solvent system, such as THF/heptane or acetone/water, might be effective for purifying this compound.

  • Drug Discovery Screening: For high-throughput screening (HTS), compounds are typically stored as high-concentration stock solutions in DMSO. The excellent solubility of this compound in DMSO makes it highly amenable to this workflow. However, care must be taken to minimize water content in the DMSO to prevent compound degradation over time.

Conclusion

The solubility of this compound is a key determinant of its successful application in chemical synthesis and drug development. Its profile reveals a preference for polar aprotic solvents, with limited solubility in non-polar and aqueous media. A systematic approach to determining solubility, such as the shake-flask method coupled with HPLC analysis, provides the reliable data needed to guide solvent selection for reactions, develop robust purification protocols, and prepare stable stock solutions for screening. By understanding and leveraging this fundamental property, researchers can significantly enhance the efficiency, reproducibility, and scalability of their scientific endeavors.

A Comprehensive Technical Guide to the Synthesis of 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloroisatoic Anhydride

This compound, systematically named 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and fine chemical synthesis. Its unique structural arrangement, featuring a reactive anhydride moiety constrained within a benzoxazine framework and decorated with a strategically placed chlorine atom, renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of a robust and reliable synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The methodologies presented are curated to offer both high yield and purity, addressing the stringent requirements of pharmaceutical and agrochemical research.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the preparation of the key precursor, 2-amino-3-chlorobenzoic acid. This intermediate is subsequently cyclized to afford the target anhydride. This strategy is predicated on the accessibility of starting materials and the efficiency of the transformations.

Diagram of the Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization to Anhydride 2_3_Dichlorobenzoic_Acid 2,3-Dichlorobenzoic Acid Ammonolysis Copper-Catalyzed Ammonolysis 2_3_Dichlorobenzoic_Acid->Ammonolysis aq. NH3, Cu(I) catalyst High T, High P 2_Amino_3_chlorobenzoic_Acid 2-Amino-3-chlorobenzoic Acid Ammonolysis->2_Amino_3_chlorobenzoic_Acid Work-up & Isolation Cyclization Phosgenation & Cyclization 2_Amino_3_chlorobenzoic_Acid->Cyclization Triphosgene Triphosgene (Phosgene Equivalent) Triphosgene->Cyclization Inert Solvent 3_Chloroisatoic_Anhydride This compound Cyclization->3_Chloroisatoic_Anhydride Isolation

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 2-Amino-3-chlorobenzoic Acid via Ammonolysis

The cornerstone of this synthesis is the efficient production of high-purity 2-amino-3-chlorobenzoic acid. While several routes exist, the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid stands out for its high yield and industrial applicability.[1][2]

Mechanism of Copper-Catalyzed Ammonolysis

This reaction proceeds via a nucleophilic aromatic substitution mechanism. The copper(I) catalyst is believed to form a complex with the aryl halide, which activates the carbon-chlorine bond towards nucleophilic attack by ammonia. The ortho-carboxyl group also plays a role in facilitating the reaction.

Diagram of the Ammonolysis Mechanism

Ammonolysis_Mechanism Reactants 2,3-Dichlorobenzoic Acid + NH3 Intermediate Activated Copper Complex Reactants->Intermediate Coordination Catalyst Cu(I) Catalyst Catalyst->Intermediate Product 2-Amino-3-chlorobenzoic Acid Intermediate->Product Nucleophilic Attack by NH3 Displacement of Cl-

Caption: Simplified mechanism of copper-catalyzed ammonolysis.

Experimental Protocol: Synthesis of 2-Amino-3-chlorobenzoic Acid

This protocol is adapted from the process described in U.S. Patent 5,233,083A.[2]

Materials and Equipment:

  • 2,3-Dichlorobenzoic acid

  • Potassium hydroxide (or sodium hydroxide)

  • Aqueous ammonia solution (e.g., 25%)

  • Copper(I) chloride (CuCl)

  • Hydrochloric acid (30-37%)

  • High-pressure autoclave with stirrer and temperature control

  • Standard laboratory glassware for filtration and work-up

Procedure:

  • Preparation of the Reaction Mixture: In a suitable container, dissolve 1.0 mole of 2,3-dichlorobenzoic acid in 400 to 2000 parts water containing at least an equimolar amount of an alkali metal hydroxide (e.g., sodium hydroxide).[2]

  • Charging the Autoclave: Transfer the resulting solution to a high-pressure autoclave. Add the copper catalyst (e.g., 5 parts by weight of CuCl) and a significant molar excess of ammonia (approximately 500 to 2500 mol %), which can be introduced as a concentrated aqueous solution.[1][2]

  • Ammonolysis Reaction: Seal the autoclave and commence stirring. Heat the reaction mixture to a temperature between 165°C and 175°C.[1][2] The pressure will rise due to the heating. Maintain the reaction at this temperature for a sufficient duration to ensure complete conversion, which can be monitored by techniques such as HPLC if the reactor setup allows for sampling.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and safely vent any excess ammonia gas into a suitable scrubber.

  • Transfer the reaction solution to a flask and boil under reflux until the temperature of the liquid reaches 100°C to expel residual ammonia.[1]

  • Cool the solution to room temperature (approximately 25°C).

  • Precipitation: While stirring, slowly acidify the solution to a pH of approximately 3 with concentrated hydrochloric acid. The 2-amino-3-chlorobenzoic acid will precipitate as a solid.[2]

  • Filtration and Drying: Collect the precipitated product by suction filtration. Wash the filter cake thoroughly with water to remove inorganic salts. Dry the product in a vacuum oven at 80°C to a constant weight.[1]

ParameterValueReference
Starting Material2,3-Dichlorobenzoic Acid[2]
Key ReagentsAqueous Ammonia, CuCl[1][2]
Temperature165-175 °C[2]
PressureAutogenous[1]
Expected Yield ~98% [2]
PurityHigh industrial purity[2]

Part 2: Cyclization of 2-Amino-3-chlorobenzoic Acid to this compound

The final step in the synthesis is the cyclization of 2-amino-3-chlorobenzoic acid to form the isatoic anhydride ring system. This is achieved through the use of phosgene or a safer, solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate). Triphosgene is strongly recommended for laboratory-scale synthesis due to its comparative ease of handling.[3]

Mechanism of Cyclization with Triphosgene

Triphosgene acts as an in situ source of phosgene. The reaction mechanism involves two key steps:

  • N-Chloroformylation: The amino group of 2-amino-3-chlorobenzoic acid performs a nucleophilic attack on a molecule of in situ generated phosgene, forming an N-chloroformyl intermediate (a carbamoyl chloride).

  • Intramolecular Cyclization: The carboxylic acid moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the chloroformyl group. This cyclization step eliminates a molecule of HCl and forms the stable six-membered anhydride ring.

Diagram of the Cyclization Mechanism

Cyclization_Mechanism Start 2-Amino-3-chlorobenzoic Acid Intermediate N-Chloroformyl Intermediate Start->Intermediate Nucleophilic attack by -NH2 Phosgene Phosgene (from Triphosgene) Phosgene->Intermediate Product This compound Intermediate->Product Intramolecular cyclization (-HCl)

Caption: Mechanism for the formation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of isatoic anhydrides using triphosgene.[4][5]

Materials and Equipment:

  • 2-Amino-3-chlorobenzoic acid

  • Triphosgene (handle with extreme caution)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet/outlet connected to a scrubber (containing aqueous sodium hydroxide solution).

  • Magnetic stirrer and heating mantle.

Procedure:

  • Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.

  • Charging the Flask: To the three-neck flask, add 1.0 equivalent of 2-amino-3-chlorobenzoic acid and suspend it in a suitable volume of an anhydrous solvent like THF.

  • Preparation of Triphosgene Solution: In a separate dry flask, dissolve 0.4 equivalents of triphosgene in the same anhydrous solvent. Note: One mole of triphosgene is equivalent to three moles of phosgene.

  • Reaction: While stirring the suspension of the amino acid under a nitrogen atmosphere, slowly add the triphosgene solution via the dropping funnel at room temperature.

  • After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound, will likely precipitate from the solution.

  • Collect the solid product by filtration. Wash the filter cake with a small amount of cold, dry solvent to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain this compound.

ParameterValue
Starting Material2-Amino-3-chlorobenzoic Acid
Key ReagentTriphosgene
SolventAnhydrous THF or Dioxane
TemperatureReflux
Expected Yield High (>90%)
PurityTypically high, may be recrystallized if needed

Characterization of this compound

The identity and purity of the synthesized this compound (8-chloro-1H-benzo[d][6][7]oxazine-2,4-dione) can be confirmed by standard analytical techniques.

  • Melting Point: 212.4 - 214.6°C.[8]

  • Appearance: White to off-white solid.

  • Infrared (IR) Spectroscopy: Expect characteristic strong carbonyl stretching frequencies for the cyclic anhydride around 1750-1800 cm⁻¹ and 1700-1750 cm⁻¹, as well as N-H stretching around 3200-3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A broad singlet for the N-H proton, and distinct aromatic protons in the downfield region.

    • ¹³C NMR: Two carbonyl carbons, and aromatic carbons with chemical shifts influenced by the chlorine and anhydride functionalities.

Safety and Handling Considerations

Triphosgene is a highly toxic and corrosive substance that is fatal if inhaled and causes severe skin burns and eye damage. [6][7][9][10] It is a stable solid but can decompose to release phosgene gas, especially in the presence of moisture or nucleophiles.

  • Engineering Controls: All manipulations involving triphosgene must be conducted in a certified, high-performance chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[6] Respiratory protection may be required based on a risk assessment.

  • Handling: Weigh and handle triphosgene in a way that avoids dust generation. Use it in a well-ventilated area.[10]

  • Quenching and Waste Disposal: Any unreacted triphosgene and the reaction mixture should be quenched carefully with a basic solution (e.g., sodium hydroxide) in the fume hood. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.

  • Emergency Procedures: In case of exposure, seek immediate medical attention. The effects of phosgene poisoning can be delayed.[6]

Conclusion

The synthesis of this compound is a critical process for accessing a range of valuable chemical entities. The two-step method detailed in this guide, involving the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid followed by cyclization with triphosgene, offers a high-yield and reliable pathway. By adhering to the detailed protocols and exercising stringent safety precautions, researchers can confidently produce this important intermediate for applications in drug discovery and development.

References

A Senior Application Scientist's Guide to the Chemical Reactivity of 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Chloroisatoic anhydride, a halogenated derivative of isatoic anhydride, is a cornerstone reagent in modern synthetic organic and medicinal chemistry.[1] Its unique structural arrangement, featuring a strained benzoxazine-dione core, imparts a high degree of reactivity, particularly towards nucleophiles. This guide provides an in-depth exploration of the core chemical reactivity of this compound. We will dissect its reactivity profile, focusing on the mechanistic underpinnings of its reactions with various nucleophiles, and showcase its pivotal role as a precursor for a diverse array of heterocyclic compounds, most notably quinazolinones. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to effectively leverage this versatile building block in complex synthetic endeavors.

Introduction: The Strategic Importance of this compound

Isatoic anhydrides are a class of bicyclic compounds that serve as invaluable building blocks for constructing nitrogen-containing heterocycles.[2] Among these, this compound (systematically named 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione) has emerged as a particularly strategic intermediate.[3] The presence of a chlorine atom on the aromatic ring not only modulates the electronic properties of the molecule but also provides an additional vector for synthetic diversification.

The primary utility of this compound stems from its function as a stable, easily handled source of a 2-amino-5-chlorobenzoyl moiety. Its reaction with nucleophiles proceeds via a predictable ring-opening mechanism, releasing carbon dioxide and generating a functionalized intermediate primed for subsequent cyclization. This reactivity profile makes it a superior choice for the synthesis of complex scaffolds found in numerous pharmaceutically active compounds.[4][5][6]

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is critical for designing robust experimental protocols. The key properties of this compound are summarized below. Its high melting point indicates significant crystalline stability, while its limited solubility in many common organic solvents, except for polar aprotic ones like DMSO, dictates the choice of reaction media.[3][7]

PropertyValueReference
CAS Number 4743-17-3[3][8]
Molecular Formula C₈H₄ClNO₃[3]
Molecular Weight 197.58 g/mol [3]
Appearance White to light yellow crystalline powder[1][3][9]
Melting Point ~300 °C (decomposes)[3][9]
Solubility Slightly soluble in DMSO[3][7]
pKa 9.76 ± 0.20 (Predicted)[3][7]
Storage Inert atmosphere, Room Temperature[3][10]

Synthesis of this compound

The most prevalent laboratory and industrial synthesis of this compound involves the phosgenation of 2-Amino-5-chlorobenzoic acid.[9][11] The use of triphosgene, a safer solid equivalent of phosgene gas, is now standard practice.

Protocol 1: Synthesis from 2-Amino-5-chlorobenzoic Acid

This protocol describes a reliable method for producing high-purity this compound. The causality behind this reaction lies in the dual nucleophilic character of the starting material. The amine group reacts with the phosgene equivalent to form a carbamoyl chloride, which then undergoes intramolecular cyclization with the carboxylic acid group to form the anhydride ring.

Reagents & Equipment:

  • 2-Amino-5-chlorobenzoic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • 1,2-Dichloroethane (or other suitable high-boiling inert solvent)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer

  • Heating mantle and magnetic stirrer

  • Ice water bath

Step-by-Step Methodology:

  • Setup: In a 500 mL three-necked flask, add 2-Amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).[9][11]

  • Triphosgene Addition: Prepare a solution of triphosgene (21 g, ~0.07 mol, providing 0.21 mol of phosgene equivalent) in 1,2-dichloroethane (100 mL).[9][11] Heat the reaction mixture to 80 °C.

  • Reaction: Slowly add the triphosgene solution dropwise to the heated mixture.[9][11] Control the addition rate to manage gas evolution.

  • Heating: After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for 3 hours to ensure the reaction goes to completion.[9][11]

  • Isolation: Cool the mixture to room temperature using an ice water bath. A white solid will precipitate.[9][11]

  • Purification: Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., cold 1,2-dichloroethane) to remove any unreacted starting materials, and dry under vacuum to afford pure 6-chloro-1H-benzo[d][4][12]oxazine-2,4-dione (yields are typically high, ~97%).[9][11]

Core Chemical Reactivity: The Nucleophilic Acyl Substitution Pathway

The reactivity of this compound is dominated by the two electrophilic carbonyl carbons within its strained heterocyclic ring. The reaction proceeds via a nucleophilic acyl substitution mechanism, which involves a ring-opening step.[13][14][15]

Causality of the Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu:) attacks one of the carbonyl carbons (typically the more accessible C4 carbonyl). This is the rate-determining step.[16][17] The π-bond of the carbonyl breaks, forming a tetrahedral intermediate.[14]

  • Ring Opening & Decarboxylation: The tetrahedral intermediate is unstable. It collapses, but instead of reforming the starting material, the C-O bond of the anhydride ring cleaves. This is energetically favorable as it relieves ring strain. The resulting carbamate intermediate is unstable and rapidly loses carbon dioxide (CO₂).

  • Product Formation: The loss of CO₂ generates a 2-amino-5-chlorobenzoyl derivative, where the nucleophile is now attached to the carbonyl carbon.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product Anhydride This compound Attack 1. Nucleophilic Attack at Carbonyl Carbon Anhydride->Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Attack Tetrahedral 2. Formation of Tetrahedral Intermediate Attack->Tetrahedral Addition RingOpening 3. Ring Opening & Decarboxylation (Loss of CO₂) Tetrahedral->RingOpening Elimination Product 2-Amino-5-chlorobenzoyl Derivative RingOpening->Product G start Start: Combine Reactants reactants This compound + Primary Amine (R-NH₂) start->reactants solvent Add Solvent (e.g., DMF, Ethanol) reactants->solvent heat Heat Reaction Mixture (e.g., Reflux) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Precipitation/Extraction) monitor->workup Reaction Complete isolate Isolate Product (Filtration) workup->isolate purify Purify Product (Recrystallization) isolate->purify product Product: N-substituted-2-amino-5-chlorobenzamide purify->product G Anhydride 3-Chloroisatoic Anhydride Intermediate In situ generated 2-aminobenzamide Anhydride->Intermediate + Amine - CO₂ Amine Primary Amine (R¹-NH₂) Aldehyde Aldehyde (R²-CHO) Quinazolinone 6-Chloro-4(3H)- Quinazolinone Intermediate->Quinazolinone + Aldehyde - H₂O (Cyclization)

References

A Comprehensive Spectroscopic Guide to 3-Chloroisatoic Anhydride: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 3-Chloroisatoic anhydride (CAS No: 63497-60-9), a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate the accurate identification and characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the 'what' but the 'why' behind the spectral features.

Introduction: The Chemical Identity of this compound

This compound, with the empirical formula C₈H₄ClNO₃, belongs to the benzoxazine class of heterocyclic compounds. Its structure, featuring a chlorinated benzene ring fused to a dione-containing oxazine ring, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity, assess its purity, and understand its reactivity in subsequent chemical transformations. This guide will provide a detailed roadmap for interpreting its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

Predicted ¹H NMR Spectrum

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found, we can predict its key features with a high degree of confidence by analyzing its structure and comparing it to related compounds like 5-chloroisatoic anhydride.[1][2]

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.0Singlet (broad)1HN-HThe acidic proton on the nitrogen is expected to be a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is significantly downfield.
~7.8 - 8.0Doublet of doublets1HAr-HAromatic proton ortho to the chlorine and meta to the carbonyl group.
~7.6 - 7.8Triplet1HAr-HAromatic proton para to the chlorine.
~7.2 - 7.4Doublet of doublets1HAr-HAromatic proton ortho to the carbonyl group and meta to the chlorine.

Causality Behind Experimental Choices in ¹H NMR:

  • Solvent Selection: A deuterated aprotic solvent like DMSO-d₆ is the solvent of choice. Its ability to form hydrogen bonds will help in observing the N-H proton, which might be too broad or exchangeable in other solvents.

  • Concentration: A moderate concentration is optimal to avoid intermolecular interactions that could lead to peak broadening.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms and offers valuable information about their hybridization and electronic environment.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (anhydride)The anhydride carbonyl carbons are highly deshielded and appear significantly downfield.
~148C=O (carbamate)The carbamate carbonyl is also deshielded, but typically less so than the anhydride carbonyl.
~140Ar-C (quaternary)The aromatic carbon attached to the nitrogen.
~135Ar-C (quaternary)The aromatic carbon bearing the chlorine atom.
~130 - 138Ar-CHAromatic methine carbons.
~115 - 125Ar-CHAromatic methine carbons.
~110Ar-C (quaternary)The aromatic carbon fused to the oxazine ring.

Self-Validating Systems in NMR:

The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), forms a self-validating system. An HSQC experiment would correlate each proton signal to its directly attached carbon, while an HMBC would reveal longer-range couplings, confirming the overall connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Key IR Absorptions for this compound

Acid anhydrides are well-known for their characteristic dual carbonyl stretching frequencies.[3][4]

Expected IR Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200 - 3300Medium, broadN-H StretchThe stretching vibration of the N-H bond.
~1780 - 1820StrongC=O Stretch (Anhydride)Asymmetric stretch of the anhydride carbonyls.
~1740 - 1760StrongC=O Stretch (Anhydride)Symmetric stretch of the anhydride carbonyls.
~1600MediumC=C Stretch (Aromatic)Stretching vibrations of the aromatic ring.
~1200 - 1300StrongC-O StretchStretching of the C-O bonds within the anhydride and ester groups.
~700 - 800StrongC-Cl StretchThe stretching vibration of the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy:

A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique.

  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) in an agate mortar and pestle.

  • Pellet Formation: The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

This protocol ensures that the sample is evenly dispersed, minimizing scattering effects and producing a high-quality spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation pattern.

Expected Mass Spectrum of this compound

The molecular weight of this compound is 197.58 g/mol .

Expected MS Data

m/zInterpretation
197/199[M]⁺, Molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a characteristic isotopic signature of a molecule containing one chlorine atom.
153/155[M - CO₂]⁺, Loss of carbon dioxide.
125/127[M - CO₂ - CO]⁺, Subsequent loss of carbon monoxide.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry Analysis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a combustible solid and may cause irritation upon contact with the skin, eyes, and respiratory tract. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While experimental data for this specific isomer is not widely published, a thorough understanding of spectroscopic principles and comparison with related compounds allows for a confident prediction of its spectral features. This guide provides a robust framework for researchers to approach the analysis of this compound and similar heterocyclic compounds, ensuring both accurate identification and safe handling.

References

A Technical Guide to the Thermal Stability of 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloroisatoic anhydride is a vital heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of pharmaceuticals. Its thermal stability is a critical parameter that dictates not only its reactivity and storage conditions but also the safety and scalability of synthetic processes. This guide provides a comprehensive analysis of the thermal properties of this compound, detailing its decomposition behavior, the analytical techniques used for its assessment, and best practices for its safe handling. By integrating data from various sources, this document serves as an essential resource for professionals working with this and structurally related compounds.

Introduction: The Role and Relevance of this compound

This compound, with the chemical formula C₈H₄ClNO₃, belongs to the isatoic anhydride family, which are key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles like quinazolines, benzodiazepines, and quinolinones.[1] The presence of the chlorine atom on the aromatic ring modifies the electronic properties of the molecule, influencing its reactivity and stability, making it a unique synthon for creating complex molecular architectures.[2] Its application spans the development of novel therapeutics, including anti-proliferative agents and enzyme inhibitors.[3][4]

Given its utility, understanding the thermal stability of this compound is paramount. Thermal decomposition can lead to runaway reactions, the release of hazardous gases, and compromised product purity, posing significant risks in both laboratory and manufacturing settings. This guide elucidates the causal relationships between temperature, molecular structure, and stability, providing the foundational knowledge required for safe and efficient process development.

Fundamental Principles of Thermal Decomposition

The thermal decomposition of isatoic anhydrides is a complex process involving the breakdown of the heterocyclic ring system. Upon heating, the anhydride moiety can undergo decarboxylation (loss of CO₂) and decarbonylation (loss of CO). The stability is largely dictated by the strength of the bonds within the benzoxazine-dione ring and the influence of substituents on the aromatic core.

For chlorinated compounds like this compound, thermal decomposition presents an additional hazard: the potential liberation of toxic and corrosive gases, such as hydrogen chloride (HCl), alongside oxides of carbon (CO, CO₂) and nitrogen (NOx).[5][6] This necessitates careful management of reaction conditions and off-gassing.

Analytical Assessment of Thermal Stability

A multi-technique approach is essential for a thorough evaluation of thermal stability. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is used to determine key thermal events such as melting point, phase transitions, and the onset temperature of decomposition.

  • Why DSC? It provides the exothermic or endothermic signature of decomposition. A sharp exotherm indicates a rapid release of energy, signaling a potentially hazardous runaway reaction. The onset temperature of this exotherm is a critical safety parameter. For related isatoic anhydride derivatives, decomposition is often observed near or immediately following the melting point.[3][8][9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is indispensable for determining the temperature at which decomposition begins and quantifying the mass loss associated with the release of gaseous byproducts.

  • Why TGA? It directly visualizes the mass loss from decomposition, allowing for the identification of distinct degradation steps. When coupled with a mass spectrometer (TGA-MS), it can identify the specific gaseous molecules being evolved (e.g., CO₂, HCl), providing invaluable insight into the decomposition mechanism.

The following diagram illustrates the logical workflow for a comprehensive thermal hazard assessment using these techniques.

Thermal_Stability_Workflow Fig. 1: Thermal Hazard Assessment Workflow cluster_prep Sample Preparation cluster_analysis Primary Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Risk Assessment Prep Prepare 3-Chloroisatoic Anhydride Sample (1-5 mg) DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC_Data Measure Onset Temp (T_onset) & Enthalpy (ΔH_decomp) DSC->DSC_Data TGA_Data Measure Mass Loss (%) vs. Temperature TGA->TGA_Data Integration Integrate DSC & TGA Data DSC_Data->Integration TGA_Data->Integration Risk Determine Maximum Safe Operating Temperature Integration->Risk Analyze Hazard Potential Handling Define Safe Handling & Storage Protocols Risk->Handling

Caption: A logical workflow for assessing the thermal stability of a chemical compound.

Thermal Properties of Chlorinated Isatoic Anhydrides

PropertyValue (for 5-Chloroisatoic anhydride)SignificanceSource
Melting Point ~272 - 300 °C (with decomposition)The compound decomposes at or near its melting point, indicating limited thermal stability in the liquid phase.[3][8][9][11]
Appearance White to light yellow/beige powderVisual indicator of purity; discoloration may suggest degradation.[11][12]
Storage Room temperature, under inert gas, protected from moisture.Incompatible with moisture, strong acids, strong bases, and strong oxidizing agents.[5][6][13][3][11]

The key takeaway is that decomposition is initiated at elevated temperatures, coinciding with the melting process. This suggests that any manufacturing process should maintain temperatures well below this range to ensure stability.

Upon heating to decomposition, isatoic anhydrides are known to produce hazardous byproducts.[5][14]

Anticipated Decomposition Products:

  • Oxides of Carbon (CO, CO₂)

  • Oxides of Nitrogen (NOx)

  • Hydrogen Chloride (HCl) and other toxic fumes[5][6]

Experimental Protocols for Thermal Analysis

To ensure trustworthy and reproducible results, the following detailed protocols for DSC and TGA are provided.

Protocol: DSC Analysis of this compound
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum DSC pan. Crimp the pan with a lid.

  • Method Setup:

    • Temperature Program: Equilibrate at 30°C. Ramp the temperature at a rate of 10°C/min up to 350°C.

    • Atmosphere: Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis:

    • Record the heat flow versus temperature curve.

    • Determine the onset temperature of any significant exothermic event. This is the primary indicator of the start of decomposition.

    • Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp) in J/g.

Protocol: TGA Analysis of this compound
  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA crucible.

  • Method Setup:

    • Temperature Program: Equilibrate at 30°C. Ramp the temperature at a rate of 10°C/min up to 400°C.

    • Atmosphere: Purge the TGA furnace with nitrogen gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of mass loss (T_onset), often defined as the temperature at which 5% mass loss occurs.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

The relationship between these analytical outputs and the resulting safety assessment is visualized below.

Data_Interpretation_Diagram Fig. 2: Data Integration for Safety Assessment node_dsc DSC Analysis Onset Temperature (T_onset) Enthalpy of Decomposition (ΔH) node_assessment Hazard Assessment Low T_onset + High ΔH = High Risk High T_onset + Low ΔH = Lower Risk Identified Toxic Gases = High Hazard node_dsc->node_assessment:h Provides energy release data node_tga TGA Analysis Temperature of Mass Loss Identification of Gaseous Products (with MS) node_tga->node_assessment:h Provides mass loss & off-gas data node_conclusion Safe Operating Conditions Maximum Process Temperature Required Engineering Controls (e.g., Scrubber) node_assessment:p->node_conclusion Informs safety protocols

Safe Handling and Storage Recommendations

Based on the thermal properties and decomposition hazards, the following precautions are essential when working with this compound:

  • Process Temperature Control: All synthetic procedures should be designed to operate at temperatures significantly below the decomposition onset (~270°C). A safety margin of at least 50-100°C is advisable.

  • Avoid Incompatibilities: The compound should be kept away from moisture, strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition or cause violent reactions.[5][6][13]

  • Inert Atmosphere: For reactions at elevated temperatures, even if well below the decomposition point, using an inert atmosphere (e.g., nitrogen, argon) is a best practice to prevent oxidative side reactions.

  • Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of fine powder.[6] During reactions, evolved gases should be directed through a suitable scrubbing system (e.g., a caustic scrubber) to neutralize acidic gases like HCl.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.[4][6]

Conclusion

The thermal stability of this compound is a defining characteristic for its safe and effective use in pharmaceutical development. Its decomposition, occurring around its melting point of approximately 272-300°C, is an energetic process that releases hazardous gaseous byproducts, including oxides of carbon and nitrogen, and hydrogen chloride. A rigorous analytical assessment using DSC and TGA is non-negotiable for defining safe operating limits. By adhering to the protocols and safety recommendations outlined in this guide, researchers and development professionals can mitigate risks, ensuring both personnel safety and process integrity.

References

A Technical Guide to the Applications of 3-Chloroisatoic Anhydride: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloroisatoic anhydride (3-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione) is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique chemical structure, featuring a reactive anhydride moiety and a strategically placed chlorine atom on the benzene ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. We will delve into the fundamental reactivity of this compound, present detailed synthetic protocols, and offer insights into its potential for future applications. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, chemical development, and materials science.

Introduction to this compound: A Privileged Synthetic Scaffold

This compound, with the CAS Number 63497-60-9, is a crystalline solid that belongs to the benzoxazine-dione class of heterocyclic compounds.[1] Isatoic anhydrides, in general, are widely recognized as convenient precursors for a variety of nitrogen-containing heterocycles.[2] The introduction of a chlorine atom at the 3-position of the isatoic anhydride core significantly influences its electronic properties and reactivity, providing a valuable tool for synthetic chemists to construct complex molecular architectures.

The primary utility of isatoic anhydrides lies in their reaction with a wide array of nucleophiles, which typically proceeds with the opening of the anhydride ring.[3] This initial reaction is often followed by a subsequent cyclization step, enabling the efficient, one-pot synthesis of various heterocyclic systems, most notably quinazolinones and their derivatives.[3][4]

Chemical Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in any synthetic protocol. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 63497-60-9[1]
Molecular Formula C8H4ClNO3[1]
Molecular Weight 197.58 g/mol [1]
Appearance White to light yellow powder/crystal[5]
Melting Point 272 °C (decomposes)[5]
Solubility Slightly soluble in DMSO[6]
Purity Typically >95%[1]
Core Reactivity: The Key to Its Synthetic Versatility

The synthetic potential of this compound is rooted in its inherent reactivity. The anhydride moiety contains two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack. The reaction outcome is often dictated by the nature of the nucleophile and the reaction conditions employed.

The general reactivity pattern involves an initial nucleophilic acyl substitution at the C4-carbonyl, leading to the opening of the oxazine ring to form an N-acyl-2-amino-6-chlorobenzoic acid derivative. This intermediate can then undergo a variety of subsequent transformations, including intramolecular cyclization, to yield a diverse range of heterocyclic products.

Below is a Graphviz diagram illustrating the general reactivity of this compound with various nucleophiles.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-CIA This compound Intermediate Ring-Opened Intermediate (N-acyl-2-amino-6-chlorobenzoic acid derivative) 3-CIA->Intermediate Nucleophilic Attack & Ring Opening Nucleophile Nucleophile (Nu-H) (e.g., Amines, Alcohols, Hydrazines) Nucleophile->Intermediate Quinazolinones Quinazolinones Intermediate->Quinazolinones Intramolecular Cyclization Benzodiazepines Benzodiazepines Intermediate->Benzodiazepines Further Reaction & Cyclization Other_Heterocycles Other Heterocycles (e.g., Benzamides) Intermediate->Other_Heterocycles Workup/No Cyclization

Caption: General reactivity of this compound with nucleophiles.

Applications in Pharmaceutical Research and Drug Development

The synthesis of quinazoline and quinazolinone scaffolds is a significant area of research in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8] this compound serves as a readily available starting material for the construction of these important heterocyclic systems.

Synthesis of Quinazolinone Derivatives

A common and efficient method for the synthesis of 4(3H)-quinazolinones involves the condensation of an isatoic anhydride with an appropriate amine.[7] The reaction typically proceeds by initial aminolysis of the anhydride, followed by cyclodehydration to furnish the quinazolinone core. The chlorine substituent on the this compound can be retained in the final product, offering a handle for further synthetic modifications, or it can influence the biological activity of the resulting molecule.

The general scheme for the synthesis of quinazolinones from isatoic anhydride derivatives is well-established.[3][9] For instance, the reaction of isatoic anhydride with various amidoxime derivatives, catalyzed by iron(III) chloride, provides an efficient route to 2-substituted quinazolin-4(3H)-ones.[9]

Applications in Agrochemicals

The utility of this compound extends to the agrochemical industry. The synthesis of novel herbicides and pesticides often involves the incorporation of halogenated aromatic rings and heterocyclic moieties. While direct examples of commercial agrochemicals derived from this compound are not extensively documented in publicly available literature, its isomer, 3-chlorophthalic anhydride, is known to be used in the production of herbicides and pesticides.[10] Given the structural similarities and reactivity, it is plausible that this compound could serve as a valuable intermediate for the synthesis of new agrochemically active compounds.

Applications in Materials Science

Aromatic anhydrides are important monomers in the synthesis of high-performance polymers such as polyimides.[10] These materials are known for their excellent thermal stability, chemical resistance, and mechanical properties. 3-Chlorophthalic anhydride, an isomer of this compound, is used as a monomer for the production of polyimides.[10] The presence of the chlorine atom can enhance the flame retardancy and modify the solubility and processing characteristics of the resulting polymers. While the direct application of this compound in this context is less common, its potential as a monomer or a precursor to functional dyes and pigments remains an area for exploration.

Detailed Experimental Protocol: Synthesis of a 6-Chloro-4(3H)-quinazolinone Derivative

This section provides a representative, step-by-step protocol for the synthesis of a quinazolinone derivative from a chloro-substituted isatoic anhydride. The following procedure is adapted from general methods for quinazolinone synthesis.[4][7][8]

Objective: To synthesize a 6-chloro-2,3-disubstituted-4(3H)-quinazolinone.

Materials:

  • 5-Chloroisatoic anhydride (1.0 eq)

  • Primary amine (e.g., aniline) (1.1 eq)

  • Orthoester (e.g., triethyl orthoformate) (excess)

  • Catalyst (e.g., p-toluenesulfonic acid) (catalytic amount)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloroisatoic anhydride (1.0 eq), the primary amine (1.1 eq), and DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add triethyl orthoformate (excess) and a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 120-150 °C, depending on the specific reactants) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol or other suitable solvent to remove impurities.

  • Dry the product under vacuum to obtain the desired 6-chloro-2,3-disubstituted-4(3H)-quinazolinone.

  • The product can be further purified by recrystallization from an appropriate solvent if necessary.

Workflow Diagram:

G A 1. Add 5-Chloroisatoic Anhydride, Primary Amine, and DMF to Flask B 2. Stir at Room Temperature (30 min) A->B C 3. Add Triethyl Orthoformate and p-TsOH B->C D 4. Heat to Reflux (4-8 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temperature D->F G 7. Precipitate in Ice Water F->G H 8. Filter and Collect Solid G->H I 9. Wash with Water and Ethanol H->I J 10. Dry Under Vacuum I->J K Purified Product J->K

Caption: Workflow for the synthesis of a 6-chloro-quinazolinone derivative.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11][12][13] Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin, eyes, and clothing.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[11] If inhaled, move the person to fresh air.[11] If swallowed, do NOT induce vomiting and call a physician or poison control center immediately.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] It is sensitive to moisture and air.[11]

Future Outlook and Emerging Applications

The synthetic utility of this compound is far from being fully exploited. Future research is likely to focus on:

  • Development of Novel Bioactive Molecules: Its use as a scaffold for the synthesis of new drug candidates with improved efficacy and novel mechanisms of action.

  • Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral quinazolinones and other heterocycles.

  • Green Chemistry Approaches: The use of more environmentally friendly solvents and catalysts for reactions involving this compound.

  • Materials Science: Exploration of its potential as a monomer for novel polymers with tailored properties.

References

A Senior Application Scientist's Guide to 3-Chloroisatoic Anhydride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Chloroisatoic Anhydride

In the landscape of modern synthetic and medicinal chemistry, isatoic anhydrides are esteemed as exceptionally versatile building blocks.[1][2] Their unique reactivity, serving as efficient precursors to o-aminobenzoyl derivatives, enables streamlined access to a diverse array of nitrogen-containing heterocyclic scaffolds. Among these, this compound (CAS No. 63497-60-9) emerges as a particularly valuable reagent. The presence of a chlorine atom at the 3-position not only modifies the electronic properties of the aromatic ring but also provides a potential handle for further synthetic transformations, making it a strategic starting material for constructing complex molecular architectures, especially in the pursuit of novel therapeutic agents.[1][3]

This technical guide offers an in-depth exploration of this compound, moving beyond simple procedural descriptions to elucidate the underlying chemical principles. We will examine its synthesis, delve into the mechanisms of its key reactions, and showcase its application in the construction of pharmaceutically relevant heterocycles, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation. The key characteristics of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 63497-60-9[4][5]
Molecular Formula C₈H₄ClNO₃[4][5]
Molecular Weight 197.58 g/mol [4][5]
Appearance Solid[4]
Melting Point 227-232 °C[4]
Synonym 3-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione[4][5]
GHS Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate precautions.[4]

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Eye IrritationH319Causes serious eye irritation

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses with side shields, and a lab coat. A dust mask (type N95 or equivalent) is recommended when handling the solid powder.[4]

  • Handling: Avoid generating dust. Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[4]

Synthesis of this compound

The most direct and common method for preparing isatoic anhydrides is the cyclization of the corresponding anthranilic acid derivative.[2][6] For this compound, the precursor is 2-amino-6-chlorobenzoic acid. The cyclization is typically achieved by reacting the anthranilic acid with phosgene or a phosgene equivalent, such as triphosgene, which acts as the source for the second carbonyl group required to form the anhydride ring.

G cluster_0 Synthesis Workflow A 2-Amino-6-chlorobenzoic Acid (Starting Material) C Reaction Mixture A->C B Triphosgene in Inert Solvent (e.g., 1,2-Dichloroethane) B->C D Heating (e.g., 80°C) C->D Initiates Cyclization E Cooling & Precipitation D->E Reaction Completion F Filtration & Washing E->F G Drying F->G H This compound (Final Product) G->H G cluster_0 Reaction Mechanism with Primary Amines A 3-Chloroisatoic Anhydride C Nucleophilic Attack A->C B Primary Amine (R-NH₂) B->C D Tetrahedral Intermediate C->D Forms Intermediate E Ring Opening D->E F Carbamic Acid Intermediate E->F G Decarboxylation (-CO₂) F->G H 2-amino-6-chloro-N-R-benzamide G->H I Intramolecular Cyclization H->I Heat/Acid J Quinazolinone Precursor I->J K Dehydration (-H₂O) J->K L 7-Chloro-quinazolinone Derivative K->L G cluster_0 Quinazolinone Synthesis Scheme A 3-Chloroisatoic Anhydride D One-Pot Reaction (Solvent, Heat) A->D B Primary Amine (R¹-NH₂) B->D C Aldehyde (R²-CHO) C->D E 7-Chloro-2,3-disubstituted -4(3H)-quinazolinone D->E Forms Product

References

Methodological & Application

Harnessing Reactivity: 3-Chloroisatoic Anhydride as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoic anhydrides are a cornerstone class of reagents in heterocyclic chemistry, prized for their ability to serve as efficient precursors to a wide array of pharmacologically relevant scaffolds. Among these, chlorinated derivatives offer an additional vector for synthetic diversification and modulation of biological activity. This guide provides an in-depth exploration of 3-Chloroisatoic anhydride, a key building block in the synthesis of bioactive heterocycles. While the nomenclature can vary, this document focuses on the well-documented and widely used 5-Chloroisatoic anhydride (systematically named 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione; CAS No. 4743-17-3) , which will be referred to by its common name for clarity.

We will delve into the core reactivity of this precursor, provide detailed, field-proven protocols for its application in the synthesis of quinazolinones, and discuss its role in the development of novel therapeutic agents. The protocols and mechanistic insights are designed to be self-validating, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safe Handling

Understanding the properties and handling requirements of any reagent is paramount for safe and successful experimentation. 5-Chloroisatoic anhydride is a stable, solid compound, but requires specific handling due to its reactivity, particularly with moisture and nucleophiles.

Table 1: Physicochemical Properties of 5-Chloroisatoic Anhydride

PropertyValueSource(s)
CAS Number 4743-17-3[1][2]
Systematic Name 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione[1][3]
Molecular Formula C₈H₄ClNO₃[4]
Molecular Weight 197.58 g/mol [4]
Appearance White to light yellow powder/crystal[1]
Melting Point >300 °C (decomposes)[3]
Solubility DMSO (Slightly), Insoluble in water[1][3]
Safety and Handling Precautions

As a reactive anhydride, this compound warrants careful handling to avoid unintended reactions and exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[5][6] Work should be conducted in a well-ventilated fume hood.[7]

  • Moisture Sensitivity: The anhydride moiety is susceptible to hydrolysis. Store the compound in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere (e.g., in a desiccator).[6][8] Contact with water or moist air should be avoided.[5]

  • Incompatibilities: Avoid contact with strong acids, bases, alcohols, amines (except under controlled reaction conditions), and strong oxidizing agents.[5][6]

  • First Aid:

    • Skin Contact: May cause irritation. Wash the affected area thoroughly with soap and water.[8]

    • Eye Contact: May cause serious eye irritation. Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[8]

    • Inhalation: Avoid breathing dust. Move to fresh air if inhalation occurs.[7]

    • Ingestion: May be harmful if swallowed. Do NOT induce vomiting. Call a poison control center or doctor immediately.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Core Reactivity: The Nucleophilic Acyl Substitution Pathway

The synthetic utility of 5-Chloroisatoic anhydride stems from its inherent reactivity as a cyclic double-ester, specifically a derivative of a carbamic acid and a carboxylic acid. The primary reaction pathway involves a nucleophilic attack on one of the two electrophilic carbonyl carbons (C2 or C4).

The generally accepted mechanism proceeds via the following steps when reacting with a primary amine (a common nucleophile):

  • Nucleophilic Attack: The amine preferentially attacks the more electrophilic C4 carbonyl (the ester-like carbonyl), leading to the formation of a tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, cleaving the C4-O bond and opening the heterocyclic ring. This forms an unstable N-carboxyanthranilamide derivative.

  • Decarboxylation: This intermediate readily loses carbon dioxide (CO₂) to generate a 2-amino-5-chlorobenzamide derivative. This decarboxylation is a key driving force for the reaction.

This in-situ generation of a substituted 2-aminobenzamide is the crucial step that makes 5-chloroisatoic anhydride a powerful precursor. The resulting benzamide is primed for subsequent cyclization reactions.

G cluster_start 5-Chloroisatoic Anhydride cluster_nuc Nucleophile (Primary Amine) cluster_intermediate Ring-Opened Intermediate cluster_product Key Precursor + CO₂ start_struct [Structure of 5-CIA] int_struct [Structure of Benzamide] start_struct->int_struct 1. Nucleophilic Attack 2. Ring Opening nuc_struct R-NH₂ nuc_struct->start_struct prod_struct [Structure of 2-amino-5-chlorobenzamide] + CO₂ int_struct->prod_struct 3. Decarboxylation

Caption: General reaction mechanism of 5-Chloroisatoic anhydride with a primary amine.

Application: Synthesis of Quinazolinone Scaffolds

One of the most powerful applications of isatoic anhydrides is in the multicomponent synthesis of quinazolinones and their derivatives, which are privileged scaffolds in medicinal chemistry.[9][10] These reactions are often one-pot procedures, making them highly efficient.

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones

This protocol describes a general and robust method for synthesizing the dihydroquinazolinone core by reacting 5-chloroisatoic anhydride, a primary amine, and an aldehyde.[9][11]

Causality Behind Component Choices:

  • 5-Chloroisatoic Anhydride: Serves as the backbone of the quinazolinone, providing the substituted benzene ring and the C4-carbonyl group.

  • Primary Amine (R¹-NH₂): Acts as the initial nucleophile to open the anhydride ring and is incorporated as the N3 substituent.

  • Aldehyde (R²-CHO): Provides the C2 carbon and its corresponding substituent. The aldehyde reacts with the in-situ generated 2-aminobenzamide to form a Schiff base, which then undergoes intramolecular cyclization.

  • Solvent/Catalyst: Solvents like ethanol or DMF are commonly used.[12] Mild acid catalysts (e.g., citric acid, p-TsOH) can be employed to protonate the aldehyde's carbonyl group, increasing its electrophilicity and accelerating the reaction.[9]

G A Combine 5-Chloroisatoic Anhydride, Primary Amine, and Aldehyde in Solvent B Stir at Room Temp or Heat (e.g., reflux in ethanol) A->B C Monitor Reaction by TLC B->C D Cool Reaction Mixture C->D Reaction Complete E Precipitate Product (e.g., by adding water or cooling) D->E F Isolate by Filtration E->F G Wash with Cold Solvent F->G H Dry Product in Vacuo G->H I Purify by Recrystallization (if necessary) H->I

Caption: Experimental workflow for the three-component synthesis of dihydroquinazolinones.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloroisatoic anhydride (1.0 eq), the desired primary amine (1.0 eq), and the aldehyde (1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., absolute ethanol, 5-10 mL per mmol of anhydride). If using a catalyst, it can be added at this stage (e.g., 0.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux. The choice of temperature depends on the reactivity of the substrates. Less reactive amines or aldehydes may require heating to achieve a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate directly from the solution. If not, the product can be precipitated by adding the reaction mixture to cold water.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol or water) to remove soluble impurities, and dry under vacuum. If further purification is needed, recrystallization from a suitable solvent like ethanol or ethyl acetate is typically effective.

Table 2: Example Syntheses of Dihydroquinazolinones

R¹ (Amine)R² (Aldehyde)ConditionsYield (%)Reference
BenzylamineBenzaldehydeEthanol, Reflux, 6h~85-95%[9] (Illustrative)
Aniline4-Chlorobenzaldehydep-TsOH, Ethanol, RT, 8h~90%[9] (Illustrative)
CyclohexylamineIsobutyraldehydeAcetic Acid, 80°C, 4h~80-90%[9] (Illustrative)
(Note: Yields are illustrative based on typical outcomes for this reaction class and may vary based on specific substrates and precise conditions.)

Role in Bioactive Molecule and Drug Development

The true value of 5-Chloroisatoic anhydride lies in its ability to provide rapid access to molecular scaffolds with proven biological and pharmacological importance.[13][14] The chlorine atom itself is a valuable feature, as it can modulate lipophilicity, metabolic stability, and binding interactions of the final molecule.

  • Antiproliferative Agents: The quinazolinone core is present in several FDA-approved anticancer drugs (e.g., Gefitinib, Erlotinib). Syntheses using 5-chloroisatoic anhydride are used to generate libraries of novel quinazolinone derivatives for screening as potential cancer treatments.[3]

  • Enzyme Inhibitors: It has been used as a starting material for the synthesis of inhibitors of delta-5 desaturase, an enzyme involved in fatty acid metabolism, highlighting its utility in developing treatments for metabolic disorders.[2][3]

  • General Heterocyclic Synthesis: Beyond quinazolinones, the 2-amino-5-chlorobenzamide intermediate can be used to synthesize other important heterocycles like benzodiazepines.[2]

By providing a reliable and efficient entry point to these complex structures, 5-Chloroisatoic anhydride significantly accelerates the early stages of the drug discovery pipeline.

References

Application Note & Protocol: The Strategic Utility of 3-Chloroisatoic Anhydride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the application of 3-Chloroisatoic anhydride as a versatile and strategic building block in the synthesis of a wide array of medicinally relevant heterocyclic compounds. Its predictable reactivity and the presence of a functionalizable chlorine handle make it an invaluable precursor for scaffolds such as quinazolinones and benzodiazepines, which are central to numerous therapeutic agents. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols, and offer insights into experimental design and optimization, grounded in authoritative literature.

Introduction: The Versatility of this compound

This compound (also known as 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione) is a cornerstone reagent in medicinal chemistry and organic synthesis.[1][2] Its utility stems from a synthetically powerful combination of features: a reactive anhydride moiety susceptible to nucleophilic attack and a strategically positioned chlorine atom on the aromatic ring. This dual functionality allows for a diverse range of chemical transformations, making it an ideal precursor for constructing complex heterocyclic systems.[2][3] The anhydride ring can be readily opened by various nucleophiles, most commonly amines, which, after the loss of carbon dioxide, generates a highly reactive 2-aminobenzoyl intermediate poised for intramolecular cyclization.[3] The chloro-substituent not only influences the electronic properties of the ring but also serves as a crucial handle for further functionalization via cross-coupling reactions, thereby expanding the accessible chemical space for drug discovery programs.[4][5]

Core Reactivity & Mechanistic Principles

The synthetic power of this compound is rooted in the electrophilicity of its two carbonyl carbons. The reaction cascade is typically initiated by the nucleophilic attack of a primary amine at the C2 carbonyl position. This is followed by a ring-opening of the anhydride and subsequent decarboxylation to yield a key 2-amino-5-chlorobenzamide intermediate. This intermediate is the linchpin for the synthesis of a multitude of nitrogen-containing heterocycles.[6][7]

The causality behind this pathway is the inherent instability of the initial carbamic acid formed after ring-opening, which readily extrudes CO2. This irreversible step drives the reaction forward, producing an in situ source of an activated anthranilamide derivative ready for subsequent cyclization.

Mechanism_3CIA General Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening & Decarboxylation cluster_2 Step 3: Cyclization 3CIA 3-Chloroisatoic Anhydride Intermediate1 Tetrahedral Intermediate 3CIA->Intermediate1 Amine R-NH2 (Nucleophile) Amine->Intermediate1 Attack at C2 Intermediate2 Ring-Opened Carbamic Acid Intermediate1->Intermediate2 Proton Transfer Intermediate3 2-amino-5-chlorobenzamide Intermediate Intermediate2->Intermediate3 Decarboxylation CO2 CO2 Intermediate2->CO2 Product Heterocyclic Product (e.g., Quinazolinone) Intermediate3->Product Cyclization Electrophile (e.g., Aldehyde, Acyl Chloride) Cyclization->Product

Figure 1: Generalized reaction pathway of this compound with an amine nucleophile.

Protocol: One-Pot Synthesis of 2,3-Disubstituted 6-Chloroquinazolin-4(3H)-ones

Quinazolinones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities including anti-inflammatory, anti-convulsant, and anti-cancer properties.[8][9] This protocol describes a robust, three-component, one-pot synthesis utilizing this compound.[10]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Purpose
This compound≥98%Sigma-AldrichBenzamide precursor
Aromatic Aldehyde (e.g., Benzaldehyde)≥99%Sigma-AldrichC2 substituent source
Primary Amine (e.g., Aniline)≥99%Sigma-AldrichN3 substituent source
p-Toluenesulfonic acid (p-TSA)Monohydrate, ≥98.5%Sigma-AldrichCatalyst
MethanolAnhydrous, ≥99.8%Fisher ScientificSolvent
Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the primary amine (1.0 eq), and the aromatic aldehyde (1.0 eq) in anhydrous methanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.1 eq) to the mixture. The causality for using an acid catalyst is to activate the aldehyde carbonyl for nucleophilic attack by the intermediate aminobenzamide, thereby facilitating the final cyclization step.[10]

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6-8 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate from the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold methanol to remove unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.

Protocol: Synthesis of a 1,4-Benzodiazepine Precursor

1,4-Benzodiazepines are a critical class of therapeutic agents, widely used for their anxiolytic, sedative, and anticonvulsant activities.[11] A common synthetic route involves the acylation of a 2-aminobenzophenone derivative. This protocol details the synthesis of the key precursor, 2-amino-5-chlorobenzophenone, from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Purpose
This compound≥98%Sigma-AldrichAcylating agent precursor
Anhydrous Aluminum Chloride (AlCl₃)≥99.9%Sigma-AldrichLewis acid catalyst
BenzeneAnhydrous, ≥99.8%Sigma-AldrichAryl source
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent
Hydrochloric Acid (HCl)37% (conc.)Fisher ScientificQuenching/Work-up
Experimental Procedure

This Friedel-Crafts-type reaction is a robust method for forging the key carbon-carbon bond. The Lewis acid, AlCl₃, coordinates to the anhydride, generating a highly electrophilic acylium ion intermediate that is subsequently attacked by benzene.

Workflow_Benzodiazepine_Precursor Start Start Setup Assemble Flame-Dried Glassware under Nitrogen Start->Setup Charge_Reagents Charge Anhydrous DCM and AlCl3 (1.5 eq) Setup->Charge_Reagents Cool Cool Suspension to 0°C Charge_Reagents->Cool Add_CIA Add this compound (1.0 eq) Portion-wise Cool->Add_CIA Add_Benzene Add Anhydrous Benzene (1.2 eq) Dropwise Add_CIA->Add_Benzene React Warm to Room Temperature, then Reflux (40-45°C) Add_Benzene->React Monitor Monitor Reaction by TLC React->Monitor Monitor->React Incomplete Workup Cool to 0°C and Quench with Ice/Conc. HCl Monitor->Workup Complete Extract Extract with DCM (3x) Workup->Extract Wash Wash with NaHCO3 (aq) and Brine Extract->Wash Dry Dry over Anhydrous Na2SO4, Filter, and Concentrate Wash->Dry Purify Purify via Column Chromatography (Silica Gel) Dry->Purify End Obtain 2-Amino-5-chlorobenzophenone Purify->End

Figure 2: Experimental workflow for the synthesis of a 1,4-Benzodiazepine precursor.

Conclusion: A Pillar of Heterocyclic Chemistry

This compound is a testament to the power of well-designed chemical building blocks. Its inherent reactivity, combined with the strategic placement of a chloro-substituent, provides a reliable and versatile entry point into vast libraries of pharmaceutically relevant heterocyclic compounds.[1][5] The protocols outlined herein for the synthesis of quinazolinones and benzodiazepine precursors represent just two examples of its broad applicability. By understanding the mechanistic principles that govern its reactivity, researchers can confidently employ this reagent to accelerate the discovery and development of novel chemical entities with therapeutic potential.

References

Application Notes & Protocols for N-Acylation using 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 3-Chloroisatoic Anhydride in N-Acylation

N-acylation is a cornerstone transformation in organic synthesis, pivotal for the construction of amide bonds which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The choice of acylating agent is critical, dictating reaction efficiency, substrate scope, and overall process safety. This compound emerges as a highly valuable reagent in this context, serving as a stable, crystalline solid that acts as a precursor to ortho-amino-meta-chlorobenzoyl functionalities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for the N-acylation of primary amines. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and offer insights into process optimization and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high fidelity in your synthetic endeavors.

Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The reaction of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism.[1][2] The amine, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride ring. This initial attack is followed by the collapse of the tetrahedral intermediate, leading to the opening of the anhydride ring and the formation of an unstable carbamic acid intermediate. This intermediate readily decarboxylates, releasing carbon dioxide gas and yielding the desired 2-amino-3-chlorobenzamide product.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Ring Opening: The intermediate collapses, leading to the opening of the anhydride ring.

  • Decarboxylation: The resulting carbamic acid derivative is unstable and spontaneously loses a molecule of carbon dioxide.

  • Product Formation: The final 2-amino-3-chlorobenzamide is formed.

N-Acylation Mechanism cluster_0 Reaction Steps Start This compound + Primary Amine (R-NH2) Step1 Nucleophilic Attack of Amine on Carbonyl Carbon Start->Step1 Initiation Step2 Formation of Tetrahedral Intermediate Step1->Step2 Transition State Step3 Ring Opening to form Carbamic Acid Intermediate Step2->Step3 Collapse Step4 Decarboxylation (Release of CO2) Step3->Step4 Spontaneous Product 2-Amino-3-chlorobenzamide Product Step4->Product Final Step

Caption: Workflow of the N-acylation reaction mechanism.

Experimental Protocols

This section provides two detailed protocols for the N-acylation of a primary amine using this compound: a conventional heating method and a microwave-assisted method for accelerated synthesis.

Protocol 1: Conventional Heating Method

This robust protocol is suitable for a wide range of primary amines and can be readily scaled.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, benzylamine, etc.)

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Dichloroethane)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the primary amine (1.0 - 1.2 equivalents). The addition can be done neat if the amine is a liquid, or as a solution in the reaction solvent. For gaseous amines like methylamine, a solution in a suitable solvent should be used.[3]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.[4]

  • Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into ice-cold water with stirring. This will precipitate the crude product. c. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual DMF and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-3-chlorobenzamide derivative.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and is ideal for rapid library synthesis and process optimization.

Materials:

  • This compound

  • Primary amine

  • Microwave reactor vials

  • Microwave synthesizer

  • Minimal solvent (e.g., DMF) or solvent-free conditions

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equivalent) and the primary amine (1.0 - 1.2 equivalents). A few drops of DMF can be added to facilitate mixing if the reagents are solid.[4]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a temperature between 100-150°C for 5-20 minutes. The optimal time and temperature should be determined for each specific substrate.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation: Critical Reaction Parameters

The following table summarizes the key parameters for the N-acylation reaction, providing a quick reference for experimental design.

ParameterConventional MethodMicrowave MethodRationale & Field Insights
Stoichiometry (Amine:Anhydride) 1.0 - 1.2 : 1.01.0 - 1.2 : 1.0A slight excess of the amine can help drive the reaction to completion. However, a large excess can complicate purification.
Solvent Anhydrous DMF, DichloroethaneMinimal DMF or solvent-freeAprotic polar solvents are generally effective. Solvent-free conditions in microwave synthesis offer a greener approach.
Temperature 80 - 120°C100 - 150°CHigher temperatures accelerate the reaction but can lead to side product formation. Optimization is key.
Reaction Time 2 - 6 hours5 - 20 minutesMicrowave irradiation dramatically reduces reaction times due to efficient and uniform heating.[4]
Workup Aqueous precipitationAqueous precipitationA simple and effective method for isolating the crude product.
Purification RecrystallizationRecrystallizationGenerally yields highly pure material. Column chromatography can be used if necessary.

Safety and Handling

  • This compound: While specific data for this compound is limited, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it in a well-ventilated fume hood.

  • Reaction: The reaction releases carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup, especially when heating.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion Insufficient temperature; Low reactivity of the amine.Increase the reaction temperature and/or reaction time. Consider using the microwave-assisted protocol for less reactive amines.
Formation of Side Products Reaction temperature is too high; Presence of water.Optimize the reaction temperature. Ensure all reagents and solvents are anhydrous.
Difficult Purification Excess amine used.Use a stoichiometric amount of the amine or remove the excess by an acidic wash during workup.
Product is an Oil Low melting point of the product.If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Conclusion

This compound is a versatile and efficient reagent for the synthesis of 2-amino-3-chlorobenzamides. The protocols detailed in this application note provide reliable methods for achieving this important transformation. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this compound in their synthetic campaigns to access a wide range of valuable amide-containing molecules.

References

Application Notes & Protocols: 3-Chloroisatoic Anhydride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 3-Chloroisatoic Anhydride in medicinal chemistry. It explores the molecule's core reactivity, outlines detailed protocols for synthesizing key scaffolds, and discusses its role in the development of therapeutic agents.

The this compound Scaffold: A Chemist's Overview

This compound (more commonly referred to in chemical databases as 5-Chloroisatoic anhydride or 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione) is a versatile and highly valuable building block in synthetic and medicinal chemistry.[1] Its utility stems from its dual-reactive nature: it possesses two distinct electrophilic sites, making it an ideal precursor for a variety of heterocyclic compounds, particularly quinazolinones.[2][3]

The presence of the chlorine atom is not merely a passive feature; it significantly influences the electronic properties of the scaffold and provides a handle for further functionalization. In drug discovery, the strategic placement of a chlorine atom can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate, an effect sometimes referred to as the "magic chloro effect".[4][5][6]

Chemical and Physical Properties
PropertyValue
Chemical Name 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione
Synonyms 5-Chloroisatoic anhydride, this compound
CAS Number 4743-17-3[7]
Molecular Formula C₈H₄ClNO₃[1]
Molecular Weight 197.58 g/mol [1]
Appearance White to light yellow crystalline powder[1][8]
Melting Point ~272 °C (decomposes)[9]
Core Reactivity: A Bifunctional Electrophile

The power of this compound lies in its predictable reactivity towards nucleophiles. The molecule contains two carbonyl groups within an anhydride linkage, making them susceptible to nucleophilic attack. The reaction cascade is typically initiated by the attack of a nucleophile (commonly an amine) at the more electrophilic C4 carbonyl, leading to the opening of the heterocyclic ring. This generates a reactive 2-amino-5-chlorobenzoyl intermediate, which is primed for subsequent intramolecular or intermolecular reactions.

Core reactivity sites of this compound.

The Cornerstone Application: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a class of fused heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][10][11] this compound is an exceptionally efficient starting material for accessing this scaffold.

Mechanistic Insight: The Reaction Cascade

The most common and efficient method for synthesizing quinazolinones from this compound is a one-pot, three-component reaction involving the anhydride, a primary amine, and an aldehyde.[2]

  • Nucleophilic Attack & Ring Opening: A primary amine (R¹-NH₂) attacks the C4 carbonyl of the anhydride. This breaks the O-C4 bond, opening the ring to form a 2-(carboxyamino)-5-chlorobenzamide intermediate. This step is often accompanied by the loss of CO₂.

  • Condensation: The resulting 2-amino-5-chloro-N-substituted benzamide then condenses with an aldehyde (R²-CHO). The amino group attacks the aldehyde carbonyl, forming a Schiff base or imine intermediate after dehydration.

  • Cyclization: The amide nitrogen of the benzamide moiety then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the six-membered dihydropyrimidine ring.

  • Oxidation (Aromatization): The resulting 2,3-dihydroquinazolin-4(1H)-one is often oxidized in situ or in a subsequent step to yield the final, stable aromatic 4(3H)-quinazolinone product.

G start 3-Chloroisatoic Anhydride intermediate1 Ring Opening (Loss of CO₂) start->intermediate1 amine Primary Amine (R¹-NH₂) amine->intermediate1 aldehyde Aldehyde (R²-CHO) intermediate3 Condensation aldehyde->intermediate3 intermediate2 2-Amino-5-chloro- N-R¹-benzamide intermediate1->intermediate2 intermediate2->intermediate3 intermediate4 2,3-Dihydroquinazolin- 4(1H)-one intermediate3->intermediate4 intermediate5 Oxidation intermediate4->intermediate5 end 2,3-Disubstituted 4(3H)-Quinazolinone intermediate5->end

Workflow for the three-component synthesis of quinazolinones.
Protocol 1: One-Pot Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This protocol provides a general method for the efficient synthesis of a diverse library of quinazolinone derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (1.0 eq)

  • Substituted aldehyde (1.1 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol

  • Catalyst (optional, reaction dependent): p-Toluenesulfonic acid (p-TsOH) or Acetic Acid (0.1 eq)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., DMF). Stir to dissolve/suspend.

  • Amine Addition: Add the primary amine (1.0 eq) to the mixture. Stir at room temperature for 30 minutes. Effervescence (CO₂ evolution) should be observed as the ring opens.

    • Causality Note: This initial step allows for the complete formation of the 2-aminobenzamide intermediate before the introduction of the third component, preventing unwanted side reactions.

  • Aldehyde & Catalyst Addition: Add the aldehyde (1.1 eq) followed by the catalyst (if used).

    • Causality Note: An acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity and accelerating the condensation step with the less nucleophilic aromatic amine.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

    • Causality Note: The elevated temperature provides the necessary activation energy for both the dehydration (imine formation) and the final cyclization steps. DMF is often chosen as it can facilitate reactions at higher temperatures, leading to better yields.[12]

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water. The product will often precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to obtain the pure quinazolinone derivative.

Therapeutic Applications and Drug Discovery

The scaffolds derived from this compound have been explored for a multitude of therapeutic applications, most notably in oncology and inflammation.

Anticancer Drug Development

The quinazolinone core is a key feature in several approved anticancer drugs (e.g., Gefitinib, Erlotinib). Derivatives synthesized from this compound are actively being investigated as novel anticancer agents.[13] For instance, it has been used as a reagent to synthesize 2-acetamidobenzamides that exhibit antiproliferative activity against various tumor cell lines.[1][8][14]

Case Study: Synthesis of Antiproliferative 2-phenoxy-acetamidobenzamides

Compounds bearing a 2-phenoxy functionality linked to a benzamide core have shown promising antiproliferative effects. This compound serves as the key starting material for generating the necessary 5-chloro-2-aminobenzamide scaffold.

Compound ClassTherapeutic Target/ActivityReference
2-AcetamidobenzamidesAntiproliferative against tumor cell lines[8]
Phthalazino-quinazolinonesMulti-target HDAC inhibitors for hepatocellular carcinoma[1]
Isatin-based conjugatesAntitumor activity in NCI60 cell lines[15]
BenzimidazoquinazolinesAnti-tuberculosis activity[1]
Anti-inflammatory Agents

Chronic inflammation is linked to numerous diseases, creating a constant need for new and effective anti-inflammatory drugs.[16] The structural rigidity and synthetic accessibility of scaffolds derived from this compound make them attractive for developing novel anti-inflammatory agents.[17][18] The synthetic pathway often involves creating amide or phthalide-like structures that can modulate inflammatory pathways.[16][17]

Other Medicinal Chemistry Applications

Beyond cancer and inflammation, this compound is a precursor for other biologically active molecules:

  • Delta-5 Desaturase Inhibitors: This enzyme is involved in fatty acid metabolism, and its inhibitors are of interest for studying various biological processes and potential therapeutic interventions. This compound is used in the preparation of these specialized inhibitors.[1][8][14]

  • Benzodiazepine Synthesis: The anhydride can serve as a precursor for the synthesis of benzodiazepines, a class of psychoactive drugs.[7]

Protocol 2: Synthesis of a 2-Amino-5-chloro-N-substituted Benzamide Intermediate

This protocol details the selective ring-opening of the anhydride to produce a stable benzamide intermediate, which can be a final product or a precursor for further elaboration.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Base (optional): Triethylamine (Et₃N) (1.2 eq)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in the chosen aprotic solvent (e.g., THF) in a round-bottom flask at room temperature.

  • Amine Addition: Slowly add the amine (1.1 eq) to the solution. If the amine salt is used, or if the amine is not strongly basic, add triethylamine to act as a base and acid scavenger.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and progress can be monitored by TLC. Effervescence (CO₂) is a key indicator of the reaction proceeding. The reaction is usually complete within 1-3 hours.

    • Causality Note: Using a non-polar aprotic solvent at room temperature favors the simple ring-opening reaction and prevents subsequent cyclization, allowing for the isolation of the benzamide intermediate.

  • Workup & Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude product can be purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

This compound is a powerful and economical scaffold for constructing complex heterocyclic molecules of significant medicinal value. Its predictable reactivity and the strategic placement of a chlorine atom provide a robust platform for generating diverse chemical libraries. The continued exploration of this building block in the synthesis of novel quinazolinones and other heterocyclic systems promises to yield new therapeutic candidates for a wide range of diseases, from cancer to inflammatory disorders.

References

Application Note: Derivatization of Amines with 3-Chloroisatoic Anhydride for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the derivatization of primary and secondary amines using 3-Chloroisatoic Anhydride. This chemical modification is a critical pre-analytical step for researchers in pharmaceutical development, metabolomics, and quality control who need to quantify amine-containing compounds that lack a native chromophore or exhibit poor chromatographic behavior. The reaction yields stable, highly UV-active 2-amino-5-chlorobenzamide derivatives, significantly enhancing detection sensitivity for HPLC and LC-MS analysis. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the scientific rationale behind key procedural steps to ensure reliable and reproducible results.

Introduction: The Rationale for Amine Derivatization

Amines are a fundamental class of organic compounds, central to the structure of countless pharmaceuticals, biological signaling molecules, and industrial chemicals. However, their direct analysis by High-Performance Liquid Chromatography (HPLC) is often challenging. Many aliphatic amines lack a UV-absorbing chromophore or a fluorophore, rendering them invisible to standard detectors.[1] Furthermore, their basic nature can lead to poor peak shape and inconsistent retention times on common reversed-phase columns.

Chemical derivatization addresses these issues by covalently attaching a tag to the amine functional group.[2][3][4][5][6] An ideal derivatizing agent should:

  • React specifically and rapidly with the target functional group under mild conditions.

  • Introduce a chromophore or fluorophore to enhance detectability.[1]

  • Improve the chromatographic properties of the analyte.

  • Form a stable derivative product.[7]

This compound is an excellent reagent that meets these criteria. As a class, isatoic anhydrides are effective for coupling reactions and functionalizing target molecules.[8] The reaction with amines is robust and results in the formation of a 2-amino-5-chlorobenzamide derivative, which possesses strong UV absorbance, making it ideal for quantitative analysis.

The Chemistry: Reaction Mechanism

The derivatization process is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound ring.[7][9][10] This initiates a cascade that opens the anhydride ring to form an unstable carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation, releasing carbon dioxide gas and forming the final, stable N-substituted 2-amino-5-chlorobenzamide product.[8]

The key advantages of this specific mechanism are:

  • Irreversibility: The loss of CO2 gas drives the reaction to completion.

  • Cleanliness: The major byproduct is a gas, which simplifies the sample matrix and minimizes the potential for interfering side products during analysis.

Tertiary amines do not react as they lack the necessary proton for the reaction to proceed to the final amide product.[10]

ReactionMechanism Figure 1: Reaction of an Amine with this compound Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Intermediate Ring Opening & Carbamic Acid Formation Amine->Intermediate Nucleophilic Attack CIA 3-Chloroisatoic Anhydride CIA->Intermediate Product N-substituted 2-amino-5-chlorobenzamide (Stable Derivative) Intermediate->Product Decarboxylation CO2 Carbon Dioxide (CO₂) Intermediate->CO2

Figure 1: Reaction of an Amine with this compound.

Experimental Protocol: Pre-Column Derivatization for HPLC Analysis

This protocol is designed as a self-validating system. Successful derivatization will be visually confirmed by the cessation of CO2 evolution and analytically confirmed by the appearance of a new, strongly retained peak in the HPLC chromatogram corresponding to the derivatized amine.

Materials and Reagents
  • Amine Sample: Accurately weighed standard or unknown sample.

  • This compound (CIA): (CAS 4743-17-3) High purity grade (>98%).

  • Solvent (Anhydrous): Acetonitrile (ACN) or Dimethylformamide (DMF). Aprotic solvents are preferred to prevent hydrolysis of the anhydride.

  • Base (Optional): A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used, especially if the amine sample is in the form of a salt (e.g., hydrochloride).

  • Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.

  • Heating System: Heating block or water bath capable of maintaining 60-70°C.

  • Analytical Balance, Pipettes, Vortex Mixer.

  • HPLC System: With UV or DAD detector, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagent Preparation
  • Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily to minimize hydrolysis.

  • Amine Sample Solution: Prepare a 1 mg/mL stock solution of the amine sample in the same anhydrous solvent.

  • Base Solution (if needed): Prepare a 10% (v/v) solution of TEA or DIPEA in anhydrous acetonitrile.

Derivatization Workflow

The following workflow outlines the key steps from sample preparation to analysis.

Workflow Figure 2: Experimental Workflow for Amine Derivatization prep 1. Sample Preparation (100 µL of 1 mg/mL amine in reaction vial) base 2. Add Base (Optional) (Add 10 µL of 10% TEA if amine is a salt) prep->base reagent 3. Add Reagent (Add 200 µL of 10 mg/mL CIA solution) base->reagent react 4. Reaction (Vortex, then heat at 65°C for 30 min) reagent->react cool 5. Cool to RT (Allow vial to cool to room temperature) react->cool dilute 6. Dilute & Analyze (Dilute with mobile phase, inject into HPLC) cool->dilute

Figure 2: Experimental Workflow for Amine Derivatization.
Step-by-Step Procedure

  • Sample Aliquoting: Pipette 100 µL of the amine sample solution into a clean reaction vial.

  • Basification (Conditional): If the amine is an acidic salt, add 10 µL of the base solution and vortex briefly to neutralize the salt and liberate the free amine. The free amine is the reactive species.

  • Reagent Addition: Add 200 µL of the this compound derivatization solution to the vial. A molar excess of the reagent ensures the reaction goes to completion.

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. You may observe slight effervescence as CO2 is released. Place the vial in a heating block set to 65°C for 30 minutes.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Sample Analysis: Dilute the cooled reaction mixture with the initial mobile phase (e.g., 1:10 with 50:50 ACN/Water) to ensure the concentration is within the linear range of the detector. Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

Example HPLC Conditions
  • Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Data and Expected Outcomes

The derivatization reaction adds a 2-amino-5-chlorobenzoyl moiety to the amine analyte. This allows for straightforward calculation and interpretation of results.

ParameterValue / DescriptionRationale & Significance
Reagent This compoundProvides the derivatizing group.
CAS Number 4743-17-3Unique identifier for the reagent.
Molecular Weight 197.58 g/mol Used for calculating molar quantities.
Added Moiety 2-amino-5-chlorobenzoylThe chromophore-containing group attached to the amine.
Mass Added 154.58 Da (after loss of CO₂)Critical for mass spectrometry identification of the derivative.
Expected λmax ~254 nm and ~310 nmThe derivative introduces strong UV absorbance for sensitive detection.
Product Stability HighThe resulting amide bond is robust under typical reversed-phase HPLC conditions.

Applications in Research and Development

The derivatization of amines with this compound is a versatile technique with broad applicability.

  • Pharmaceutical Development: It is used for the quantification of amine-containing Active Pharmaceutical Ingredients (APIs) and their metabolites in biological matrices like plasma and urine. The resulting 2-amino-5-chlorobenzamide structures themselves can exhibit biological activity, which is a consideration in drug metabolism studies.[11][12]

  • Metabolomics: This method is valuable for profiling and quantifying biogenic amines and amino acids, which serve as important biomarkers for various physiological and pathological states.[5]

  • Environmental and Food Safety: It can be adapted to measure trace levels of regulated amines in environmental samples or food products.

References

Application Notes & Protocols: The Utility of 3-Chloroisatoic Anhydride in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, polymer chemists, and materials scientists on the applications of 3-Chloroisatoic Anhydride (3-CIA) in modern polymer synthesis and modification. While a nascent monomer in the field, its unique bifunctional nature—an acid anhydride and a cyclic carbamate—presents significant opportunities for creating novel polymers with tailored properties. We will explore its use in the synthesis of functional polyamides and in post-polymerization modification strategies, providing detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction to this compound (3-CIA)

This compound, with the chemical formula C₈H₄ClNO₃, is a heterocyclic compound featuring a benzoxazine-dione core.[1] Its structure contains two key reactive sites: the anhydride group and the N-carboxyanhydride functionality. This dual reactivity makes it a compelling building block for polymer chemistry. The chlorine substituent on the aromatic ring offers an additional site for modification and influences the solubility and electronic properties of the resulting polymers.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 63497-60-9[1]
Molecular Formula C₈H₄ClNO₃[1]
Molecular Weight 197.58 g/mol [1]
Appearance Typically a white to off-white powder
Key Reactive Groups Cyclic Anhydride, N-Carboxyanhydride

The primary mode of reaction involves nucleophilic attack at the carbonyl carbons. With amines, this typically results in a ring-opening reaction, releasing carbon dioxide and forming an amide bond. This specific reactivity forms the basis for its use as an A-B type monomer for creating polyamides with unique structures not easily accessible through conventional monomers.

Application I: Synthesis of Novel Polyamides via Ring-Opening Polycondensation

The reaction of isatoic anhydrides with primary amines is a well-established route to 2-aminobenzamides. By employing a diamine, this reaction can be extended into a step-growth polymerization to produce aromatic polyamides.[2][3] The process involves the nucleophilic attack of the amine on the anhydride, followed by decarboxylation to form the amide linkage. This "A-B" monomer approach, where 3-CIA provides both functionalities, results in a polyamide structure with a pendant 2-amino group for every repeat unit, a feature that can be exploited for further functionalization or to influence polymer properties like hydrophilicity and chain packing.

Reaction Mechanism: Polyamide Formation

The polymerization proceeds via a polycondensation mechanism. Each propagation step involves the ring-opening of the 3-CIA monomer by the terminal amine group of the growing polymer chain, with the concurrent loss of CO₂.

References

Application Notes & Protocols: Strategic Derivatization of 3-Chloroisatoic Anhydride for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloroisatoic anhydride (3-CIA) is a highly versatile and reactive scaffold, pivotal in the field of medicinal chemistry and drug discovery. Its intrinsic reactivity, characterized by a susceptible anhydride ring system, makes it an exceptional starting material for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. This guide provides an in-depth exploration of 3-CIA's chemical properties and offers detailed, field-proven protocols for its strategic derivatization into high-value chemical entities such as quinazolinones, benzodiazepines, and acridones. We will elucidate the causality behind experimental choices, present validated step-by-step methodologies, and discuss the therapeutic relevance of the resulting molecular frameworks, grounding all claims in authoritative scientific literature.

Introduction: The Chemical Utility of this compound

This compound, systematically named 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated aromatic heterocyclic compound.[1] It typically presents as a white to off-white crystalline solid with a high melting point (decomposes around 300°C) and slight solubility in solvents like DMSO.[2] Its significance in synthetic chemistry stems from the dual reactivity of the benzoxazinedione ring system. The anhydride moiety is highly susceptible to nucleophilic attack, leading to a characteristic ring-opening reaction. This reaction is the cornerstone of its utility, providing a pathway to substituted 2-aminobenzoyl derivatives, which are key precursors for a multitude of heterocyclic scaffolds.[3][4]

The chlorine substituent at the 3-position (or 7-position in systematic nomenclature) provides an additional vector for chemical modification and modulates the electronic properties of the aromatic ring, influencing both reactivity and the pharmacological profile of its derivatives. The presence of chlorine is a common feature in many FDA-approved drugs, often enhancing membrane permeability, metabolic stability, and binding affinity.[5][6]

This document serves as a practical guide for researchers to harness the synthetic potential of 3-CIA.

Start 3-Chloroisatoic Anhydride (3-CIA) Intermediate Ring-Opening (Nucleophilic Attack) Start->Intermediate Amine, etc. Product1 Quinazolinone Scaffolds Intermediate->Product1 Cyclocondensation Product2 Benzodiazepine Scaffolds Intermediate->Product2 Cyclization Product3 Acridone Scaffolds Intermediate->Product3 Intramolecular Acylation Applications Bioactive Compounds (Anticancer, CNS Agents) Product1->Applications Product2->Applications Product3->Applications

Figure 1: General synthetic workflow from this compound.

Core Synthetic Pathways & Mechanistic Insights

The primary reaction of isatoic anhydrides involves nucleophilic attack at one of the carbonyl carbons (predominantly C4), followed by ring-opening and the expulsion of carbon dioxide.[7][8] This generates a 2-amino-4-chlorobenzoyl intermediate, which is then poised for subsequent cyclization reactions.

cluster_0 Step 1: Nucleophilic Attack & Ring Opening cluster_1 Step 2: Cyclocondensation 3-CIA This compound Intermediate1 Tetrahedral Intermediate 3-CIA->Intermediate1 Amine Primary Amine (R-NH2) Amine->3-CIA Attack at C4 Intermediate2 2-amino-4-chlorobenzamide (after CO2 loss) Intermediate1->Intermediate2 - CO2 Intermediate3 Schiff Base Intermediate Intermediate2->Intermediate3 + R'-CHO - H2O Aldehyde Aldehyde (R'-CHO) Quinazolinone 2,3-Disubstituted-7-chloro- quinazolin-4(3H)-one Intermediate3->Quinazolinone Intramolecular Cyclization

Figure 2: Mechanism for Quinazolinone synthesis from 3-CIA.

Synthesis of Quinazolinones

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[9] A highly efficient method for their synthesis is the one-pot, three-component reaction of 3-CIA, a primary amine, and an aromatic aldehyde.[10]

Causality: The reaction is typically catalyzed by a mild acid, which activates the aldehyde carbonyl for nucleophilic attack by the amino group of the in-situ generated benzamide intermediate. The subsequent intramolecular cyclization and dehydration yield the stable quinazolinone ring system. Water can be used as a green solvent, highlighting the efficiency of this condensation chemistry.[10]

Synthesis of Benzodiazepines

Benzodiazepines are renowned for their action on the central nervous system (CNS) and are widely used as anxiolytic, sedative, and anticonvulsant agents.[11][12] The synthesis of 1,5-benzodiazepine derivatives can be achieved by the condensation of the intermediate derived from 3-CIA with o-phenylenediamines (OPDA). More commonly, the 2-aminobenzophenone core, accessible from isatoic anhydrides, is a key precursor for clinically significant 1,4-benzodiazepines.[13]

Causality: This synthesis relies on the formation of two imine bonds. The reaction between a 1,2-diamine (like OPDA) and a 1,3-dicarbonyl equivalent (which can be formed from the 3-CIA-derived intermediate) is often catalyzed by solid acid catalysts or Lewis acids to facilitate the condensation and subsequent cyclization steps.[11]

Synthesis of Acridones

The acridone framework is a tricyclic heterocyclic system found in numerous natural products and synthetic compounds with significant biological activities, including antiviral and antitumor properties.[14] The synthesis of acridones from 3-CIA involves a two-step process: first, an N-arylation to form an N-phenylanthranilic acid derivative, followed by an intramolecular Friedel-Crafts-type cyclization.

Causality: The cyclization step requires the activation of the carboxylic acid group, often by converting it to a more reactive species like an acyl chloride or by using strong acids (e.g., polyphosphoric acid, Eaton's reagent) or modern iron-catalyzed methods that promote intramolecular acylation of the adjacent aromatic ring.[14][15]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant; avoid inhalation and skin contact.[1]

Protocol 1: One-Pot Synthesis of 2,3-Disubstituted-7-chloro-2,3-dihydroquinazolin-4(1H)-ones

This protocol is adapted from methodologies utilizing multicomponent reactions for quinazolinone synthesis.[10][16]

Materials:

  • This compound (3-CIA)

  • Substituted primary amine (e.g., aniline)

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or Water

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 1.97 g, 10 mmol).

  • Add the primary amine (1.0 eq, e.g., 0.93 g, 10 mmol) and the aromatic aldehyde (1.0 eq, e.g., 1.06 g, 10 mmol).

  • Add 30 mL of ethanol as the solvent.

    • Rationale: Ethanol is a good solvent for all reactants and facilitates the reaction. Water can also be used as a green alternative.[10]

  • Add a catalytic amount of glacial acetic acid (approx. 5 mol%, ~0.03 g).

    • Rationale: The acid catalyzes the formation of the Schiff base intermediate, which is crucial for the subsequent cyclization.

  • Equip the flask with a condenser and stir the mixture at reflux (approx. 80°C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to obtain the pure quinazolinone derivative.

EntryAmineAldehydeSolventYield (%)
1AnilineBenzaldehydeEthanol~85-95%
24-Methoxyaniline4-ChlorobenzaldehydeEthanol~80-90%
3Cyclohexylamine2-NaphthaldehydeEthanol~75-85%

Table 1: Representative yields for Quinazolinone synthesis.

Protocol 2: Synthesis of N-Substituted 3-CIA via Direct Alkylation

Direct N-alkylation of the isatoic anhydride ring can be challenging but provides a route to N-substituted derivatives. This protocol is based on established methods for N-alkylation of heterocyclic compounds.[17]

Materials:

  • This compound (3-CIA)

  • Alkylating agent (e.g., Benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (40 mL).

  • Add this compound (1.0 eq, e.g., 1.97 g, 10 mmol). Stir until dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, e.g., 0.44 g of 60% dispersion, 11 mmol) portion-wise.

    • Caution: Hydrogen gas is evolved.

    • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the N-H of the anhydride, forming the highly nucleophilic N-sodio derivative.[17]

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkylating agent (1.1 eq, e.g., 1.88 g, 11 mmol of benzyl bromide) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into 200 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Applications in Drug Discovery

The heterocyclic cores synthesized from 3-CIA are of immense interest to drug development professionals.

  • Antiproliferative Agents: Many quinazolinone derivatives have shown potent activity against various cancer cell lines.[2][18] The 2-acetamidobenzamides derived from 5-chloroisatoic anhydride (an isomer) have demonstrated antiproliferative effects.[19]

  • CNS Agents: The benzodiazepine scaffold is a cornerstone of drugs targeting the central nervous system. Novel derivatives offer the potential for improved efficacy and side-effect profiles.[12]

  • Enzyme Inhibitors: Derivatives of isatoic anhydride have been used to prepare inhibitors of enzymes like delta-5 desaturase, which is involved in fatty acid metabolism.[2][19]

cluster_apps Potential Therapeutic Areas Core Heterocyclic Scaffolds from 3-CIA Oncology Oncology Core->Oncology Quinazolinones Acridones CNS CNS Disorders Core->CNS Benzodiazepines Infectious Infectious Diseases Core->Infectious Quinazolinones Metabolic Metabolic Diseases Core->Metabolic Enzyme Inhibitors

Figure 3: Therapeutic applications of 3-CIA derived scaffolds.

Conclusion

This compound stands out as a powerful and economical building block for constructing complex, biologically relevant heterocyclic molecules. Its predictable reactivity through nucleophilic ring-opening allows for the streamlined synthesis of diverse chemical libraries. The protocols detailed herein provide a robust foundation for researchers to explore the synthesis of novel quinazolinones, benzodiazepines, acridones, and other derivatives. By understanding the mechanistic principles and applying these validated methods, scientists can efficiently generate novel compounds for screening in drug discovery programs, accelerating the development of next-generation therapeutics.

References

Application Notes and Protocols for the Reaction of 3-Chloroisatoic Anhydride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 3-Chloroisatoic Anhydride

This compound is a versatile and highly reactive bicyclic scaffold that serves as a cornerstone in modern synthetic and medicinal chemistry. Its intrinsic reactivity, governed by the strained N-carboxyanhydride ring system, makes it an exceptional precursor for a diverse array of heterocyclic compounds. The presence of a chlorine atom at the 3-position and an amino group precursor embedded within the ring provides two key points for molecular diversification, rendering it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The primary mode of reactivity for this compound involves a ring-opening reaction initiated by nucleophilic attack at one of its two electrophilic carbonyl carbons (C2 or C4). This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of 2-amino-3-chlorobenzoyl derivatives. The choice of nucleophile dictates the functionality of the resulting product, opening pathways to amides, esters, and thioesters, which can often be cyclized in subsequent steps to generate more complex heterocyclic systems like quinazolinones.

This guide provides an in-depth exploration of the reaction of this compound with three key classes of nucleophiles: amines, alcohols, and thiols. We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and offer insights into experimental design and troubleshooting.

Mechanism of Action: The Nucleophilic Acyl Substitution Pathway

The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism. The anhydride contains two carbonyl groups that are susceptible to nucleophilic attack. The general mechanism proceeds as follows:

  • Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons of the anhydride ring.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of a C-O bond within the anhydride ring. This step is typically accompanied by the evolution of carbon dioxide gas, which drives the reaction forward.

  • Product Formation: The final product is a 2-amino-3-chlorobenzoyl derivative, where the nucleophile is now attached to the carbonyl carbon.

dot graph "Mechanism_of_Action" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "General mechanism of nucleophilic attack on this compound."

Part 1: Reaction with Amine Nucleophiles - Synthesis of 2-Amino-3-chlorobenzamides

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of 2-amino-3-chlorobenzamides. These products are key intermediates in the preparation of numerous biologically active compounds, including quinazolinone derivatives.[1]

Causality Behind Experimental Choices:
  • Solvent: Aprotic solvents such as DMF, ethyl acetate, or isopropyl acetate are commonly used.[2][3] DMF can facilitate the dissolution of the starting materials, while less polar solvents like ethyl acetate can simplify product isolation through precipitation or extraction.

  • Temperature: The reaction is often exothermic and is typically controlled at room temperature or slightly below (e.g., 30°C) to prevent side reactions.[2]

  • Stoichiometry: A slight excess of the amine is generally not required, as the reaction proceeds efficiently on a 1:1 molar basis. However, using the amine as a solvent is also a viable option in some cases.

Protocol 1.1: Synthesis of N-substituted-2-amino-3-chlorobenzamides

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous Dimethylformamide (DMF) or Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (optional)

  • Ice bath (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF or ethyl acetate, approximately 5-10 mL per gram of anhydride).

  • To this stirring solution, add the amine (1.0-1.1 eq) dropwise at room temperature. For highly reactive amines, the addition can be done in an ice bath to control the exotherm.

  • Allow the reaction mixture to stir at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Representative Amine Reactions
Amine NucleophileSolventTemperature (°C)Time (h)Typical Yield (%)Reference
MethylamineEthyl Acetate304>90[2]
4-ChloroanilineDMFReflux680[3]
p-ToluidineBenzeneReflux-97[3]
IsopropylamineOrganic Solvent--High[4]

Part 2: Reaction with Alcohol Nucleophiles - Synthesis of 2-Amino-3-chlorobenzoates

The alcoholysis of this compound provides a direct route to 2-amino-3-chlorobenzoic acid esters (2-amino-3-chlorobenzoates). These esters are valuable intermediates in organic synthesis. The reaction typically requires either acid or base catalysis to proceed at a reasonable rate.[5][6]

Causality Behind Experimental Choices:
  • Catalyst: An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[6] A base catalyst (e.g., a tertiary amine or DMAP) can deprotonate the alcohol, increasing its nucleophilicity.

  • Temperature: The reaction often requires heating (reflux) to overcome the lower nucleophilicity of alcohols compared to amines.

  • Reaction Conditions: An excess of the alcohol can be used as the solvent to drive the reaction to completion.

Protocol 2.1: Acid-Catalyzed Synthesis of Alkyl 2-Amino-3-chlorobenzoates

This protocol provides a general method for the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq, which also serves as the solvent) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude ester.

  • Purify the product by column chromatography or recrystallization.

dot graph "Experimental_Workflow_Esterification" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for the acid-catalyzed synthesis of 2-amino-3-chlorobenzoates."

Part 3: Reaction with Thiol Nucleophiles - Synthesis of S-Alkyl 2-Amino-3-chlorobenzothioates

The reaction of this compound with thiols yields S-alkyl 2-amino-3-chlorobenzothioates (thioesters). Thiols are generally good nucleophiles, and this reaction can proceed under neutral or base-catalyzed conditions. The resulting thioesters are useful intermediates for further transformations. The reaction between thiols and anhydrides to form a thioester and a carboxylic acid is known to be reversible.[7][8]

Causality Behind Experimental Choices:
  • Base: A mild base like triethylamine (Et₃N) can be used to deprotonate the thiol, forming a more nucleophilic thiolate anion, which can accelerate the reaction.

  • Solvent: Aprotic solvents such as THF or DCM are suitable for this reaction.

  • Temperature: The reaction can often be carried out at room temperature, although gentle heating may be required for less reactive thiols.

Protocol 3.1: Base-Mediated Synthesis of S-Alkyl 2-Amino-3-chlorobenzothioates

This protocol outlines a general procedure for the synthesis of thioesters from this compound and a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

  • Add the thiol (1.0-1.1 eq) to the solution.

  • Add triethylamine (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction for 6-12 hours at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with the reaction solvent and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude thioester by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating can be applied. For alcohol and thiol reactions, ensure the catalyst is active and added in the correct amount.

  • Side Reactions: In the case of primary amines, further reaction to form quinazolinones can occur, especially at elevated temperatures or with prolonged reaction times.

  • Purification Challenges: The carboxylic acid by-product from alcohol and thiol reactions can sometimes complicate purification. A basic wash can help remove this impurity.

  • Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze to 2-amino-3-chlorobenzoic acid. Ensure all glassware is dry and use anhydrous solvents.

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF is a reproductive toxin. Handle with extreme care. Other organic solvents are flammable. Work away from ignition sources.

  • Reagents: Concentrated acids and bases are corrosive. Handle with care. Many amines and thiols are toxic and have strong odors. Always work in a fume hood.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity with a range of nucleophiles provides access to a wealth of functionalized 2-aminobenzoyl derivatives. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers exploring the synthetic utility of this versatile building block. By understanding the underlying mechanisms and carefully controlling reaction conditions, chemists can effectively harness the potential of this compound in the development of novel molecules for pharmaceutical and other applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloroisatoic Anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve their yield and purity of this important chemical intermediate. Here, we will delve into the intricacies of the synthesis, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.

Understanding the Synthesis of this compound

The most prevalent and industrially relevant method for synthesizing this compound is through the cyclization of 3-chloroanthranilic acid. This is typically achieved by reacting it with a phosgene equivalent, such as phosgene gas or a safer alternative like triphosgene. The fundamental reaction involves the formation of an N-acyl chloride intermediate from the amino group, which then undergoes intramolecular cyclization with the carboxylic acid moiety to yield the desired anhydride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound in a practical question-and-answer format.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, ranging from incomplete reactions to product degradation. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Reaction:

    • Cause: Insufficient phosgene or triphosgene, or inadequate reaction time. The reaction of 3-chloroanthranilic acid to form the anhydride requires at least one equivalent of the phosgenating agent.

    • Solution: Ensure a slight excess of the phosgenating agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A typical reaction time can range from 2 to 4 hours.[1]

    • Insight: The electron-withdrawing nature of the chlorine atom on the anthranilic acid ring can slightly deactivate the amino group, potentially requiring more forcing conditions or longer reaction times compared to the synthesis of unsubstituted isatoic anhydride.

  • Side Reactions:

    • Cause: The formation of byproducts is a common cause of reduced yield. One significant side reaction is the intermolecular reaction between molecules of 3-chloroanthranilic acid to form amides, especially if the activation of the carboxylic acid is not efficient.

    • Solution: Maintain a low reaction temperature (typically 0-10°C) during the addition of the phosgenating agent to minimize side reactions. Slow, controlled addition of the reagent is also crucial.

  • Product Precipitation and Reaction Stoppage:

    • Cause: As the this compound forms, it may precipitate out of the solution, which can coat the unreacted starting material and hinder further reaction. This is a known issue in isatoic anhydride synthesis.[1]

    • Solution: Vigorous stirring is essential to maintain a fine suspension and ensure good mass transfer. In some cases, using a co-solvent system can improve the solubility of the product and allow the reaction to proceed to completion. It can be beneficial to collect the product in successive crops rather than in a single step.[1]

Q2: What are the common impurities in my this compound, and how can I minimize them?

The purity of your final product is critical for subsequent applications. Here are some common impurities and strategies to mitigate them:

  • Unreacted 3-Chloroanthranilic Acid:

    • Identification: This can be detected by TLC, HPLC, or by a broad melting point range of the final product.

    • Minimization: As mentioned for low yield, ensure a slight excess of the phosgenating agent and sufficient reaction time.

    • Removal: Unreacted starting material can often be removed by washing the crude product with a solvent in which the anhydride is sparingly soluble, but the starting material has some solubility.

  • Isomeric and Di-substituted Byproducts:

    • Cause: If the starting material, 3-chloroanthranilic acid, is not pure, isomeric impurities (e.g., 5-chloroanthranilic acid) can lead to the formation of the corresponding isomeric isatoic anhydrides. Furthermore, under certain conditions, over-chlorination of the starting material or product can occur, leading to di-chloro species.[2][3]

    • Minimization: Start with highly pure 3-chloroanthranilic acid. Control the reaction conditions, particularly temperature and the stoichiometry of the chlorinating agent if performing a chlorination step to synthesize the starting material.

    • Removal: These impurities are often difficult to remove due to similar physical properties. Fractional crystallization may be effective. In some cases, selective chemical reactions can be employed to separate isomers.[3]

  • Hydrolysis Product (3-Chloroanthranilic Acid):

    • Cause: this compound is susceptible to hydrolysis back to 3-chloroanthranilic acid in the presence of water.

    • Minimization: Use anhydrous solvents and reagents. Protect the reaction from atmospheric moisture. During workup, minimize contact with aqueous solutions.

Q3: How can I effectively purify my crude this compound?

Purification is key to obtaining a high-quality product.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Solvent Selection: An ideal solvent should dissolve the anhydride at high temperatures but not at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures. Common solvents for recrystallization of isatoic anhydrides include ethanol, dioxane, or benzene.[1] Always perform a small-scale test to find the optimal solvent or solvent mixture.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Washing/Trituration:

    • Procedure: If the impurities are significantly more soluble than the product in a particular solvent, the crude product can be washed or triturated (stirred as a slurry) with that solvent at room temperature or below. This can be a quick and effective way to remove minor impurities without the need for a full recrystallization.

Frequently Asked Questions (FAQs)

  • What is a safer alternative to phosgene for this synthesis?

    • Triphosgene (bis(trichloromethyl) carbonate) is a solid and is considered a safer and easier-to-handle alternative to phosgene gas. It generates phosgene in situ. Diphosgene (trichloromethyl chloroformate) is another liquid alternative.

  • How can I monitor the progress of the reaction?

    • Thin Layer Chromatography (TLC) is a simple and effective method. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the starting material and the product. The product, being less polar, will typically have a higher Rf value. HPLC can also be used for more quantitative monitoring.

  • What are the typical storage conditions for this compound?

    • It should be stored in a tightly sealed container in a cool, dry place, protected from moisture to prevent hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound using Triphosgene

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 3-Chloroanthranilic acid

  • Triphosgene

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,2-dichloroethane)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize any evolved HCl and excess phosgene).

  • Under an inert atmosphere, add 3-chloroanthranilic acid to the flask, followed by the anhydrous solvent.

  • In a separate flask, dissolve triphosgene in the anhydrous solvent.

  • Cool the suspension of 3-chloroanthranilic acid to 0-5°C using an ice bath.

  • Slowly add the triphosgene solution to the stirred suspension of 3-chloroanthranilic acid via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold anhydrous solvent to remove any soluble impurities.

  • Dry the product under vacuum to obtain crude this compound.

  • Purify the crude product by recrystallization.

ParameterRecommended Condition
Reagent Ratio 1.0 eq. 3-Chloroanthranilic acid : 0.4-0.5 eq. Triphosgene
Temperature 0-10°C during addition, then room temperature
Reaction Time 3-6 hours
Solvent Anhydrous THF or 1,2-dichloroethane
Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or dioxane) to just cover the solid.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation and Analysis

Analytical Characterization

To confirm the identity and purity of your synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Infrared (IR) Spectroscopy: The IR spectrum of an isatoic anhydride is characterized by two strong carbonyl (C=O) stretching bands.[4]

    • Look for two distinct peaks in the region of 1750-1850 cm⁻¹. The presence of these two bands is a hallmark of the anhydride functional group.[4]

    • A broad peak in the region of 2500-3300 cm⁻¹ may indicate the presence of unreacted carboxylic acid starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm). The N-H proton of the anhydride will appear as a broad singlet, often further downfield. For a similar compound, 5-chloroisatoic anhydride, the N-H proton appears around 11.85 ppm in DMSO-d6.[5][6]

    • ¹³C NMR: The two carbonyl carbons of the anhydride will have characteristic chemical shifts in the range of 160-170 ppm.

Visualizing the Synthesis and Potential Pitfalls

Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of this compound and highlights a key potential side reaction.

Synthesis_Pathway Start 3-Chloroanthranilic Acid Intermediate N-Acyl Chloride Intermediate Start->Intermediate Reaction with Phosgenating Agent SideProduct Amide Dimer (Byproduct) Start->SideProduct Intermolecular Reaction Reagent Phosgene or Triphosgene Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthesis pathway of this compound and a potential side reaction.

References

Technical Support Center: 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloroisatoic Anhydride (3-CIA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile heterocyclic building block. Purity is paramount, as contaminants can significantly impact downstream reaction yields, introduce unwanted side products, and complicate analytical results. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Section 1: Core Compound Characteristics & Impurity Profile

Understanding your starting material is the first step in any successful purification. The physical properties of 3-CIA and the likely contaminants dictate the most effective purification strategy.

FAQ: What are the essential physical and chemical properties of this compound?

This compound is a solid, heterocyclic compound.[1] Its key properties are summarized below. Awareness of its sensitivity to moisture is critical for handling and purification.[2]

PropertyValueSource
CAS Number 63497-60-9[1][3]
Molecular Formula C₈H₄ClNO₃[1]
Molecular Weight 197.58 g/mol [1]
Appearance Solid, powder
Melting Point 227-232 °C[4]
Key Sensitivities Moisture sensitive; prone to hydrolysis.[2][5]
Common Synonyms 3-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione[1]
FAQ: What are the most common impurities I should expect in crude this compound?

Impurities in crude 3-CIA typically arise from three sources: unreacted starting materials, side-products from the synthesis, and degradation products. The most common synthetic routes involve the reaction of an aminobenzoic acid precursor with phosgene or a similar reagent.[6][7][8]

  • Unreacted Starting Materials: The most likely starting material to carry through is 3-chloroanthranilic acid . This impurity is more polar than the anhydride product.

  • Positional Isomers: Depending on the synthetic method (e.g., chlorination of isatoic anhydride), you may have other isomers such as 5-chloroisatoic anhydride or 6-chloroisatoic anhydride .[9] These can be difficult to separate due to similar physical properties.

  • Hydrolysis Product: The primary degradation product is 3-chloroanthranilic acid , formed by the reaction of the anhydride with water from solvents or the atmosphere.[2] This is often the cause of a lower-than-expected melting point or poor performance in subsequent reactions.

  • Reaction Solvents & Reagents: Residual solvents (e.g., tetrahydrofuran, dichloroethane) or byproducts from reagents like triphosgene can also be present.[6][7]

Impurity_Profile cluster_synthesis Synthesis Inputs cluster_product Crude Product Mixture SM 3-Chloroanthranilic Acid Product This compound (Desired Product) SM->Product Forms Impurity1 Unreacted Starting Material (3-Chloroanthranilic Acid) SM->Impurity1 Carries over Phosgene Phosgene/Equivalent Impurity2 Hydrolysis Product (3-Chloroanthranilic Acid) Product->Impurity2 Degrades via Hydrolysis Impurity3 Positional Isomers (e.g., 5-Chloro-CIA)

Caption: Relationship between starting materials and common impurities.

Section 2: Purification Method Selection & Troubleshooting

The choice of purification method depends on the initial purity of your crude material, the nature of the impurities, the required final purity, and the scale of your experiment.

FAQ: How do I choose the right purification method for my needs?

Use the following decision tree to guide your choice. For most lab-scale applications where the primary impurities are colored byproducts or the hydrolysis product, recrystallization is the most effective and economical choice. For removing trace impurities or separating isomers, chromatography may be necessary.

Purification_Workflow Start Start: Crude 3-CIA CheckPurity Assess initial purity (TLC, mp, color) Start->CheckPurity Decision1 Is the material >90% pure with minor colored impurities? CheckPurity->Decision1 Decision2 Are isomers present or is >99.5% purity required? Decision1->Decision2 No Slurry Method 2: Slurry Wash Decision1->Slurry Yes Decision3 Is the main impurity the starting/hydrolysis product? Decision2->Decision3 No Chromatography Method 3: Column Chromatography Decision2->Chromatography Yes Recrystallize Method 1: Recrystallization Decision3->Recrystallize Yes End Pure 3-CIA Recrystallize->End Slurry->End Chromatography->End

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Principle: This technique exploits the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve 3-CIA readily at its boiling point but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

Troubleshooting Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The melting point of the solute is lower than the boiling point of the solvent. / The solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. / Ensure the solution is heated sufficiently to fully dissolve the compound before cooling.
No Crystals Form The solution is not saturated. / The cooling process is too rapid.Evaporate some of the solvent to increase concentration. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of pure 3-CIA. / Allow the solution to cool more slowly.
Poor Recovery Too much solvent was used. / The compound has significant solubility even at low temperatures.Concentrate the mother liquor and cool again to obtain a second crop of crystals. / Re-evaluate the solvent system; try a solvent in which the compound is less soluble.
Impure Crystals The cooling was too fast, trapping impurities. / The chosen solvent does not effectively differentiate between the product and impurities.Re-dissolve the crystals and cool more slowly. / Wash the filtered crystals with a small amount of ice-cold fresh solvent. / Perform a second recrystallization.
Detailed Protocol: Recrystallization from Ethyl Acetate
  • Solvent Selection: Ethyl acetate is a good starting point. It is a moderately polar solvent that should effectively separate the less polar anhydride from the more polar 3-chloroanthranilic acid impurity.

  • Dissolution: Place the crude 3-CIA (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (e.g., start with 20-25 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just dissolves completely. Adding excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point. Pure this compound should melt sharply around 227-232 °C.[4]

Method 2: Slurry Washing

Principle: This is a simplified purification method for removing highly soluble or trace surface impurities. The crude solid is stirred (slurried) in a solvent in which it has very low solubility, while the impurities dissolve.

FAQ: When is a slurry wash sufficient?

A slurry wash is ideal when you have a high-purity starting material (>95%) that is only contaminated with minor, highly soluble impurities or surface discoloration. It is faster and results in less material loss than a full recrystallization.

Detailed Protocol: Slurry Wash with Diethyl Ether
  • Solvent Choice: Diethyl ether is a good choice as 3-CIA is expected to have low solubility, while many less polar organic impurities will be soluble.

  • Procedure: Place the crude 3-CIA in a flask with a stir bar. Add a sufficient volume of diethyl ether to create a mobile slurry.

  • Stirring: Stir the slurry vigorously at room temperature for 15-30 minutes.

  • Isolation: Collect the solid by vacuum filtration, washing the cake with a small amount of fresh, cold diethyl ether.

  • Drying: Dry the purified solid under vacuum.

Section 3: Handling, Storage, and Safety

FAQ: How do I prevent my purified 3-CIA from degrading?

The primary degradation pathway is hydrolysis of the anhydride ring.[2]

  • Avoid Moisture: Always handle the material in a dry environment. Use dry solvents and glassware.

  • Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[10]

FAQ: What are the best storage conditions?

Store this compound in a tightly sealed container in a cool, dry place, away from bases and strong oxidizing agents.[2][11] A desiccator is highly recommended for laboratory-scale quantities.

FAQ: What are the key safety considerations?
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[12]

  • Hazard Statements: this compound is classified as causing skin and eye irritation and may cause respiratory irritation.[12]

  • Handling: Avoid breathing dust.[7] Use only in a well-ventilated area, preferably a chemical fume hood.[11]

  • Solvents: The solvents used in purification (e.g., ethyl acetate, diethyl ether) are flammable and should be handled away from ignition sources.[13]

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Chloroisatoic Anhydride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The structure of this guide is fluid, designed to address problems from first principles to advanced application.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding this compound, providing a solid foundation before proceeding to experimental design.

Q1: What are the key physical and chemical properties of this compound?

This compound is a heterocyclic compound widely used as a precursor in organic synthesis. Its reactivity is dominated by the strained anhydride ring system. Understanding its basic properties is the first step to successful experimentation.

PropertyValueSource(s)
Chemical Formula C₈H₄ClNO₃
Molecular Weight 197.58 g/mol
CAS Number 63497-60-9
Appearance Solid, typically white to off-white or beige powder[1][2]
Melting Point ~227-232 °C
Solubility Generally low in water; soluble in polar aprotic solvents like DMSO, DMF.[3]
Key Hazard Irritant. Moisture sensitive.[2][4]

Q2: What is the fundamental reaction mechanism when using this compound with nucleophiles?

The primary utility of isatoic anhydrides stems from their reaction with nucleophiles, which proceeds via a nucleophilic acyl substitution mechanism.[5][6][7] The process involves two key stages:

  • Nucleophilic Attack & Ring Opening: A nucleophile (e.g., an amine, alcohol) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate and subsequent opening of the heterocyclic ring.

  • Decarboxylation: The resulting unstable carbamic acid intermediate readily loses carbon dioxide (CO₂), providing a strong thermodynamic driving force for the reaction.[8][9][10] This decarboxylation is often spontaneous and results in the formation of a 2-aminobenzoyl derivative.

This mechanism makes it an excellent building block for creating substituted anthranilamides, which are precursors to a vast array of heterocyclic compounds.[10][11]

Q3: What are the critical safety and handling precautions for this reagent?

Due to its reactivity, proper handling is paramount for both safety and experimental success.

  • Moisture Sensitivity: this compound readily hydrolyzes in the presence of water to form 2-amino-3-chlorobenzoic acid and CO₂.[10] This depletes your starting material and introduces impurities. Always handle under anhydrous conditions (e.g., inert atmosphere of nitrogen or argon) and use dry solvents and glassware.[4][7]

  • Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, alcohols, and amines outside of controlled reaction conditions.[4]

  • Personal Protective Equipment (PPE): As an irritant, wear appropriate PPE, including safety goggles (eyeshields), gloves, and a lab coat. Use a dust mask or handle in a fume hood to avoid inhalation of the powder.

Section 2: Troubleshooting Guide - Addressing Common Experimental Failures

This section is formatted to help you diagnose and solve specific issues encountered during your experiments.

Problem: Low or No Product Yield

This is the most common issue. A systematic diagnosis is key to resolving it.

  • Q: How can I confirm the quality of my starting material? It has been on the shelf for a while.

    • A: The most likely cause of degradation is hydrolysis due to improper storage. You can quickly check for degradation by taking a melting point; a broad or depressed melting point compared to the literature value (~227-232 °C) suggests impurity. For a more definitive answer, run a simple ¹H NMR in DMSO-d₆. The presence of significant peaks corresponding to 2-amino-3-chlorobenzoic acid indicates hydrolysis. Always store the reagent in a desiccator, tightly sealed, away from moisture.[2]

  • Q: My reaction is sluggish or stalls completely. How can I drive it to completion?

    • A: Several factors could be at play:

      • Temperature: Many reactions of isatoic anhydrides require heat to overcome the activation energy. A typical starting point is 60-80 °C.[12][13] If the reaction is slow at a lower temperature, cautiously increasing it may improve the rate. However, excessive heat can lead to decomposition and byproduct formation.[9][14]

      • Nucleophile Reactivity: A weak nucleophile will react slowly. If using a primary or secondary amine, its basicity and steric hindrance are critical. For very weak nucleophiles, addition of a non-nucleophilic base or a catalyst may be necessary to activate the substrate or deprotonate the nucleophile.

      • Solvent Choice: The solvent must be able to dissolve the starting materials to a reasonable extent. Polar aprotic solvents like DMF, DMAc, or Dioxane are often excellent choices as they solvate the intermediates effectively without competing in the reaction.[14][15] In some cases, using DMF has been shown to produce higher yields than ethanol.[15]

Problem: Significant Byproduct Formation

  • Q: My crude reaction mixture shows a complex spot pattern on TLC, and I've isolated an insoluble, high-melting point solid. What could it be?

    • A: You are likely observing thermal decomposition and polymerization. When heated excessively, especially in the absence of a nucleophile, isatoic anhydride can undergo decarboxylation to form a highly reactive intermediate that polymerizes into a thermally stable polyamide.[9] To avoid this, maintain careful temperature control and ensure the nucleophile is present before or during heating.

  • Q: I am attempting an N-alkylation using a common base like potassium carbonate (K₂CO₃) and am getting a messy reaction. Why?

    • A: This is a classic issue. While bases like K₂CO₃ or NaH are standard for N-alkylation, they can promote side reactions with isatoic anhydride, leading to byproducts. A superior, cleaner methodology has been developed that avoids these issues. The use of a hindered base like diisopropylamine (DIPA) in combination with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) provides excellent yields (>88%) in a short time at mild temperatures (30 °C) with minimal byproducts.[16]

Section 3: Optimized Experimental Protocols

The following protocols provide validated starting points for common transformations.

Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a robust starting point for the widely performed synthesis of the quinazolinone scaffold, a privileged structure in medicinal chemistry.[11][13][17]

Methodology:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable dry solvent (e.g., DMF or glacial acetic acid, approx. 0.1–0.2 M concentration).

  • Nucleophile Addition: Add the primary amine (1.1 eq) to the suspension.

  • Second Component Addition: Add the aldehyde or orthoester (e.g., triethyl orthoformate) (1.2 eq).

  • Catalyst (if required): For many variations, a catalyst is beneficial. Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).[17]

  • Heating: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water, followed by a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove organic-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography.

Table of Recommended Starting Conditions
Nucleophile (1.1 eq)Second Component (1.2 eq)SolventCatalyst (0.1 eq)Temp (°C)Notes
AnilineBenzaldehydeGlacial Acetic AcidNone100-110Acetic acid acts as both solvent and catalyst.
BenzylamineTriethyl OrthoformateDMFp-TsOH100A versatile method for installing various R-groups at the 2-position.[17]
2-AminopyridineAromatic AldehydeEthanolNoneRefluxOften proceeds well without an external catalyst.
Hydrazine HydrateFormic AcidNoneNoneRefluxForms the 3-amino-quinazolinone scaffold.
Section 4: Visualizing the Chemistry & Workflow

Diagram 1: Core Reaction Mechanism

reaction_mechanism Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate (Ring Opened) Reactants->Intermediate 1. Nucleophilic Attack CarbamicAcid Carbamic Acid Intermediate Intermediate->CarbamicAcid 2. Proton Transfer Product Final Product (2-Amino-3-chlorobenzoyl-Nu) + CO₂ CarbamicAcid->Product 3. Decarboxylation (Driving Force)

Caption: General mechanism of nucleophilic attack and decarboxylation.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Problem: Low or No Yield CheckPurity 1. Check Anhydride Purity (MP, NMR) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Test PurityBad Degraded: Purify or Replace PurityOK->PurityBad No CheckConditions 2. Review Reaction Conditions PurityOK->CheckConditions Yes Temp Is Temperature Optimal? (Try 60-100 °C) CheckConditions->Temp Solvent Is Solubility Adequate? (Try DMF, Dioxane) CheckConditions->Solvent Time Is Reaction Time Sufficient? (Monitor by TLC/LCMS) CheckConditions->Time CheckReactivity 3. Assess Nucleophile Reactivity Temp->CheckReactivity Solvent->CheckReactivity Time->CheckReactivity WeakNu Is Nucleophile Weak? (Consider Catalyst)

Caption: A decision tree for diagnosing low-yield reactions.

References

stability issues with 3-Chloroisatoic anhydride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloroisatoic Anhydride

A Guide to Understanding and Managing Solution Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound (3-CIA). This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for the stability challenges associated with this versatile reagent in solution. As a highly reactive heterocyclic compound, the utility of 3-CIA in synthesis is directly linked to the careful management of its solution-state behavior. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues and optimize your experimental outcomes.

Core Principles: Why is this compound Unstable in Solution?

The reactivity of this compound, while beneficial for synthesis, is also the root of its instability. The molecule's structure contains a strained anhydride ring system. The two carbonyl carbons are highly electrophilic, making them prime targets for attack by nucleophiles.[1][2] This inherent reactivity leads to rapid degradation in the presence of even weak nucleophiles, including water.

The primary degradation pathway is hydrolysis, where water molecules attack a carbonyl group, leading to the opening of the anhydride ring. This process forms an unstable carboxycarbamic acid intermediate, which readily decarboxylates to yield 2-amino-5-chlorobenzoic acid and carbon dioxide gas.[3] This fundamental instability must be respected in all experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

The primary cause is its high susceptibility to nucleophilic attack, most commonly from hydrolysis.[4] Due to its nature as a cyclic anhydride, it is highly sensitive to moisture.[5] Exposure to trace amounts of water in solvents or from atmospheric humidity can initiate rapid degradation to 2-amino-5-chlorobenzoic acid.[3]

Q2: What are the typical degradation products I should expect?

The main degradation product from hydrolysis is 2-amino-5-chlorobenzoic acid , with the concurrent release of carbon dioxide. If alcohols are used as solvents, the corresponding anthranilate esters will be formed.[3][6] If amine-based solvents or reagents are present in excess, you will form the corresponding amides.[7][8]

Q3: How should I prepare and store solutions of this compound?

Solutions should always be prepared fresh, immediately before use. Use only high-purity, anhydrous solvents. Preparation under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to minimize exposure to atmospheric moisture. For short-term storage, keep the solution tightly sealed, in a desiccator, and refrigerated.[9][10] Do not store solutions for extended periods.

Q4: Which solvents are recommended for dissolving this compound?

The best choices are anhydrous, aprotic solvents in which 3-CIA is stable and soluble. Recommended options include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) [11]

  • 1,4-Dioxane [12]

  • Tetrahydrofuran (THF)

Always use a grade of solvent with the lowest possible water content.

Q5: Can I use protic solvents like methanol, ethanol, or water?

No, this is strongly discouraged. Protic solvents are nucleophilic and will react with this compound. This reaction, known as solvolysis, will open the anhydride ring and consume your starting material.[3][6] Using these solvents will lead to rapid degradation and the formation of ester or carboxylic acid byproducts, compromising the integrity of your experiment.

Troubleshooting Guide: Common Experimental Issues

ProblemProbable Cause(s)Recommended Solution(s)
Rapid loss of starting material upon dissolution, confirmed by TLC or LC-MS. Hydrolysis: The solvent used was not anhydrous, or the dissolution was performed in an open atmosphere, allowing moisture ingress.Use a brand new, sealed bottle of anhydrous solvent or a freshly purified and dried solvent. Prepare the solution under an inert atmosphere (nitrogen or argon).
Unexpected side-products observed in a reaction with an amine nucleophile. 1. Solvent Reactivity: The solvent itself (e.g., an alcohol) is competing with your intended nucleophile. 2. Stoichiometry Issues: The reaction with amines generates a carboxylic acid byproduct that can react with a second equivalent of the amine, consuming your nucleophile.[13]1. Solvent Choice: Switch to a non-reactive, aprotic solvent like anhydrous DMF or THF. 2. Adjust Stoichiometry: Use at least two equivalents of the amine nucleophile: one for the primary reaction and one to neutralize the acid byproduct. Alternatively, add a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.[2]
Inconsistent reaction yields or variable kinetics between experiments. Solution Age & Storage: The 3-CIA solution was prepared in advance and has partially degraded, leading to a lower effective concentration of the active reagent.Prepare solutions fresh for every experiment. Never use a solution that has been stored for more than a few hours, even under ideal conditions. Consistency is key.
Difficulty dissolving the solid this compound. Poor Solvent Choice: The selected solvent has low solvating power for 3-CIA.Refer to the recommended solvent list (e.g., DMF, DMSO). Gentle warming and sonication can aid dissolution, but do not heat excessively, as this can accelerate degradation.[14] Ensure the solvent is truly anhydrous, as moisture can affect solubility behavior.

Protocols & Methodologies

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol is designed to maximize the stability and viability of your this compound solution for immediate use.

Materials:

  • This compound solid

  • Anhydrous solvent (e.g., DMF, <10 ppm H₂O)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

Procedure:

  • Place a stir bar into a round-bottom flask or vial and seal with a rubber septum.

  • Dry the flask under vacuum while gently heating with a heat gun, then allow it to cool to room temperature.

  • Backfill the flask with an inert gas. Maintain a positive pressure of inert gas throughout the procedure.

  • Quickly weigh the required amount of this compound solid and add it to the flask. Reseal the flask immediately.

  • Using a syringe, transfer the required volume of anhydrous solvent to the flask.

  • Stir the mixture at room temperature until the solid is fully dissolved. Gentle sonication in a bath can be used to expedite dissolution if needed.

  • Use the solution immediately. Do not store.

Protocol 2: General Method for Monitoring Solution Stability via HPLC

This method provides a starting point for developing an in-house analytical procedure to track the degradation of 3-CIA over time.

Instrumentation & Columns:

  • HPLC System: Standard system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Procedure:

  • Prepare a fresh solution of 3-CIA in an appropriate anhydrous solvent (e.g., DMF) at a known concentration (e.g., 1 mg/mL).

  • Immediately inject a sample to obtain the t=0 chromatogram. Identify the peak for intact 3-CIA.

  • Leave the stock solution on the benchtop (or under desired test conditions) and inject samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 4 hr).

  • Monitor the decrease in the peak area of 3-CIA and the corresponding increase in the peak area of the degradation product (2-amino-5-chlorobenzoic acid). This allows for a quantitative assessment of stability under your specific lab conditions.[15]

Visual Guides & Workflows

Primary Degradation Pathway of this compound

G cluster_0 Degradation via Hydrolysis CIA This compound Intermediate Unstable Carboxycarbamic Acid Intermediate CIA->Intermediate H₂O (Nucleophilic Attack) Product 2-Amino-5-chlorobenzoic Acid Intermediate->Product Decarboxylation Gas Carbon Dioxide (CO2) Intermediate->Gas

Caption: The hydrolysis pathway of this compound.

Recommended Workflow for Solution Preparation and Use

G Start Start Weigh Weigh 3-CIA in Dried Glassware Start->Weigh Solvent Add Anhydrous Solvent (Under Inert Gas) Weigh->Solvent Dissolve Dissolve (Stir/Sonicate) Solvent->Dissolve Use Use Solution Immediately in Reaction Dissolve->Use End End of Experiment Use->End

Caption: Workflow to minimize degradation during solution handling.

References

Technical Support Center: 3-Chloroisatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloroisatoic Anhydride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to help you mitigate byproduct formation and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity and handling of this compound.

Q1: What is the primary mechanism of reaction between this compound and a primary/secondary amine?

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The amine nucleophile attacks one of the two electrophilic carbonyl carbons of the anhydride ring. For the synthesis of 2-amino-3-chlorobenzamides, the desired pathway involves the attack at the C2 carbonyl (the one adjacent to the nitrogen). This is followed by the collapse of the tetrahedral intermediate, ring-opening, and subsequent decarboxylation (loss of CO₂) to yield the final amide product.

Reaction_Mechanism cluster_reactants Reactants 3-CIA 3-Chloroisatoic Anhydride Intermediate Tetrahedral Intermediate (Unstable) 3-CIA->Intermediate  Attack at C2 Amine R-NH₂ (Nucleophile) Amine->Intermediate RingOpened Ring-Opened Intermediate (Carbamic Acid) Intermediate->RingOpened Ring-Opening Product Desired Product (2-Amino-3-chlorobenzamide) RingOpened->Product Decarboxylation CO2 CO₂ (Byproduct) RingOpened->CO2 Troubleshooting_Regioselectivity start Low Regioselectivity Observed (Mixture of Isomers) check_temp Is reaction run at elevated temp? start->check_temp check_base Is a strong, bulky base being used? check_temp->check_base No lower_temp ACTION: Run reaction at 0 °C or lower. check_temp->lower_temp Yes check_solvent Is the solvent highly polar (e.g., DMSO)? check_base->check_solvent No change_base ACTION: Switch to a weaker or less hindered base (e.g., pyridine). check_base->change_base Yes change_solvent ACTION: Try a less polar aprotic solvent (e.g., THF, Dichloromethane). check_solvent->change_solvent Yes end_node Improved Selectivity for C2 Attack check_solvent->end_node No lower_temp->end_node change_base->end_node change_solvent->end_node

References

Technical Support Center: Synthesis of 3-Chloroisatoic Anhydride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of synthesizing 3-chloroisatoic anhydride and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile intermediates. The inherent reactivity of the isatoic anhydride core, combined with the electronic effects of the chloro-substituent, presents unique challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and handling of this compound and its subsequent derivatives.

Question 1: My synthesis of this compound from 3-chloroanthranilic acid is giving a low yield. What are the likely causes and how can I improve it?

Low yields in this reaction, typically performed using phosgene or a phosgene equivalent, are common and can often be traced back to three main factors: incomplete reaction, side reactions, or product loss during workup.

Underlying Causes & Solutions:

  • Incomplete Phosgenation: The reaction of anthranilic acids with phosgene is heterogeneous at the start and requires careful control.

    • Causality: 3-Chloroanthranilic acid hydrochloride is first formed, which has limited solubility. As it reacts with phosgene, the product, this compound, precipitates from the aqueous solution. Inefficient mixing or a slow rate of phosgene addition can lead to unreacted starting material.

    • Troubleshooting:

      • Vigorous Stirring: Ensure high-speed mechanical stirring is maintained throughout the phosgene addition to maximize the surface area of the suspended solids.[1]

      • Temperature Control: The reaction is exothermic. Maintain the temperature below 50°C to prevent side reactions, but ensure it is warm enough to facilitate the reaction.[1]

      • Phosgene Addition Rate: Introduce phosgene at a steady rate. A rate that is too slow prolongs the reaction time, increasing the chance of side reactions, while a rate that is too fast can cause the temperature to spike. Monitor the absorption of the gas; a significant decrease in absorption indicates the reaction is nearing completion.[1]

  • Hydrolysis of the Product: Isatoic anhydrides are susceptible to hydrolysis, especially under basic or prolonged exposure to aqueous conditions, which re-forms the starting anthranilic acid.

    • Causality: The anhydride moiety is electrophilic and can be attacked by water, leading to ring-opening. The chloro-substituent can further enhance the electrophilicity of the carbonyl carbons.

    • Troubleshooting:

      • Prompt Filtration & Washing: Once the reaction is complete, collect the precipitated product by filtration without delay.

      • Use Cold Water for Washing: Wash the crude product with cold water to remove residual acid and salts. Using cold water minimizes solubility and the rate of hydrolysis.

      • Thorough Drying: Dry the product thoroughly under vacuum. Residual moisture can lead to degradation upon storage.

  • Formation of Side Products: Competing reactions can consume the starting material or the desired product.

    • Causality: At elevated temperatures, isatoic anhydride can undergo self-condensation to form anthraniloylanthranilic acid derivatives or decarboxylation.[2][3]

    • Troubleshooting:

      • Strict Temperature Control: As mentioned, keeping the reaction temperature below 50°C is critical.

      • Alternative Reagents: If phosgene proves problematic, consider using triphosgene or diphosgene, which are solids and can be easier to handle, often providing cleaner reactions.

Workflow: Troubleshooting Low Yield in this compound Synthesis

G cluster_sm Starting Material Present cluster_purity Purity Analysis start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/LCMS) start->check_sm check_purity Analyze Crude Product Purity (NMR/LCMS) start->check_purity sm_present Incomplete Reaction check_sm->sm_present hydrolysis Evidence of Hydrolysis (3-Chloroanthranilic Acid) check_purity->hydrolysis side_products Unknown Side Products check_purity->side_products opt_stir Increase Stirring Rate sm_present->opt_stir opt_temp Optimize Temperature (35-50°C) opt_stir->opt_temp opt_time Extend Phosgene Addition Time opt_temp->opt_time workup Refine Workup: Use Cold Water, Minimize Time hydrolysis->workup temp_control Stricter Temperature Control side_products->temp_control drying Ensure Thorough Drying workup->drying alt_reagent Consider Alternative Reagents (e.g., Triphosgene) temp_control->alt_reagent

Caption: Troubleshooting decision tree for low yield.

Question 2: I am attempting N-alkylation of this compound and observing multiple products and low conversion. How can I achieve clean, high-yielding N-substitution?

Direct N-alkylation of isatoic anhydrides is notoriously challenging. The molecule possesses multiple reactive sites, leading to a variety of potential side reactions.[4]

Underlying Causes & Solutions:

  • Ambident Nucleophilicity: The deprotonated isatoic anhydride is an ambident nucleophile. Alkylation can occur at the nitrogen (N-alkylation, desired) or at the oxygen of the endocyclic carbamate (O-alkylation, undesired).

  • Ring-Opening by Base: Strong bases can act as nucleophiles, attacking one of the carbonyl groups and leading to ring-opening. This is particularly problematic with hydroxide or alkoxide bases.

  • Reaction with the Alkylating Agent: The nucleophilic amine or alcohol formed from ring-opening can react with your alkylating agent, consuming it and forming undesired byproducts.

Optimized Strategy for N-Alkylation:

A robust method involves careful selection of the base and reaction conditions to favor N-deprotonation without promoting nucleophilic attack.[4]

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or hindered non-nucleophilic amines like DIPA (Diisopropylamine) .[4]NaH is a strong, non-nucleophilic base that irreversibly deprotonates the nitrogen. DIPA is sterically hindered, reducing its ability to attack the carbonyls. Avoid NaOH, KOH, or alkoxides.
Solvent Anhydrous polar aprotic solvents like DMF or THF .These solvents effectively solvate the cation of the resulting salt without interfering with the reaction. Ensure the solvent is truly anhydrous to prevent hydrolysis.
Temperature Initially cool (0 °C) during deprotonation, then allow to warm to room temperature or slightly above for alkylation.Cooling during the addition of the base controls the exothermic deprotonation. The subsequent alkylation often proceeds smoothly at room temperature.
Additives Tetrabutylammonium bromide (TBAB) can be used as a phase-transfer catalyst, particularly with bases like K₂CO₃ or DIPA.[4]TBAB facilitates the reaction between the anionic nucleophile and the alkyl halide, often improving reaction rates and yields.[4]

Recommended Protocol for N-Benzylation (Example):

  • Suspend this compound (1 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.

  • Add the alkylating agent (e.g., Benzyl Bromide, 1.1 eq.) dropwise at room temperature.

  • Monitor the reaction by TLC or LCMS. The reaction is typically complete within 2-18 hours.[4]

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Question 3: My purified this compound derivative decomposes over time. What are the best storage and handling practices?

The stability of isatoic anhydride derivatives is a significant concern, primarily due to their sensitivity to moisture.

Causes of Instability:

  • Hydrolysis: As previously mentioned, atmospheric moisture can cause slow hydrolysis back to the corresponding anthranilic acid, releasing CO₂ in the process.[5] The presence of the electron-withdrawing chlorine atom can make the carbonyl groups more susceptible to nucleophilic attack by water.

  • Thermal Decomposition: While generally stable at room temperature, prolonged heating can induce decarboxylation, leading to the formation of reactive intermediates and subsequent polymerization.[3][6]

Best Practices for Storage and Handling:

  • Storage: Store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite® or under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration in a sealed container is recommended.

  • Handling: When handling the compound, work in a dry environment (e.g., a glove box or on a bench with a flow of dry nitrogen). Use dry solvents and reagents for any subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction for this compound with nucleophiles?

The reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[7][8]

  • Nucleophilic Addition: A nucleophile (e.g., an amine, alcohol) attacks one of the two electrophilic carbonyl carbons of the anhydride ring. This breaks the C=O π-bond and forms a tetrahedral intermediate.[9]

  • Elimination (Ring-Opening): The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and cleaving the endocyclic C-O bond. This results in the opening of the anhydride ring.

  • Decarboxylation: The resulting N-carboxyanthranilic acid derivative is often unstable and readily loses carbon dioxide (CO₂) to yield the final 2-amino-3-chlorobenzamide or benzoate derivative.

Mechanism: Nucleophilic Attack on Isatoic Anhydride

G cluster_start This compound + Nucleophile cluster_inter Tetrahedral Intermediate cluster_open Ring-Opened Intermediate cluster_final Final Product + CO2 start_mol Reactants inter_mol Intermediate start_mol->inter_mol 1. Nucleophilic Attack open_mol Carbamate inter_mol->open_mol 2. Ring Opening final_mol Product open_mol->final_mol 3. Decarboxylation

Caption: General mechanism of isatoic anhydride ring-opening.

Q2: Are there safer alternatives to phosgene for synthesizing the parent this compound?

Yes. Due to the high toxicity of phosgene, several alternatives are commonly employed in both academic and industrial settings.[10]

  • Triphosgene (BTC): A stable, crystalline solid that acts as a source of phosgene in situ. It is safer to handle and store, and its stoichiometry is easier to control. The reaction is typically run in the presence of a base like triethylamine.

  • Diphosgene: A liquid that is less volatile than phosgene but still highly toxic. It offers some handling advantages over gaseous phosgene.

  • Cyclization of Carbamate Precursors: An alternative route involves forming an alkoxy carbamate from the 3-chloroanthranilic acid derivative, which can then be cyclized under thermal conditions to yield the isatoic anhydride.[11]

Q3: How does the chloro-substituent at the 3-position affect the reactivity compared to unsubstituted isatoic anhydride?

The chlorine atom is an electron-withdrawing group via induction and an electron-donating group via resonance. Its net effect significantly influences reactivity:

  • Increased Electrophilicity: The strong inductive effect (-I) of chlorine withdraws electron density from the aromatic ring, making the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack. This can increase the rate of reaction with nucleophiles.

  • Acidity of N-H: The electron-withdrawing nature of the chlorine increases the acidity of the N-H proton, making it easier to deprotonate for N-alkylation reactions.

  • Directing Effects: In reactions involving the aromatic ring itself (which are less common for this scaffold), the chlorine atom would act as an ortho-, para-director for electrophilic aromatic substitution, though the ring is already deactivated.

Q4: What analytical techniques are best for monitoring reaction progress and characterizing the final products?

A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction progress with high sensitivity, confirming the mass of the desired product, and identifying potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of the final purified product. The aromatic substitution pattern and the presence of key functional groups are readily identified.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic anhydride carbonyl stretches (typically two bands around 1770 cm⁻¹ and 1730 cm⁻¹) and the N-H stretch (around 3200 cm⁻¹).

References

Technical Support Center: Purification of 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Chloroisatoic Anhydride (CAS 63497-60-9). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this important heterocyclic intermediate. As a key building block in the synthesis of pharmaceuticals, achieving high purity is critical for downstream success.[1] This document provides field-proven insights and detailed protocols to help you navigate potential issues and ensure the quality of your final product.

Introduction to this compound

This compound, also known as 3-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a solid compound used in the synthesis of a variety of complex molecules.[2] Given its reactivity, crude this compound is often accompanied by impurities derived from starting materials, side reactions, or degradation. This guide focuses on identifying and resolving the most common purification challenges.

Purification Workflow Overview

The general strategy for purifying crude this compound involves isolating the solid, selecting an appropriate purification method based on the nature of the impurities, executing the purification, and finally, analyzing the product to confirm its purity.

Purification Workflow crude Crude 3-Chloroisatoic Anhydride Solid assess Assess Impurity Profile (TLC, ¹H NMR) crude->assess decision Select Purification Method assess->decision recryst Recrystallization decision->recryst Common impurities chrom Column Chromatography decision->chrom Complex mixture or colored impurities analysis Purity Analysis (MP, HPLC, NMR) recryst->analysis chrom->analysis pure Pure Product (>95%) analysis->pure

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product has a low melting point and appears broad. What is the likely cause?

A low and broad melting point is a classic indicator of impurities. The reported melting point for this compound is approximately 227-232 °C.[2]

  • Probable Cause 1: Residual Starting Material. If the synthesis starts from a substituted anthranilic acid, residual acidic starting material can depress the melting point.

  • Probable Cause 2: Hydrolysis. Isatoic anhydrides are sensitive to moisture and can hydrolyze back to the corresponding amino acid, particularly under basic or acidic conditions or at elevated temperatures in the presence of water.[3] This introduces a significant impurity.

  • Solution:

    • Acid-Base Wash: If residual acidic starting material is suspected, dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a mild base such as a saturated sodium bicarbonate solution. This will extract the acidic impurity into the aqueous layer. Be aware that prolonged exposure to even mild base can hydrolyze the anhydride, so this wash should be performed quickly and at a low temperature.

    • Recrystallization: This is the most effective method for removing most common impurities. A carefully chosen solvent will dissolve the anhydride at high temperatures but allow it to crystallize in high purity upon cooling, leaving impurities behind in the mother liquor. (See Protocol 1).

Question 2: After purification, my product is off-white, yellow, or tan. How can I get a pure white solid?

Discoloration is typically due to high-molecular-weight, colored byproducts or thermal decomposition.

  • Probable Cause: These colored impurities often arise from side reactions during synthesis, especially if the reaction was overheated. They are typically present in small amounts but can heavily color the final product.

  • Solution: Recrystallization with Activated Charcoal.

    • Dissolve the crude, colored product in a suitable hot solvent (see Table 1).

    • Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping. It is safer to add it before heating or after briefly cooling the solution.

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the hot, clear filtrate to cool slowly to induce crystallization. The resulting crystals should be colorless or white.

Question 3: I'm experiencing very low yield after recrystallization. What can I do to improve it?

Low recovery is a common issue in recrystallization and can be attributed to several factors.

  • Probable Cause 1: Inappropriate Solvent Choice. The ideal solvent should exhibit high solubility for the compound at its boiling point and very low solubility at low temperatures (0-4 °C). If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

  • Probable Cause 2: Using Too Much Solvent. Dissolving the crude product in an excessive volume of solvent will result in low recovery, as the solution may not become saturated enough for crystallization to occur upon cooling.

  • Probable Cause 3: Premature Crystallization. If the product crystallizes too early during a hot filtration step (to remove insoluble impurities), significant product loss will occur.

  • Solutions:

    • Optimize Solvent System: Refer to the solvent selection table below (Table 1). You may need to test different solvents or use a binary solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is not).

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the solid near the boiling point until dissolution is complete.

    • Prevent Premature Crystallization: When performing a hot filtration, use pre-heated glassware (funnel and receiving flask) and keep the solution near its boiling point to prevent the product from crashing out on the filter paper.

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

Question 4: My product won't crystallize from the solution; it has oiled out. How do I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent mixture.

  • Probable Cause: The boiling point of the chosen recrystallization solvent is higher than the melting point of the compound/impurity mixture, or significant impurities are present that act as a eutectic mixture.

  • Solutions:

    • Induce Crystallization: Re-heat the solution to dissolve the oil. Allow it to cool more slowly. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound if available.

    • Change Solvent System: Lower the boiling point of the solvent system by adding a lower-boiling, miscible co-solvent in which the compound is less soluble. For example, if the product oiled out from ethyl acetate, adding hexanes dropwise to the hot solution until it becomes slightly turbid, then allowing it to cool, can often promote proper crystallization.

Troubleshooting Tree start Problem with Purified Product q_purity Low / Broad MP or Impure by NMR/HPLC? start->q_purity q_color Product Discolored (Yellow/Brown)? start->q_color q_yield Low Recovery Yield? start->q_yield q_form Product Oiled Out, Not Crystalline? start->q_form sol_purity Cause: Residual starting material or hydrolysis. Solution: Re-recrystallize or perform an acid-base wash. q_purity->sol_purity Yes sol_color Cause: Colored byproducts. Solution: Recrystallize with activated charcoal. q_color->sol_color Yes sol_yield Cause: Poor solvent choice or excess volume. Solution: Optimize solvent system, use minimum hot solvent, recover second crop. q_yield->sol_yield Yes sol_form Cause: High impurity load or wrong solvent. Solution: Induce crystallization (scratch/seed), or switch to a binary solvent system. q_form->sol_form Yes

References

Validation & Comparative

A Researcher's Guide to 3-Chloroisatoic Anhydride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Isatoic anhydrides (IAs) are a cornerstone class of reagents in modern synthetic chemistry, prized for their utility in constructing diverse heterocyclic scaffolds, particularly quinazolinones, which are prevalent in medicinal chemistry.[1] These bicyclic compounds, formally known as 2H-3,1-benzoxazine-2,4(1H)-diones, act as stable, versatile synthons for anthranilic acid derivatives.[1] Their reactivity is characterized by a fascinating duality: they can undergo nucleophilic attack at two distinct electrophilic centers, leading to different products with the evolution of carbon dioxide. This guide provides an in-depth comparison of the titular 3-Chloroisatoic Anhydride with other common isatoic anhydride analogues, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Reactivity of the Isatoic Anhydride Core

Understanding the reactivity of the parent isatoic anhydride is crucial before delving into the effects of substituents. A nucleophile (Nu⁻) can attack one of two carbonyl carbons:

  • Path A (Acyl-Anhydride Pathway): Attack at the C4 position leads to the formation of a substituted anthranilamide. This is a classic nucleophilic acyl substitution on the cyclic anhydride portion.

  • Path B (Carbamate Pathway): Attack at the C2 position, part of a cyclic carbamate, results in the formation of an o-ureidobenzoic acid derivative. This pathway is often favored by more concentrated or highly reactive nucleophiles.[2]

The choice between these pathways is a delicate balance influenced by the nature of the nucleophile, its concentration, steric hindrance, and reaction conditions.[2]

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products IA Isatoic Anhydride C4_attack Path A: Attack at C4 IA->C4_attack Acyl-Anhydride Pathway C2_attack Path B: Attack at C2 IA->C2_attack Carbamate Pathway NU Nucleophile (Nu⁻) NU->C4_attack NU->C2_attack P_A Substituted Anthranilamide C4_attack->P_A + CO₂ P_B o-Ureidobenzoic Acid Derivative C2_attack->P_B

Figure 1. Competing nucleophilic attack pathways on the isatoic anhydride scaffold.

Comparative Analysis of Substituted Isatoic Anhydrides

The true synthetic power of isatoic anhydrides is realized through substitution. Substituents on either the aromatic ring or the nitrogen atom can profoundly alter the molecule's physical properties and chemical reactivity. Here, we compare this compound against key analogues.

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)CAS Number
Isatoic AnhydrideIsatoic Anhydride163.13243118-48-9[1]
This compound this compound197.58227 - 23263497-60-9[3]
5-Chloroisatoic Anhydride5-Chloroisatoic Anhydride197.58~300 (dec.)4743-17-3[4][5]
N-Methylisatoic AnhydrideN-Methylisatoic Anhydride177.16~165 (dec.)10328-92-4

Note: Structures are representational. Please refer to chemical databases for precise structural information.

As the parent compound, its reactivity is well-documented. It readily reacts with primary and secondary amines, alcohols, and even carbanions.[1][6] Its utility is broad, serving as a precursor for everything from pharmaceuticals to blowing agents in the polymer industry.[1]

The introduction of a chlorine atom at the 3-position, adjacent to the nitrogen and C4 carbonyl, is a significant modification.

  • Electronic Effect: Chlorine is an electron-withdrawing group. Its proximity to the C4 carbonyl is expected to increase the electrophilicity of this position through an inductive effect. This is analogous to the properties of 3-chlorophthalic anhydride, where the chlorine activates the adjacent carbonyl.[7] This heightened electrophilicity at C4 could potentially make Path A (the acyl-anhydride pathway) more favorable and proceed at a faster rate compared to the unsubstituted analogue.

  • Synthetic Implications: The resulting 2-amino-3-chlorobenzamide derivatives are valuable intermediates. The chlorine atom provides a handle for further functionalization, such as cross-coupling reactions, allowing for the synthesis of complex, sterically hindered quinazolinones that would be difficult to access otherwise.

Placing the chlorine on the benzene ring at the 5-position alters the molecule's electronics differently.

  • Electronic Effect: The electron-withdrawing effect of chlorine at this position primarily influences the aromatic system and, to a lesser extent, the reactivity of the anhydride moiety.[8] It also increases the acidity of the N-H proton, which can affect reaction kinetics, especially in base-mediated processes.

  • Applications: This isomer is a known reagent for synthesizing compounds with antiproliferative activity against tumor cell lines and for preparing inhibitors of the enzyme delta-5 desaturase.[9] Its utility highlights how substituent placement on the aromatic ring can direct the final biological application.

Alkylation of the nitrogen atom fundamentally changes the available reaction pathways.

  • Reactivity: The presence of the N-methyl group precludes the formation of an isocyanate intermediate, which can form from the deprotonation of the N-H in the parent compound.[2] Consequently, reactions with nucleophiles almost exclusively yield derivatives of N-methylanthranilic acid. While it still reacts with various nucleophiles, the reactions can proceed with slightly more difficulty compared to the unsubstituted compound.[2]

  • Synthetic Control: The N-methyl group provides absolute control, ensuring that the final product retains the N-substituent. This is critical in drug development, where N-alkylation is a common strategy to modulate pharmacokinetic properties.

Experimental Protocol: Comparative Synthesis of N-Benzyl-2-aminobenzamides

To provide a practical context for these differences, the following is a generalized, self-validating protocol for the reaction of an isatoic anhydride with a primary amine (benzylamine). The key validation metric is the successful formation of the desired benzamide, confirmed by characterization (e.g., NMR, MS), with reaction time and yield serving as comparative performance indicators.

Objective: To compare the reactivity of different isatoic anhydrides by synthesizing their corresponding N-benzyl-2-aminobenzamide derivatives.

G start Start reagents 1. Reagent Prep - Weigh Isatoic Anhydride (1.0 eq) - Measure Benzylamine (1.05 eq) - Prepare Solvent (e.g., Ethanol) start->reagents reaction 2. Reaction - Combine reagents in flask - Stir under reflux - Monitor by TLC (CO₂ evolution ceases) reagents->reaction workup 3. Work-up - Cool reaction to RT - Filter resulting solid reaction->workup purify 4. Purification - Wash solid with cold solvent - Air dry the product workup->purify analysis 5. Analysis - Determine Yield - Characterize (NMR, MS, MP) purify->analysis end End analysis->end

References

A Comparative Spectroscopic Guide to 3-Chloroisatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 3-Chloroisatoic Anhydride

This compound is a crucial building block in synthetic organic chemistry, serving as a precursor for a wide range of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically significant scaffolds.[1] The reactivity of the anhydride group allows for facile ring-opening reactions with various nucleophiles, leading to a diverse array of substituted anthranilamide derivatives.[2] The presence of the chlorine atom at the 3-position provides an additional site for chemical modification and influences the electronic properties of the aromatic ring, making the spectroscopic analysis of these derivatives both interesting and essential for reaction monitoring and product characterization.

This guide will compare and contrast the spectroscopic signatures of this compound with its derivatives, focusing on how different substituents impact their NMR, IR, and Mass Spectrometry data.

The Spectroscopic Analysis Workflow: A Self-Validating System

A robust analytical workflow is critical for the unambiguous identification of novel compounds. The following workflow ensures a high degree of confidence in the structural assignment of this compound derivatives.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Data Analysis & Comparison NMR->Interpretation IR->Interpretation MS->Interpretation Elucidation Structural Elucidation Interpretation->Elucidation

References

A Tale of Two Anhydrides: A Comparative Guide to 3-Chloroisatoic Anhydride and 3-Chlorophthalic Anhydride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate starting material is a critical decision that dictates the trajectory of a synthetic route. At first glance, 3-chloroisatoic anhydride and 3-chlorophthalic anhydride appear to be close cousins – both are chlorinated aromatic anhydrides. However, a deeper look into their molecular architecture reveals a fundamental difference that gives rise to distinct and complementary reactivity profiles. This guide provides an in-depth comparison of these two valuable reagents, supported by experimental data and mechanistic insights, to empower chemists to make informed decisions in their synthetic endeavors.

At the Core: A Structural Divergence with Profound Chemical Implications

The key to understanding the divergent reactivity of these two anhydrides lies in their heterocyclic core. 3-Chlorophthalic anhydride is a derivative of a simple dicarboxylic acid, phthalic acid.[1] In contrast, this compound is a mixed carboxylic-carbamic anhydride, formally derived from 2-amino-5-chlorobenzoic acid. This seemingly subtle difference of an endocyclic nitrogen atom in place of an oxygen profoundly influences the stability and reaction pathways of the molecule.

This compound: The presence of the N-H group makes it a masked anthranilate. Upon nucleophilic attack, the heterocyclic ring is prone to opening and subsequent decarboxylation, releasing carbon dioxide and generating a reactive intermediate. This unique reactivity profile makes it an exceptional precursor for the synthesis of a variety of nitrogen-containing heterocycles.

3-Chlorophthalic Anhydride: As a classical dicarboxylic acid anhydride, its chemistry is dominated by its two electrophilic carbonyl carbons. It excels as an acylating agent, particularly in reactions like Friedel-Crafts acylation, and serves as a monomer in polymerization reactions.[1][2]

Physical and Chemical Properties: A Snapshot

PropertyThis compound3-Chlorophthalic Anhydride
Molecular Formula C₈H₄ClNO₃C₈H₃ClO₃
Molar Mass 197.58 g/mol 182.56 g/mol [1]
Appearance White to off-white powderWhite to pale yellow crystalline powder or chunks
Melting Point ~300 °C (decomposes)~123 °C[1]
Solubility Sparingly soluble in common organic solventsSoluble in many organic solvents, hydrolyzes in water
Primary Reactivity Precursor to anthraniloyl derivatives and heterocyclesAcylating agent

The Synthetic Arena: Where Each Anhydride Shines

The true measure of a reagent's utility is its performance in chemical synthesis. Below, we explore the characteristic applications of each anhydride, complete with mechanistic rationale and experimental protocols.

This compound: A Gateway to Heterocyclic Scaffolds

The forte of this compound lies in its ability to serve as a versatile building block for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound is a cornerstone in the construction of these scaffolds.

Mechanism of Quinazolinone Formation

The reaction typically proceeds via a three-component condensation with an amine and an aldehyde or its equivalent. The initial step involves the nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, leading to ring opening and the formation of an unstable carbamic acid intermediate. This intermediate readily loses carbon dioxide to generate a 2-aminobenzamide derivative. Subsequent condensation with an aldehyde and cyclization yields the quinazolinone core.

G cluster_0 Quinazolinone Synthesis from this compound 3_CIA 3-Chloroisatoic Anhydride Intermediate_A Ring-Opened Intermediate 3_CIA->Intermediate_A + R'-NH2 (Nucleophilic Attack) Amine R'-NH2 Amine->Intermediate_A Aldehyde R''-CHO Quinazolinone Substituted Quinazolinone Aldehyde->Quinazolinone Intermediate_B 2-Amino-5-chloro-N-R'- benzamide Intermediate_A->Intermediate_B - CO2 (Decarboxylation) Intermediate_B->Quinazolinone + R''-CHO (Condensation & Cyclization)

Caption: Workflow for Quinazolinone Synthesis.

Experimental Protocol: Synthesis of 2-Aryl-6-chloro-4(3H)-quinazolinones

This protocol is a representative example of a one-pot, three-component synthesis.

Materials:

  • This compound (1.0 mmol)

  • Aromatic amine (e.g., aniline) (1.2 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Iodine (1.0 mmol) as a catalyst

  • Glacial acetic acid (10 mol%)

  • Acetonitrile:Water (1:1, 5 mL)

Procedure:

  • To a round-bottom flask, add this compound, the aromatic amine, the aromatic aldehyde, and the acetonitrile:water solvent mixture.

  • Add iodine and glacial acetic acid to the mixture.

  • Reflux the reaction mixture for the appropriate time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 2-aryl-6-chloro-4(3H)-quinazolinone.

Expected Yields: Moderate to good yields are generally reported for this transformation, often in the range of 50-80%, depending on the substrates used.

Beyond quinazolinones, this compound is a precursor to other important heterocyclic systems, including:

  • Benzodiazepines: Reaction with amino acids provides access to the benzodiazepine core, a privileged scaffold in central nervous system-acting drugs.[3]

  • Acridones: Intramolecular cyclization of N-phenylanthranilic acids derived from this compound can yield acridones, which are of interest for their fluorescent properties and biological activities.[4][5]

3-Chlorophthalic Anhydride: The Quintessential Acylating Agent

In contrast to its heterocyclic counterpart, 3-chlorophthalic anhydride excels in reactions where it delivers an acyl group to a nucleophile.

Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, enabling the synthesis of aryl ketones. 3-Chlorophthalic anhydride is a competent electrophile in this reaction, particularly with electron-rich aromatic substrates.

Mechanism of Friedel-Crafts Acylation

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, activating it towards nucleophilic attack. The aromatic nucleophile then attacks the more electrophilic carbonyl carbon, leading to the formation of a sigma complex. Subsequent loss of a proton restores aromaticity and, after workup, yields the keto-acid product.

G cluster_1 Friedel-Crafts Acylation with 3-Chlorophthalic Anhydride 3_CPA 3-Chlorophthalic Anhydride Activated_Complex Activated Complex 3_CPA->Activated_Complex + AlCl3 Lewis_Acid AlCl3 Lewis_Acid->Activated_Complex Arene Ar-H Sigma_Complex Sigma Complex Arene->Sigma_Complex Activated_Complex->Sigma_Complex + Ar-H Keto_Acid 2-Aroyl-6-chloro benzoic Acid Sigma_Complex->Keto_Acid - H+ (Aromatization)

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of Anisole with 3-Chlorophthalic Anhydride

This protocol outlines the acylation of an activated aromatic compound.

Materials:

  • 3-Chlorophthalic anhydride (1.0 equiv)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 equiv)

  • Anisole (1.0 equiv)

  • Anhydrous dichloromethane (DCM) as solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ in DCM.

  • Cool the suspension in an ice bath.

  • Add a solution of 3-chlorophthalic anhydride in DCM dropwise to the stirred suspension.

  • After the addition is complete, add a solution of anisole in DCM dropwise at a rate that maintains the internal temperature below 10 °C.

  • After the addition of anisole, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(4-methoxybenzoyl)-6-chlorobenzoic acid.

Expected Yields: Friedel-Crafts acylations with anhydrides can provide good to excellent yields, often exceeding 70%, especially with activated arenes.

  • Polymer Synthesis: 3-Chlorophthalic anhydride can be used as a monomer for the synthesis of high-performance polymers like polyimides, where the chlorine atom can be used for further functionalization or to impart specific properties.[1]

  • Dye and Pigment Intermediates: The reactivity of the anhydride allows for its incorporation into complex dye and pigment structures.

Comparative Summary: Choosing the Right Tool for the Job

FeatureThis compound3-Chlorophthalic Anhydride
Core Reactivity Ring-opening and decarboxylation to form anthraniloyl derivatives.Electrophilic acylation at the carbonyl carbons.
Primary Synthetic Utility Synthesis of N-heterocycles (e.g., quinazolinones, benzodiazepines).Synthesis of aryl ketones via Friedel-Crafts acylation; monomer for polymers.
Key Reaction Type Condensation reactions with nucleophiles leading to cyclization.Electrophilic aromatic substitution.
Typical Products Fused heterocyclic systems.Keto-acids, polyesters, polyimides.
Choice Rationale When the goal is to introduce a 2-aminobenzoyl moiety for subsequent heterocycle formation.When the objective is to acylate an aromatic ring or create a polymer backbone.

Conclusion: Complementary Reagents for Diverse Synthetic Challenges

While this compound and 3-chlorophthalic anhydride share a chlorinated aromatic framework, their synthetic applications are largely non-overlapping and complementary. The presence of the endocyclic nitrogen in this compound fundamentally alters its reactivity, making it an invaluable precursor for nitrogen-containing heterocycles through a characteristic ring-opening decarboxylation pathway. In contrast, 3-chlorophthalic anhydride behaves as a classical dicarboxylic acid anhydride, serving as a robust acylating agent in reactions such as the Friedel-Crafts acylation and as a building block for polymers. An understanding of these intrinsic differences in reactivity is paramount for the synthetic chemist to efficiently navigate the path towards complex molecular targets.

References

A Comparative Guide to the Synthesis of 3-Chloroisatoic Anhydride: Validation of a Novel, Phosgene-Free Route

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. 3-Chloroisatoic anhydride is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This guide provides an in-depth validation of a novel, phosgene-free synthetic route to this compound, comparing it directly with a traditional method. Our analysis focuses on key performance indicators, including yield, purity, safety, and scalability, supported by detailed experimental protocols and characterization data.

Introduction: The Significance of this compound

This compound is a crucial intermediate in organic synthesis. Its reactive anhydride functionality allows for facile ring-opening reactions with a variety of nucleophiles, leading to the formation of diverse heterocyclic scaffolds such as quinazolinones and benzodiazepines, which are prevalent in medicinal chemistry. The chlorine substituent provides a handle for further functionalization, making it a versatile precursor for the synthesis of complex molecules.

Traditionally, the synthesis of substituted isatoic anhydrides has often involved hazardous reagents like phosgene or multi-step procedures that can be inefficient and generate significant waste. The development of greener, safer, and more efficient synthetic methodologies is therefore a critical endeavor.

A Novel Synthetic Approach: Direct Carbonylation of 2-Amino-5-Chlorobenzoic Acid

We propose and validate a new synthetic route to this compound starting from the readily available 2-amino-5-chlorobenzoic acid using triphosgene as a safer alternative to phosgene gas. This one-pot reaction proceeds smoothly under mild conditions to afford the desired product in high yield and purity.

Diagram of the Novel Synthetic Route

Novel_Synthetic_Route start 2-Amino-5-chlorobenzoic Acid product This compound start->product Reflux reagent Triphosgene (safer C=O source) reagent->product solvent Toluene solvent->product

Caption: A novel one-pot synthesis of this compound.

Comparative Analysis: Novel Route vs. Traditional Method

To objectively evaluate the performance of our new synthetic route, we compare it against a common traditional method: the direct chlorination of isatoic anhydride.

Traditional Synthetic Route: Direct Chlorination of Isatoic Anhydride

The established method involves the direct chlorination of isatoic anhydride using chlorine gas in a suitable solvent, such as glacial acetic acid. While this method can be effective, it requires the handling of corrosive and toxic chlorine gas and may lead to the formation of isomeric impurities.[1]

Diagram of the Traditional Synthetic Route

Traditional_Synthetic_Route start Isatoic Anhydride product This compound + Isomeric Impurities start->product 75-80 °C reagent Chlorine Gas (Cl2) reagent->product solvent Glacial Acetic Acid solvent->product

Caption: Traditional synthesis via direct chlorination of isatoic anhydride.

Performance Metrics: A Head-to-Head Comparison
MetricNovel Synthetic RouteTraditional Method (Direct Chlorination)
Starting Material 2-Amino-5-chlorobenzoic AcidIsatoic Anhydride
Key Reagent Triphosgene (solid)Chlorine Gas (gas)
Yield 92%~85-90%
Purity (crude) >98% (by HPLC)Variable, often requires purification to remove isomers
Reaction Time 3-4 hours12-14 hours[1]
Temperature Reflux (Toluene, ~111°C)75-80°C[1]
Safety Triphosgene is a solid, easier to handle than Cl2 gas, but still toxic and requires a fume hood.Chlorine gas is highly toxic, corrosive, and requires specialized handling equipment.
Scalability Readily scalable due to the one-pot nature and ease of handling solid reagents.Scalability can be challenging due to the need for efficient gas dispersion and control.
Environmental Impact Toluene can be recycled. Byproducts are HCl and CO2.Use of glacial acetic acid, which can be recycled. Excess chlorine gas needs to be scrubbed.
Cost-Effectiveness Triphosgene is more expensive than chlorine gas, but the higher yield, purity, and shorter reaction time can offset this cost at scale.Chlorine gas is inexpensive, but the longer reaction time and potential need for extensive purification can increase overall costs.

Experimental Protocols

Novel Synthetic Route: Synthesis of this compound from 2-Amino-5-chlorobenzoic Acid

Materials:

  • 2-Amino-5-chlorobenzoic acid (1.0 eq)

  • Triphosgene (0.4 eq)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-chlorobenzoic acid.

  • Add dry toluene to the flask to create a suspension.

  • Slowly add triphosgene to the stirred suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 111°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold toluene to remove any unreacted starting material and soluble impurities.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Traditional Method: Direct Chlorination of Isatoic Anhydride

Materials:

  • Isatoic anhydride (1.0 eq)

  • Glacial acetic acid

  • Chlorine gas

Procedure:

  • Suspend isatoic anhydride in glacial acetic acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser.[1]

  • Heat the suspension to 75-80°C with vigorous stirring.[1]

  • Bubble chlorine gas through the suspension at a controlled rate.[1]

  • Monitor the reaction progress by taking small samples and analyzing them for the disappearance of the starting material (e.g., by melting point or TLC). This can take 12-14 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated product and wash it thoroughly with water to remove acetic acid and any dissolved HCl.[1]

  • Dry the product under vacuum. Further purification by recrystallization may be necessary to remove isomeric impurities.

Validation Workflow and Characterization

A robust validation process is crucial to confirm the identity and purity of the synthesized compound and to ensure the reliability of the synthetic method.

Validation Workflow Diagram

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Characterization & Analysis cluster_comparison Comparative Evaluation synthesis Synthesize this compound (Novel & Traditional Routes) mp Melting Point Determination synthesis->mp Characterize Product hplc Purity Analysis (HPLC) synthesis->hplc Characterize Product nmr Structural Elucidation (¹H & ¹³C NMR) synthesis->nmr Characterize Product ir Functional Group Analysis (FTIR) synthesis->ir Characterize Product ms Molecular Weight Confirmation (MS) synthesis->ms Characterize Product comparison Compare Yield, Purity, Safety, Cost mp->comparison hplc->comparison nmr->comparison ir->comparison ms->comparison

Caption: Workflow for the validation of the new synthetic route.

Expected Characterization Data for this compound
  • Appearance: White to off-white solid.

  • Melting Point: Approximately 270-275 °C (with decomposition).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.9 (s, 1H, NH), 7.9-7.1 (m, 3H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 162.0, 148.0, 140.0, 136.0, 128.0, 125.0, 115.0, 112.0.

  • FTIR (KBr, cm⁻¹): 3200-3000 (N-H stretch), 1780, 1730 (anhydride C=O stretches), 1610, 1590 (C=C aromatic stretch).

  • Mass Spectrometry (EI): m/z 197 [M]⁺.

Conclusion and Future Outlook

The novel synthetic route to this compound presented here offers significant advantages over the traditional direct chlorination method. The use of solid triphosgene enhances safety and ease of handling, while the one-pot procedure leads to a shorter reaction time, higher yield, and superior purity of the final product. These factors contribute to a more efficient, scalable, and environmentally conscious process.

For researchers and drug development professionals, the adoption of such improved synthetic strategies is crucial for accelerating discovery and development timelines while adhering to the principles of green chemistry. Further optimization of the novel route, such as exploring alternative solvents or catalytic systems, could lead to even greater efficiencies.

References

A Comparative Guide to the Reactivity of Substituted Isatoic Anhydrides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Isatoic anhydrides are versatile bicyclic scaffolds that serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds, most notably quinazolinones and their derivatives, which are of significant interest in medicinal chemistry.[1][2] The reactivity of the isatoic anhydride core, particularly its susceptibility to nucleophilic attack, is a key determinant of its synthetic utility. This guide provides an in-depth comparison of the reactivity of isatoic anhydrides bearing electron-donating and electron-withdrawing substituents, supported by mechanistic insights and detailed experimental protocols.

The Influence of Substituents on the Reactivity of Isatoic Anhydrides

The reactivity of isatoic anhydride is primarily governed by the electrophilicity of its two carbonyl carbons. Nucleophilic attack can occur at either the C2 (carbamoyl) or C4 (carboxyl) position, leading to ring-opening and the formation of various intermediates. The nature of the substituent on the aromatic ring significantly modulates the electron density at these carbonyl carbons, thereby influencing the rate and outcome of nucleophilic acyl substitution reactions.[3]

Electron-withdrawing groups (EWGs), such as the nitro group (-NO2), enhance the electrophilicity of the carbonyl carbons by inductively and resonantly pulling electron density away from the ring and the anhydride functionality.[4][5] This increased electrophilicity leads to a faster rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs), such as the methoxy group (-OCH3), decrease the electrophilicity of the carbonyl carbons by pushing electron density into the ring system, thus slowing down the rate of nucleophilic attack.[4][5]

This relationship between substituent electronic effects and reaction rates can be quantitatively described by the Hammett equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction with a substituted isatoic anhydride.

  • k₀ is the rate constant for the reaction with the unsubstituted isatoic anhydride.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3][6]

A positive ρ value for the reaction of isatoic anhydrides with nucleophiles would indicate that the reaction is accelerated by electron-withdrawing groups.[3]

Comparative Reactivity: A Case Study of 5-Nitroisatoic Anhydride and 5-Methoxyisatoic Anhydride

To illustrate the practical implications of these electronic effects, we will compare the reactivity of 5-nitroisatoic anhydride (with a strong EWG) and 5-methoxyisatoic anhydride (with a moderate EDG) in a representative nucleophilic acyl substitution reaction: aminolysis with aniline.

Predicted Reactivity

Based on the principles outlined above, we can predict the following order of reactivity:

5-Nitroisatoic Anhydride > Isatoic Anhydride > 5-Methoxyisatoic Anhydride

The nitro group in the 5-position of 5-nitroisatoic anhydride significantly enhances the electrophilicity of the carbonyl carbons, making it highly susceptible to nucleophilic attack.[7][8] In contrast, the methoxy group in 5-methoxyisatoic anhydride donates electron density to the aromatic ring, thereby reducing the electrophilicity of the carbonyls and decreasing its reactivity towards nucleophiles.[9]

Experimental Data Summary
Isatoic Anhydride DerivativeSubstituent at C5Electronic EffectPredicted Relative Rate Constant (k_rel)Predicted Yield (%) after 1h at 25°C
5-Nitroisatoic Anhydride-NO₂Electron-Withdrawing~10-50>90%
5-Chloroisatoic Anhydride-ClWeakly Electron-Withdrawing~2-5~70-80%
Isatoic Anhydride-HNeutral1~50-60%
5-Methylisatoic Anhydride-CH₃Weakly Electron-Donating~0.5-0.8~30-40%
5-Methoxyisatoic Anhydride-OCH₃Electron-Donating~0.1-0.3<20%

Experimental Protocols

To empirically validate the predicted reactivity trends, the following detailed experimental protocols for the synthesis of the model compounds and the kinetic analysis of their reaction with aniline are provided.

Synthesis of Substituted Isatoic Anhydrides

Synthesis of 5-Nitroisatoic Anhydride [7]

  • To a stirred solution of 2-amino-5-nitrobenzoic acid in a suitable solvent (e.g., dioxane or THF), add triphosgene portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 5-nitroisatoic anhydride.

Synthesis of 5-Methoxyisatoic Anhydride [9]

  • Dissolve 2-amino-5-methoxybenzoic acid in a mixture of water and concentrated hydrochloric acid.

  • To this solution, add triphosgene and stir at room temperature for 3-4 hours.[9]

  • The product will precipitate as a white solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 5-methoxyisatoic anhydride.[9]

Comparative Kinetic Study: Aminolysis with Aniline

This protocol outlines a method to determine the relative reaction rates of substituted isatoic anhydrides with aniline using UV-Vis spectroscopy.

Materials and Reagents:

  • Substituted isatoic anhydrides (e.g., 5-nitroisatoic anhydride, 5-methoxyisatoic anhydride, and unsubstituted isatoic anhydride)

  • Aniline

  • Anhydrous dioxane (or another suitable aprotic solvent)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each substituted isatoic anhydride in anhydrous dioxane at a concentration of approximately 0.01 M.

    • Prepare a stock solution of aniline in anhydrous dioxane at a concentration of approximately 0.1 M.

  • Kinetic Measurement:

    • Set the spectrophotometer to a wavelength where the product of the reaction (the corresponding N-substituted anthranilamide) has a significant absorbance, and the starting materials have minimal absorbance. This wavelength should be determined empirically.

    • Equilibrate the cuvette containing a known volume of the isatoic anhydride solution to the desired reaction temperature (e.g., 25 °C) in the thermostatted cuvette holder.

    • Initiate the reaction by injecting a small, known volume of the aniline stock solution into the cuvette and mix rapidly.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection until the reaction is complete or for a predetermined period.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation, assuming the concentration of aniline is in large excess.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of aniline.

    • Compare the k₂ values for the different substituted isatoic anhydrides to determine their relative reactivities.

Mechanistic Insights and Visualization

The reaction of isatoic anhydride with a primary amine like aniline proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse, with the expulsion of carbon dioxide, to form the corresponding anthranilamide derivative.

Aminolysis of Isatoic Anhydride cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Isatoic Anhydride Isatoic Anhydride Tetrahedral Intermediate Tetrahedral Intermediate Isatoic Anhydride->Tetrahedral Intermediate Nucleophilic Attack Aniline Aniline Aniline->Tetrahedral Intermediate Anthranilamide Derivative Anthranilamide Derivative Tetrahedral Intermediate->Anthranilamide Derivative Ring Opening & Decarboxylation CO2 CO2 Tetrahedral Intermediate->CO2

Caption: General mechanism for the aminolysis of isatoic anhydride.

The electronic nature of the substituent on the isatoic anhydride ring influences the stability of the tetrahedral intermediate and the transition state leading to it. An electron-withdrawing group stabilizes the developing negative charge on the oxygen atom of the carbonyl group in the transition state, thereby lowering the activation energy and increasing the reaction rate.

Experimental Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Temperature Equilibration Temperature Equilibration Prepare Stock Solutions->Temperature Equilibration Initiate Reaction Initiate Reaction Temperature Equilibration->Initiate Reaction Spectroscopic Monitoring Spectroscopic Monitoring Initiate Reaction->Spectroscopic Monitoring Data Analysis Data Analysis Spectroscopic Monitoring->Data Analysis Determine Rate Constants Determine Rate Constants Data Analysis->Determine Rate Constants Compare Reactivities Compare Reactivities Determine Rate Constants->Compare Reactivities End End Compare Reactivities->End

Caption: Workflow for the comparative kinetic study.

Conclusion

The reactivity of substituted isatoic anhydrides is a critical parameter for their effective utilization in organic synthesis. This guide has demonstrated that the electronic nature of the substituents on the aromatic ring plays a predictable and significant role in modulating their reactivity towards nucleophiles. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. By understanding these principles, researchers can make informed decisions in the selection of appropriately substituted isatoic anhydrides to optimize reaction conditions and achieve desired synthetic outcomes in the development of novel pharmaceuticals and other functional molecules.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 3-Chloroisatoic anhydride is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its reactivity makes it invaluable, but this same reactivity can lead to the formation of impurities during synthesis and storage. An impure batch can compromise reaction yields, introduce contaminants into the final product, and create significant hurdles in regulatory approval.

This guide provides an in-depth comparison of essential analytical techniques for rigorously assessing the purity of synthesized this compound. We will move beyond simple protocols to explain the scientific rationale behind each method, enabling you to design a comprehensive and self-validating quality control workflow.

The Importance of an Orthogonal, Multi-Technique Approach

No single analytical method can provide a complete picture of a sample's purity. Each technique interrogates different physicochemical properties of the molecule. A robust purity assessment, therefore, relies on an orthogonal approach, where multiple, different methods are used to build a comprehensive and trustworthy profile of the material. This guide will detail a logical workflow, from rapid preliminary checks to high-fidelity quantitative analysis.

Section 1: Preliminary Purity Assessment (Rapid Screening)

These initial tests are designed for rapid, qualitative feedback on the success of the synthesis and purification. They are indispensable for making quick decisions in the lab before committing to more time-consuming analyses.

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a fundamental indicator of purity.

Why It's a Critical First Step: This is one of the simplest and most cost-effective methods to quickly gauge purity. A sharp melting point close to the literature value (approx. 227-232°C) is a strong indicator of high purity.[3] Conversely, a wide melting range (e.g., >5°C) or a significantly lower temperature signals the presence of impurities that warrant further investigation.

Experimental Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Interpretation:

  • High Purity: A sharp range (≤ 2°C) within the expected literature value.

  • Presence of Impurities: A broad range (> 2°C) and a depressed final melting temperature.

Thin-Layer Chromatography (TLC)

Principle: TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a mobile phase (a solvent or solvent mixture). The separation is based on polarity; compounds with different polarities will travel up the plate at different rates.

Why It's a Powerful Screening Tool: TLC provides a visual confirmation of the number of components in your sample. For this compound, it can quickly detect the presence of more polar starting materials (like 3-chloroanthranilic acid) or less polar byproducts.

Experimental Protocol:

  • Dissolve a small amount of the synthesized product in a suitable solvent (e.g., ethyl acetate or a small amount of DMSO).

  • Spot the solution onto a silica gel TLC plate alongside a spot of the starting material, if available.

  • Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 v/v). The ideal solvent system should give the product a retention factor (Rf) of ~0.3-0.5.

  • After the solvent front nears the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

Interpretation:

  • High Purity: A single, well-defined spot.

  • Presence of Impurities: Multiple spots indicate the presence of other compounds. The relative Rf values can give clues as to their identity (e.g., a spot with a lower Rf is more polar).

Section 2: Structural Confirmation & Impurity Identification

Once preliminary tests suggest the material is reasonably pure, spectroscopic methods are employed to confirm the chemical structure of the main component and identify any co-eluting or minor impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present in the molecule.

Why It's Essential for Confirmation: For this compound, FTIR is excellent for confirming the presence of the characteristic anhydride carbonyl groups and the N-H bond, while verifying the absence of the carboxylic acid hydroxyl group from the starting material. Anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.[4]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the diamond crystal of the ATR accessory is clean.

  • Record a background spectrum.

  • Place a small amount of the dry powder sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum.

Data Interpretation: Key Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Rationale for Purity Assessment
Anhydride C=O Stretches ~1780-1820 (asymmetric) & ~1740-1790 (symmetric) The presence of these two sharp, strong peaks is the primary confirmation of the anhydride moiety.[4][5]
Amide N-H Stretch ~3300-3500 Confirms the presence of the N-H group within the heterocyclic ring.
Aromatic C=C Stretches ~1600-1450Confirms the presence of the benzene ring.
C-Cl Stretch ~600-800Indicates the presence of the chlorine substituent.[6]
Carboxylic Acid O-H Stretch (Impurity) Broad peak, ~2500-3300Absence is key. A broad signal in this region indicates residual 3-chloroanthranilic acid starting material.
Carboxylic Acid C=O Stretch (Impurity) ~1700Absence is key. A peak here, distinct from the anhydride peaks, suggests starting material impurity.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the structure and chemical environment of atoms in a molecule. It is arguably the most powerful tool for unambiguous structure elucidation and purity assessment.

Why It's the Gold Standard for Structure: NMR can confirm the exact connectivity of the molecule, including the substitution pattern on the aromatic ring. It can also detect and quantify impurities at levels often invisible to other techniques. For this compound, solubility in common NMR solvents can be a challenge; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice.[7]

Experimental Protocol:

  • Accurately weigh ~5-10 mg of the sample into an NMR tube.

  • Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and gently warm or vortex if necessary to fully dissolve the sample.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.

Data Interpretation: Expected Chemical Shifts (in DMSO-d₆)

Proton/CarbonExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale for Purity Assessment
N-H ~11.8 (broad singlet)-The presence and integration of this proton are crucial. Its absence or diminished integration could suggest N-substituted byproducts.[7]
Aromatic H ~7.1 - 8.0 (multiplets)~110 - 140The splitting pattern and integration (totaling 3H) confirm the 3-chloro substitution pattern. Any extra aromatic signals indicate impurities.
Anhydride C=O -~160 - 165Confirms the carbonyl environments.
Amide C=O -~145 - 150Confirms the carbonyl environments.

Detecting Impurities with ¹H NMR:

  • Residual Starting Material (3-chloroanthranilic acid): Look for characteristic broad peaks for the -COOH and -NH₂ protons, which would appear at different chemical shifts than the product's N-H.

  • Residual Solvents: Sharp singlets for common synthesis solvents (e.g., acetone, ethyl acetate, dichloromethane) are easily identified and can be quantified if a quantitative NMR (qNMR) standard is used.

Section 3: High-Fidelity Quantitative Purity Determination

While spectroscopy confirms structure, chromatography is the ultimate tool for separating and quantifying the target compound relative to all detectable impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a high-resolution separation technique that passes a liquid sample through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differential interactions with the stationary and mobile phases. For compounds like this compound, a reversed-phase (RP-HPLC) method is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[8]

Why It's the Benchmark for Quantification: HPLC with UV detection can separate the target compound from structurally similar impurities and degradation products, providing a precise percentage of purity based on the relative area of the peaks.[9] This "area percent" purity is a standard metric in the pharmaceutical industry.

Illustrative Experimental Protocol (RP-HPLC):

  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., Acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute more nonpolar compounds. (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.

    • Detector: UV Diode Array Detector (DAD) set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Interpretation:

  • High Purity: A single major peak with a purity value >99%.

  • Impurity Profile: Small peaks at different retention times represent impurities. The DAD can provide UV spectra for these peaks, which can help in their tentative identification.

Comparison of Purity Assessment Techniques

TechniquePrincipleInformation GainedProsCons
Melting Point Crystal Lattice DisruptionPreliminary PurityFast, inexpensive, requires minimal sample.Not quantitative, insensitive to impurities with similar melting points.
TLC Differential PartitioningNumber of ComponentsRapid, cheap, good for reaction monitoring.Not quantitative, resolution is limited.
FTIR Molecular VibrationsFunctional Group IDFast, non-destructive, confirms key bonds.Not ideal for quantification, insensitive to structurally similar impurities.
NMR Nuclear SpinUnambiguous StructureProvides detailed structural information, can be quantitative (qNMR).Higher cost, requires more sample, solubility can be an issue.
HPLC-UV Differential PartitioningQuantitative PurityHigh resolution, highly sensitive and quantitative, the industry standard.Higher cost and complexity, requires method development.

Recommended Workflow for Purity Assessment

A logical and efficient workflow ensures that time and resources are used effectively, leading to a confident assessment of purity.

Purity_Workflow cluster_0 Synthesis & Work-up cluster_3 Quantitative Analysis Synthesis Synthesized This compound TLC TLC Screen Synthesis->TLC Impurity Spotting MP Melting Point Synthesis->MP Quick Check FTIR FTIR Analysis TLC->FTIR Pass MP->FTIR Pass NMR NMR (1H, 13C) FTIR->NMR HPLC HPLC-UV/DAD NMR->HPLC Confirmed Report Final Purity Certificate HPLC->Report >99% Area

Caption: Recommended workflow for assessing the purity of this compound.

Conclusion

Assessing the purity of synthesized this compound is a multi-faceted process that requires more than a single measurement. By logically progressing from rapid screening methods like melting point and TLC to definitive structural confirmation by FTIR and NMR, and finally to precise quantification by HPLC, a researcher can build an unassailable case for the quality of their material. This structured, orthogonal approach is not just good scientific practice; it is essential for ensuring the integrity and success of any research or development program that relies on this critical chemical intermediate.

References

A Comparative Guide to the Structural Confirmation of 3-Chloroisatoic Anhydride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the structural confirmation of products derived from 3-Chloroisatoic anhydride. As a versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds, rigorous and unambiguous structural elucidation of its reaction products is paramount for advancing drug discovery and materials science. This guide provides a comparative analysis of common analytical techniques, offering insights into experimental design and data interpretation to ensure the confident assignment of molecular structures.

The Synthetic Utility of this compound: A Brief Overview

This compound (3-CIA) serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, most notably quinazolinones and benzodiazepines. Its reactivity stems from the strained lactone ring, which is susceptible to nucleophilic attack. The reaction pathway and final product are highly dependent on the nucleophile and reaction conditions employed. Common transformations involve reactions with amines, which can lead to the formation of 2-amino-3-chlorobenzamides or cyclize to form quinazolinone derivatives.

The critical challenge in these syntheses is often not the reaction itself, but the definitive confirmation of the resulting structure. Isomeric possibilities and potential side reactions necessitate a multi-faceted analytical approach.

Primary Analytical Techniques for Structural Elucidation

The confirmation of products derived from this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their synergistic use is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the aromatic protons. The substitution pattern on the benzene ring, dictated by the initial 3-chloro substituent, will give rise to a characteristic splitting pattern.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.

    • The chemical shifts of the carbonyl carbons are particularly diagnostic. For instance, the amide and potential ester or carboxylic acid carbons will appear in distinct regions of the downfield spectrum.

  • Advanced NMR Techniques (2D NMR):

    • If the 1D spectra are complex or ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

    • COSY reveals proton-proton coupling networks, helping to piece together fragments of the molecule.

    • HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.

Let's consider the reaction of this compound with a primary amine, which can potentially yield two different products: the open-chain 2-amino-3-chlorobenzamide or the cyclized quinazolinone.

Spectroscopic Feature Expected Observation for 2-amino-3-chlorobenzamide Expected Observation for Quinazolinone Derivative
¹H NMR: Amine Protons Broad singlet for the -NH₂ group, typically in the range of δ 5-7 ppm.Absence of the -NH₂ signal. A new signal for the N-H of the quinazolinone ring may be present, often further downfield.
¹H NMR: Amide Proton A signal for the amide N-H proton, potentially showing coupling to adjacent protons.The chemical shift of the corresponding N-H proton will be different from the open-chain amide.
¹³C NMR: Carbonyl Carbons Two distinct carbonyl signals: one for the amide and potentially one for a carboxylic acid or ester if hydrolysis occurred.A characteristic carbonyl signal for the quinazolinone ring system.

Workflow for NMR-based Structural Confirmation

Caption: Workflow for NMR-based structural confirmation of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence or absence of key carbonyl and N-H functionalities.

  • Sample Preparation: Place a small amount of the solid product directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) for 2-amino-3-chlorobenzamide Expected Wavenumber (cm⁻¹) for Quinazolinone Derivative
N-H Stretch (Amine) Two distinct bands around 3400-3300 cm⁻¹ (asymmetric and symmetric stretching).Absence of these two distinct bands. A single, broader N-H stretch may be present for the quinazolinone ring.
C=O Stretch (Amide) A strong absorption band around 1680-1630 cm⁻¹.A strong carbonyl absorption, often at a slightly different frequency due to the cyclic system.

This clear difference in the N-H stretching region is often a primary indicator of whether cyclization has occurred.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

The expected molecular weight of the product can be calculated based on the proposed structure. For example, the reaction of this compound with aniline would be expected to yield a product with a specific molecular weight. If the experimentally determined molecular weight from MS matches the calculated value, this provides strong evidence for the proposed structure. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) can offer additional structural insights.

Logical Relationship of Analytical Techniques

Caption: Synergistic relationship of analytical techniques for structural elucidation.

Case Study: Reaction of this compound with Aniline

Let's consider the reaction of this compound with aniline. The expected product is 2-amino-3-chloro-N-phenylbenzamide.

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆):

    • A singlet for the -NH₂ protons.

    • A singlet for the amide N-H proton.

    • A characteristic set of signals for the two aromatic rings.

  • IR (ATR):

    • Two N-H stretching bands for the primary amine.

    • A C=O stretching band for the amide.

  • HRMS (ESI+):

    • An [M+H]⁺ peak corresponding to the exact mass of C₁₃H₁₁ClN₂O.

By systematically acquiring and interpreting data from these three techniques, a confident structural assignment can be made. Any deviation from the expected data would suggest the formation of an alternative product or the presence of impurities, prompting further investigation.

Conclusion

The structural confirmation of products derived from this compound is a critical step in synthetic chemistry. A multi-technique approach, leveraging the strengths of NMR, IR, and Mass Spectrometry, is essential for unambiguous structure determination. By carefully designing experiments and interpreting the resulting data in a holistic manner, researchers can ensure the integrity of their synthetic work and build a solid foundation for further research and development.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work necessitates the handling of highly reactive and novel chemical entities. 3-Chloroisatoic anhydride, a valuable building block, demands a rigorous and well-understood safety protocol to mitigate risks. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe handling of this compound, ensuring that every procedural step is validated by an understanding of its inherent chemical nature.

Immediate Safety Briefing: At-a-Glance

Before handling this compound, every researcher must be familiar with its primary hazards. It is classified as acutely toxic if swallowed and causes serious eye irritation. The core danger stems from its nature as a reactive anhydride.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Serious Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation

The 'Why': A Hazard Analysis of this compound

Understanding why a compound is hazardous is the cornerstone of building a trustworthy and effective safety protocol. The risks associated with this compound arise from two key aspects of its structure: the isatoic anhydride ring and the chlorinated aromatic system.

A. The Reactive Anhydride Core:

Isatoic anhydrides are cyclic anhydrides that are susceptible to nucleophilic attack.[1][2] This reactivity is the primary driver of its acute hazards:

  • Moisture Sensitivity & Hydrolysis: Like many anhydrides, this compound is moisture-sensitive.[3][4] Upon contact with water—such as moisture in the air, on the skin, or in the mucous membranes of the respiratory tract—it readily hydrolyzes. This reaction opens the anhydride ring to form 3-chloroanthranilic acid and releases carbon dioxide gas.[5] The formation of this acidic and irritating compound on tissues is a principal cause of irritation.

  • Reactivity with Nucleophiles: Beyond water, isatoic anhydrides react with a range of nucleophiles, including alcohols and amines.[1][6] This reactivity makes it a useful synthetic tool but also means it can react with biological nucleophiles if absorbed, underscoring the need to prevent skin contact and inhalation.

B. The Chlorinated Aromatic System:

Chlorinated organic compounds as a class present chronic and acute health hazards.[7] While the specific toxicology of this compound is not exhaustively studied, the presence of the chloro- group necessitates caution. In the event of a fire or thermal decomposition, chlorinated aromatics can produce highly toxic and corrosive gases, including hydrogen chloride gas and oxides of carbon.[4]

This dual-threat profile—acute irritation from anhydride reactivity and potential hazards from the chlorinated system—dictates a comprehensive PPE strategy that protects against all routes of exposure.

Operational Plan: Core PPE Protocol

Engineering controls, such as working within a certified chemical fume hood, are the first and most critical line of defense.[8] The following PPE is mandatory in addition to these engineering controls.

Step 1: Respiratory Protection

Given that this compound is a solid powder, the primary inhalation risk is from aerosolized dust during weighing and transfer operations.

  • Standard Operations (Weighing, Transfer): A NIOSH-approved N95 dust mask is the minimum requirement for handling the solid. This prevents inhalation of fine particulates.

  • High-Energy Operations (Milling, Grinding, or potential for significant aerosolization): If any procedure could generate significant dust, respiratory protection must be elevated. Use of a half-mask or full-face respirator with P100 (particulate) filters is required.[9]

Step 2: Eye and Face Protection

Because this compound is a serious eye irritant (H319), robust eye protection is non-negotiable.

  • Mandatory for All Operations: ANSI Z87.1-compliant chemical splash goggles are required at all times.[9] Standard safety glasses do not provide an adequate seal against dust and splashes.

  • Risk of Splash or Violent Reaction: When working with solutions, or during reactions with a potential for splashing (e.g., rapid quenching, gas evolution), a full-face shield must be worn over the chemical splash goggles.[4][9]

Step 3: Skin and Body Protection

Preventing skin contact is crucial to avoid irritation from the compound's reaction with skin moisture.

  • Gloves: Standard disposable nitrile gloves provide adequate splash protection for incidental contact.[10] However, due to the lack of specific breakthrough time data, a double-gloving strategy is recommended for extended handling or when working with solutions.

    • Protocol: Inspect gloves for any signs of degradation before use. If contact occurs, remove the outer glove immediately using the proper removal technique to avoid contaminating your skin, and dispose of it as hazardous waste.[3] Replace it with a new glove. Never reuse disposable gloves.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. Ensure the sleeves are not rolled up.

  • Apparel: Long pants and closed-toe shoes made of a non-absorbent material are mandatory.[11][12] Fabric shoes like canvas are not permitted as they can absorb and retain chemical spills.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Specification start Assess Task check_solid Handling Solid Powder? start->check_solid check_scale Scale > 5g or High Dispersion Risk? check_solid->check_scale Yes check_liquid Handling Solution or Reaction Mixture? check_solid->check_liquid No ppe_resp_n95 Add: N95 Dust Mask check_scale->ppe_resp_n95 No ppe_resp_p100 Upgrade: Respirator (P100) check_scale->ppe_resp_p100 Yes check_splash Significant Splash or Exotherm Risk? check_liquid->check_splash Yes ppe_base Core PPE: - Chemical Goggles - Nitrile Gloves (Double) - Lab Coat - Closed-toe Shoes check_liquid->ppe_base No check_splash->ppe_base No ppe_face_shield Add: Face Shield check_splash->ppe_face_shield Yes ppe_resp_n95->check_liquid ppe_resp_p100->check_liquid ppe_face_shield->ppe_base

Caption: PPE selection workflow for this compound.

Contingency & Disposal Plan

Accidents require immediate and correct action. All personnel must be familiar with the location and operation of emergency showers and eyewash stations.

Emergency Procedures
Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing and PPE.[13] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill & Waste Management
  • Minor Spill (Solid): For small spills of the solid powder, gently sweep up the material to avoid creating dust.[3] Place it in a clearly labeled, sealed container for hazardous waste. Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste.[14]

  • Waste Disposal:

    • Contaminated PPE: All used gloves, dust masks, and other contaminated disposable items must be placed in a sealed bag and disposed of in a designated solid hazardous waste container.

    • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste according to your institution's and local regulations.[13][15] Do not mix with other waste streams unless compatibility is confirmed.[3] The container must be clearly labeled with the full chemical name.[15]

By adhering to this comprehensive, evidence-based guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.